molecular formula C7H4FN B1507394 2-Ethynyl-6-fluoropyridine CAS No. 1233205-73-6

2-Ethynyl-6-fluoropyridine

Cat. No.: B1507394
CAS No.: 1233205-73-6
M. Wt: 121.11 g/mol
InChI Key: JFEWFXHNPSMINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-fluoropyridine is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEWFXHNPSMINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729413
Record name 2-Ethynyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233205-73-6
Record name 2-Ethynyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-6-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. The careful selection of building blocks can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. 2-Ethynyl-6-fluoropyridine is one such building block, a bifunctional molecule that marries the reactivity of a terminal alkyne with the electronic and metabolic-stability-enhancing properties of a fluorinated pyridine ring. This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. While specific experimental data for this particular molecule is not widely published, this guide constructs a robust framework based on analogous systems and predictive models to empower researchers in their synthetic and drug discovery endeavors.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 1233205-73-6) is a heterocyclic aromatic compound with the molecular formula C₇H₄FN and a molecular weight of 121.11 g/mol .[1][2] Its structure features a pyridine ring substituted with a fluorine atom at the 6-position and an ethynyl group at the 2-position. This unique arrangement of functional groups imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₄FN[1][2]
Molecular Weight 121.11 g/mol [1][2]
CAS Number 1233205-73-6[1][2]
Predicted XlogP 1.6[3]
SMILES C#CC1=NC(=CC=C1)F[3]
InChI InChI=1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H[3]
Melting Point Not availableExperimental data not found in literature.
Boiling Point Not availableExperimental data not found in literature.
pKa Not availableExpected to be a weak base due to the electron-withdrawing effects of the fluorine and ethynyl groups.
Solubility Not availablePredicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.

The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, lowering its pKa compared to unsubstituted pyridine and rendering the ring more electron-deficient. This has implications for its reactivity, particularly in nucleophilic aromatic substitution reactions. The terminal alkyne at the 2-position is a versatile functional handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[4]

Caption: Molecular structure of this compound.

Synthesis and Purification

The most logical and widely employed method for the synthesis of 2-ethynylpyridines is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, the readily available 2-bromo-6-fluoropyridine serves as the ideal starting material. To prevent self-coupling of the terminal alkyne, a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), is typically used. The reaction is followed by a deprotection step to yield the desired product.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification start 2-Bromo-6-fluoropyridine + Ethynyltrimethylsilane reagents1 Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) start->reagents1 product1 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine reagents1->product1 reagents2 Base (e.g., K₂CO₃) Solvent (e.g., MeOH) product1->reagents2 final_product This compound reagents2->final_product purification Column Chromatography (Silica Gel) final_product->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Two-Step Synthesis

The following protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies for similar substrates.[6] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-fluoropyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (v/v).

  • To the stirred mixture, add ethynyltrimethylsilane (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-fluoropyridine from Step 1 in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the final product. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR - Aromatic protons (3H): Multiplets in the range of δ 7.0-8.0 ppm. The fluorine at C6 will cause characteristic splitting patterns. - Acetylenic proton (1H): A singlet around δ 3.0-3.5 ppm.
¹³C NMR - Aromatic carbons (5C): Signals between δ 110-165 ppm. The carbon bearing the fluorine (C6) will appear as a doublet with a large ¹JCF coupling constant. - Alkynyl carbons (2C): Two signals in the range of δ 70-90 ppm.
IR - ≡C-H stretch: A sharp, medium-intensity band around 3300 cm⁻¹. - C≡C stretch: A weak to medium, sharp band around 2100-2260 cm⁻¹. - C-F stretch: A strong band in the region of 1250-1000 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aromatic C=C and C=N stretches: Bands in the 1600-1400 cm⁻¹ region.[6][7]
Mass Spec. - (M)+: Expected at m/z = 121.03.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the terminal alkyne and the fluorinated pyridine ring.

Reactivity cluster_alkyne Alkyne Reactivity cluster_pyridine Pyridine Ring Reactivity main This compound click Click Chemistry (CuAAC) main->click R-N₃ sonogashira Sonogashira Coupling main->sonogashira R'-X, Pd/Cu cat. cycloaddition Other Cycloadditions main->cycloaddition e.g., Dipolarophiles snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nu⁻ triazole triazole click->triazole Forms 1,2,3-Triazole coupled_product coupled_product sonogashira->coupled_product Forms Disubstituted Alkyne cyclic_product cyclic_product cycloaddition->cyclic_product Forms Various Heterocycles substituted_pyridine substituted_pyridine snar->substituted_pyridine Displaces Fluorine

Caption: Key reaction pathways for this compound.

  • Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for constructing more complex molecules. It readily participates in:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction with azides forms stable 1,4-disubstituted 1,2,3-triazole rings, a common linker in medicinal chemistry.

    • Sonogashira Cross-Coupling: Further coupling with aryl or vinyl halides can extend the conjugated system, a strategy often used to modulate electronic properties and explore structure-activity relationships.[8]

    • Other Cycloaddition Reactions: The alkyne can also participate in various other cycloaddition reactions to form a range of heterocyclic systems.[9][10]

  • Reactions of the Fluoropyridine Ring: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) .[8][11][12][13][14] The electron-withdrawing nature of the nitrogen atom and the ethynyl group enhances the electrophilicity of the C2 and C6 positions, making the fluorine a good leaving group. This allows for the introduction of a variety of nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a convenient method for late-stage functionalization. The reactivity of 2-fluoropyridine towards nucleophiles is significantly higher than that of 2-chloropyridine.[8][12]

Applications in Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by its constituent moieties.[12][15][16]

  • The Role of the Fluoropyridine Scaffold: The incorporation of fluorine into drug candidates can have several beneficial effects, including:

    • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

    • Modulation of pKa: The electron-withdrawing fluorine atom can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.

    • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

  • The Utility of the Ethynyl Group: The ethynyl group serves as a key synthetic handle and a structural element:

    • Vector for Further Elaboration: As discussed, it allows for the facile introduction of other molecular fragments via click chemistry or cross-coupling reactions, enabling the rapid generation of compound libraries for screening.

    • Bioisostere: The linear geometry of the alkyne can be used to probe spatial requirements in a binding pocket and can act as a bioisostere for other functional groups.

    • Pharmacophore Element: The ethynyl group itself can be a key interacting element within a pharmacophore, contributing to target binding.[4]

While specific examples of marketed drugs containing the this compound scaffold are not readily identifiable, the combination of a fluoropyridine and an alkyne is a recurring theme in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Safety and Handling

No specific safety data is available for this compound. However, based on the properties of related compounds such as 2-ethynylpyridine and 2-fluoropyridine, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature for this specific compound, can be reliably achieved through a two-step Sonogashira coupling/deprotection sequence. The dual reactivity of the terminal alkyne and the fluorinated pyridine ring offers a wealth of opportunities for synthetic diversification. As the drive for novel, potent, and metabolically stable drug candidates continues, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Introduction: A Privileged Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethynyl-6-fluoropyridine (CAS: 1233205-73-6)

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its practical use in the laboratory.

This compound is a specialized chemical intermediate that combines three synthetically valuable motifs into one compact molecule: a pyridine ring, a fluorine substituent, and a terminal alkyne. This unique combination makes it a powerful tool for the rapid generation of molecular complexity.

  • The fluoropyridine core is a privileged structure in drug discovery. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the compound's pKa.

  • The 2-fluoro substituent is a key reactive center. Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying reactivity hundreds of times greater than the analogous chloro-substituent.[3][4] This allows for the facile introduction of a wide array of nucleophiles at a late stage of a synthetic sequence.

  • The terminal alkyne is a versatile functional handle. It readily participates in a host of transformations, most notably palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling) and cycloadditions, including copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[5][6]

This guide will explore how these features can be leveraged to accelerate research and development programs.

Physicochemical Properties and Identification

Proper identification and handling begin with a clear understanding of the compound's physical and chemical identifiers.

PropertyValueSource(s)
CAS Number 1233205-73-6[7][8][9]
Molecular Formula C₇H₄FN[9][10][11]
Molecular Weight 121.11 g/mol [8][9][11]
IUPAC Name This compound[8]
Predicted Boiling Point 188.4 ± 25.0 °C[12]
Predicted Density 1.15 ± 0.1 g/cm³[12]
Physical State Liquid[8]
Purity Typically ≥97%[8][11]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[12]

Synthesis Pathway: Sonogashira Cross-Coupling

The most direct and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the logical precursors are a halo-fluoropyridine and a protected or gaseous acetylene source.

The preferred starting material is 2-bromo-6-fluoropyridine (CAS: 144100-07-2) due to its optimal balance of reactivity and stability compared to iodo- or chloro-analogs.[13][14] The coupling partner is typically trimethylsilylacetylene (TMSA), which serves as a stable, liquid source of the ethynyl group. A subsequent deprotection step reveals the terminal alkyne.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 2-Bromo-6-fluoropyridine Intermediate 2-(Trimethylsilylethynyl)-6-fluoropyridine A->Intermediate B Trimethylsilylacetylene (TMSA) B->Intermediate Catalysts Pd(PPh₃)₄ CuI Base (e.g., TEA, DIPEA) Catalysts->Intermediate Solvent1 Solvent (THF or Dioxane) Solvent1->Intermediate Product This compound Intermediate->Product Deprotect Base (K₂CO₃) or Fluoride (TBAF) Deprotect->Product Solvent2 Solvent (Methanol or THF) Solvent2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established Sonogashira coupling methodologies and should be adapted and optimized as needed.[5][15]

  • Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.76 g, 10 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 0.02 equiv), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is sensitive to air.

  • Reagent Addition: Through the septum, add 40 mL of anhydrous, degassed tetrahydrofuran (THF), followed by 5.6 mL of triethylamine (TEA, 40 mmol, 4.0 equiv). The base is essential to neutralize the HBr formed during the reaction and regenerate the active catalyst.

  • Alkyne Addition: Add trimethylsilylacetylene (1.47 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 2 hours.

  • Purification: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, allowing for divergent synthesis of complex molecular libraries.

Reactivity_Pathways cluster_alkyne Alkyne Reactions cluster_snar SNAr Reaction Start This compound Sonogashira Sonogashira Coupling (with R-X, Pd/Cu) Start->Sonogashira C-C bond Cycloaddition [3+2] Cycloaddition (with Azide, Cu(I)) Start->Cycloaddition forms ring SNAr Nucleophilic Aromatic Substitution (with Nu-H, Base) Start->SNAr C-Nu bond Product_Sonogashira Internal Alkyne Derivative Sonogashira->Product_Sonogashira Product_Cycloaddition Triazole Derivative Cycloaddition->Product_Cycloaddition Product_SNAr 2-Substituted Pyridine SNAr->Product_SNAr

Caption: Key reactivity pathways of this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of fluorine, makes the C2 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate and results in the displacement of the fluoride ion.

  • Causality: The high reactivity is driven by the superior ability of fluorine to stabilize the developing negative charge in the transition state through its powerful inductive effect, coupled with the relative weakness of the C-F bond compared to the C-H bonds of the intermediate.[4]

  • Scope: This reaction is compatible with a broad range of O-, N-, and S-based nucleophiles, including alcohols, phenols, primary and secondary amines, and thiols.

  • Typical Conditions: The reaction is typically run in a polar aprotic solvent like DMSO or DMF, with a non-nucleophilic base such as K₂CO₃ or DIPEA to deprotonate the incoming nucleophile. Mild heating (60-100 °C) is often sufficient.

B. Alkyne-Based Transformations

The terminal alkyne provides a gateway to numerous powerful synthetic transformations.

  • Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne component in a subsequent Sonogashira reaction with a different aryl or vinyl halide, enabling the construction of complex diarylacetylene structures.[15][16]

  • Cycloaddition Reactions: As a terminal alkyne, it is an ideal substrate for [3+2] cycloadditions with azides (Click Chemistry) to form highly stable 1,2,3-triazole rings, a common linker and pharmacophore in drug design. It can also participate in [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes.[17][18][19]

Spectroscopic Analysis (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its characteristic spectroscopic signatures can be reliably predicted based on its functional groups and known data from analogous structures like 2-ethynylpyridine and various fluoropyridines.[20][21] Researchers should always confirm identity using their own analytical data.

TechniquePredicted Chemical Shift / SignalRationale
¹H NMR δ ~7.8-8.0 ppm (m, 1H), δ ~7.2-7.6 ppm (m, 2H)Aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling.
δ ~3.2 ppm (s, 1H)Acetylenic proton (C≡C-H ).
¹³C NMR δ ~160-165 ppm (d, J≈240 Hz)C2 carbon directly attached to fluorine (C -F), showing a large one-bond C-F coupling constant.
δ ~140-150 ppm (m)Other aromatic carbons.
δ ~80-85 ppm (2C)Acetylenic carbons (C≡C ).
¹⁹F NMR δ ~ -65 to -75 ppm (s)Single fluorine environment on the pyridine ring.
IR (Infrared) ν ~3300 cm⁻¹ (sharp, strong)C-H stretch of the terminal alkyne.
ν ~2100 cm⁻¹ (weak)C≡C stretch of the terminal alkyne.
ν ~1600 cm⁻¹ (strong)C=C/C=N stretching of the pyridine ring.
ν ~1200-1250 cm⁻¹ (strong)C-F stretching vibration.[21]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be universally available, the precautions for related fluorinated and pyridine-based compounds are applicable.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[22][23]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[23][24] Avoid breathing fumes or vapors.

  • Handling: Wash hands and any exposed skin thoroughly after handling.[22] Keep away from heat, sparks, open flames, and other ignition sources.

  • Accidental Release: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Do not let the product enter drains or waterways.[22]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[22]

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[22]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its well-defined and orthogonal reactivity at two distinct sites—the fluorine and the alkyne—provides chemists with a reliable and efficient platform for synthesizing novel compounds. By understanding the principles behind its synthesis and reactivity, researchers can unlock its full potential to build the next generation of pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectral Analysis of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-fluoropyridine is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive ethynyl group allows for its use in "click" chemistry and as a building block in the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, making this compound an attractive scaffold for drug discovery. A thorough understanding of its spectral characteristics is paramount for its identification, purification, and the analysis of its subsequent reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Basis: The chemical shifts of the protons on the pyridine ring are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the anisotropic effects of the ethynyl group. The coupling constants (J-values) between adjacent protons provide information about their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.20 - 7.40dd³JH3-H4 = 8.0, ⁴JH3-F = 4.0
H-47.70 - 7.90t³JH4-H3 = ³JH4-H5 = 8.0
H-57.40 - 7.60d³JH5-H4 = 8.0
≡C-H3.10 - 3.30s-

Interpretation and Rationale:

  • H-4 (para to F, meta to C≡CH): This proton is expected to be the most deshielded due to the combined electron-withdrawing effects of the nitrogen and fluorine atoms, appearing as a triplet due to coupling with H-3 and H-5.

  • H-5 (meta to F, ortho to C≡CH): This proton will be deshielded by the nitrogen and the ethynyl group, appearing as a doublet due to coupling with H-4.

  • H-3 (ortho to F, meta to C≡CH): This proton will be deshielded by the adjacent fluorine and nitrogen, but its signal will be split into a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • ≡C-H (Acetylenic Proton): The terminal alkyne proton typically appears in the range of 2.5-3.5 ppm and is expected to be a sharp singlet in this case.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and reference the TMS peak to 0.00 ppm.

Predicted ¹H-¹H and ¹H-¹⁹F Coupling Interactions:

Caption: Predicted proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

Theoretical Basis: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and their position within the aromatic ring. The fluorine atom will cause significant splitting of the carbon signals it is directly bonded to and those that are two or three bonds away.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2140 - 145d²JC2-F = 15 - 20
C-3120 - 125d³JC3-F = 3 - 5
C-4138 - 142d⁴JC4-F = 1 - 2
C-5125 - 130s-
C-6160 - 165d¹JC6-F = 240 - 260
C≡CH80 - 85s-
C≡CH75 - 80s-

Interpretation and Rationale:

  • C-6 (Fluorine-bearing Carbon): This carbon will be the most deshielded and will exhibit a large one-bond coupling constant with the fluorine atom.[1]

  • C-2 (Ethynyl-bearing Carbon): This carbon is also significantly deshielded and will show a smaller two-bond coupling to fluorine.

  • C-4: This carbon is deshielded by the nitrogen atom.

  • C-3 and C-5: These carbons are expected to appear in the typical aromatic region. C-3 will show a small three-bond coupling to fluorine.

  • Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument Setup: Use a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform, phase correct, and reference the CDCl₃ solvent peak to 77.16 ppm.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[2][3][4] The chemical shift of the fluorine in 2-fluoropyridine derivatives is well-documented.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-6-65 to -75d⁴JF-H3 = 4.0

Interpretation and Rationale:

  • The chemical shift of fluorine in 2-fluoropyridine is typically in the range of -65 to -75 ppm relative to CFCl₃.[5][6]

  • The fluorine atom will be coupled to the proton at the 3-position, resulting in a doublet.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Instrument Setup: A 470 MHz NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference it to an external standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
~3300≡C-H stretchStrong, sharp
~3050Aromatic C-H stretchMedium
~2110C≡C stretchMedium, sharp
~1600, ~1470Aromatic C=C and C=N stretchingMedium to strong
~1250C-F stretchStrong
~800Aromatic C-H out-of-plane bendStrong

Interpretation and Rationale:

  • The sharp, strong peak around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne C-H bond.[7][8]

  • The peak around 2110 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[8]

  • The aromatic C-H stretch appears above 3000 cm⁻¹.[7]

  • The strong absorption around 1250 cm⁻¹ is characteristic of the C-F bond stretch in an aromatic system.

  • The peaks in the 1470-1600 cm⁻¹ region are due to the stretching vibrations of the pyridine ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: If the sample is a liquid, a thin film can be placed on a salt plate (e.g., NaCl). If it is a solid, a few crystals can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrument Setup: An FTIR spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal or salt plate. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data (EI):

m/zProposed Fragment
121[M]⁺ (Molecular Ion)
94[M - HCN]⁺
92[M - C₂H]⁺
75[C₅H₄F]⁺

Interpretation and Rationale:

  • The molecular ion peak at m/z 121 corresponds to the molecular weight of this compound (C₇H₄FN).[9][10]

  • A common fragmentation pathway for pyridines is the loss of HCN (27 mass units).

  • Loss of the ethynyl group (C₂H, 25 mass units) is another likely fragmentation.

Plausible Fragmentation Pathway:

G M [C₇H₄FN]⁺ m/z = 121 Frag1 [C₆H₃F]⁺ m/z = 94 M->Frag1 - HCN Frag2 [C₅H₄N]⁺ m/z = 92 M->Frag2 - C₂H

Caption: A possible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection: An electron multiplier detects the ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed structural fingerprint of the molecule. The predicted data in this guide, derived from established spectroscopic principles and data from related compounds, offers a robust framework for researchers to identify and characterize this important synthetic building block. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data.

References

A Senior Application Scientist's Guide to 2-Ethynyl-6-fluoropyridine: From Commercial Sourcing to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-6-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][] Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive ethynyl group, make it a versatile synthon for creating complex molecular architectures. The strategic incorporation of a fluorinated pyridine motif can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides an in-depth analysis of its commercial availability, quality control, synthetic utility, and safety protocols, designed to empower researchers in leveraging this valuable compound for accelerated discovery programs.

Strategic Importance in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a fluorine atom, a common bioisosteric replacement, can profoundly modulate the physicochemical properties of the parent molecule.[5][6] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[3]

The terminal alkyne functionality of this compound serves as a versatile chemical handle for a variety of transformations. It is particularly amenable to powerful and efficient reactions such as copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") and metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser). This dual functionality—a tunable heterocyclic core and a reactive peripheral group—positions this compound as a high-value building block for constructing libraries of novel compounds for biological screening.[][7]

Commercial Availability and Supplier Analysis

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is available from a range of commercial suppliers, catering to both small-scale research and development needs and larger bulk quantity requirements.

Procurement Workflow

The process of acquiring and validating this reagent follows a standard laboratory workflow. The following diagram outlines the critical steps from initial sourcing to experimental use, ensuring scientific integrity at each stage.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_validation In-House Validation cluster_application Experimental Application s1 Identify Need for This compound s2 Screen Suppliers (Purity, Quantity, Lead Time) s1->s2 s3 Request Quotation & Safety Data Sheet (SDS) s2->s3 v1 Receive & Log Material s3->v1 Place Order v2 Perform QC Checks (e.g., NMR, LC-MS) v1->v2 v3 Confirm Structure & Purity v2->v3 a1 Release for Research Use v3->a1 QC Pass a2 Execute Synthesis (e.g., Click, Sonogashira) a1->a2

Caption: Logical workflow for the procurement and validation of this compound.

Comparative Supplier Data

The following table summarizes the availability of this compound from various chemical suppliers. It is crucial for researchers to consult the specific supplier's website and Safety Data Sheet (SDS) for the most current information.

SupplierCAS NumberMDL NumberPurityAvailable Quantities
American Elements 1233205-73-6[8]MFCD22191369[8]Research & Bulk QuantitiesCustom[8]
ChemUniverse 1233205-73-6[9]MFCD22191369[9]97%[9]100mg, 250mg, 1g, Bulk[9]
Sunway Pharm Ltd 1233205-73-6[10]-97%[10]1g, 5g[10]
ChemicalBook 1233205-73-6[11]-VariesLists multiple suppliers in China[11]

Physicochemical Properties and Spectroscopic Data

Accurate characterization of the reagent is paramount. While a comprehensive, experimentally-derived dataset for this compound is not fully consolidated in public literature, its properties can be inferred from its structure and data from analogous compounds.

PropertyValueNotes / Source
Molecular Formula C₇H₄FN[8][9][10]
Molecular Weight 121.11 g/mol [9][10]
CAS Number 1233205-73-6[8][9][10]
Appearance Likely a liquid or low-melting solidInferred from related compounds like 2-Ethynylpyridine (liquid).[12]
Storage Sealed in dry, Room Temperature or RefrigeratedRecommended by suppliers to maintain stability.[10][12]
Predicted Spectroscopic Signatures
  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (~7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. The acetylenic proton would be a sharp singlet, typically around 3.0-3.5 ppm.

  • ¹³C NMR: The acetylenic carbons would resonate around 70-90 ppm. The carbon bearing the fluorine atom (C6) would show a large one-bond C-F coupling constant, and its chemical shift would be significantly downfield (~160-165 ppm). Data for the parent 2-fluoropyridine can serve as a reference.[13]

  • ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 121.11.

Protocol 1: Incoming Material Quality Control

This protocol ensures that the material received from a commercial supplier meets the required specifications for use in synthesis.

  • Visual Inspection: Check for proper packaging, labeling, and physical state consistency with the SDS.

  • Solubility Test: Dissolve a small sample (~1-2 mg) in a deuterated solvent (e.g., CDCl₃). Note any insolubility, which may indicate impurities.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Validation: Confirm the presence of the acetylenic proton singlet and the expected splitting patterns for the three aromatic protons. Integrate the signals to ensure the correct proton ratio (1:1:1:1).

    • Purity Assessment: Check for the presence of solvent residue or other unexpected peaks.

  • LC-MS Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Inject onto a C18 reverse-phase column.

    • Validation: Confirm the presence of a major peak corresponding to the expected molecular weight (m/z = 121.11).

    • Purity Assessment: Determine the purity by integrating the peak area of the product relative to any impurities.

  • Documentation: Record all results in a laboratory notebook, attaching spectra. Approve the batch for use if it meets the pre-defined purity criteria (e.g., >97%).

Synthesis and Reactivity

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity.

Proposed Synthetic Pathway

A common and efficient method for synthesizing terminal alkynes on heterocyclic systems is the Sonogashira cross-coupling reaction. This involves the coupling of a halo-heterocycle with a protected alkyne, followed by a deprotection step.

synthesis_pathway start_material 2-Bromo-6-fluoropyridine intermediate 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine start_material->intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, THF tms_acetylene +(Trimethylsilyl)acetylene product This compound intermediate->product K₂CO₃, MeOH or TBAF, THF

Caption: Plausible Sonogashira coupling route to this compound.

The choice of 2-bromo-6-fluoropyridine as a starting material is strategic, as it is readily available from commercial sources. This pathway is robust and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.

Key Reactivity Profile

The utility of this compound stems from the orthogonal reactivity of its functional groups.

reactivity_profile cluster_alkyne Alkyne Reactions cluster_pyridine Pyridine Ring Reactions center This compound r1 Click Chemistry (with Azides) center->r1 [Cu] or [Ru] r2 Sonogashira Coupling (with Aryl Halides) center->r2 [Pd]/[Cu] r3 Hydration (to Acetylpyridine) center->r3 H₂O, [Au] or [Hg] r4 Nucleophilic Aromatic Substitution (at C6) center->r4 Nu⁻, heat r5 N-Oxidation center->r5 m-CPBA

Caption: Key reaction classes for this compound.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a representative example of how to use this compound as a building block.

  • Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq), an aryl halide (e.g., 4-iodotoluene, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous solvent (e.g., THF or DMF) and degassed triethylamine (2.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. The information below is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[12][14][15]

  • Hazard Identification: this compound and related compounds are generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[14][16] May cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][17] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[14]

    • Skin: Wash off immediately with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]

    • In all cases of exposure, seek medical attention.[14][15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15] Some suppliers recommend refrigeration.[12] Store away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis. Its strategic value in drug discovery and materials science is clear, offering a unique combination of a tunable fluorinated pyridine core and a reactive alkyne handle. By understanding its commercial landscape, implementing rigorous quality control, and applying modern synthetic methods, researchers can effectively harness the potential of this compound. Adherence to strict safety protocols is mandatory to ensure a safe and productive research environment.

References

A Senior Application Scientist's Guide to Starting Materials for Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the primary synthetic strategies and starting materials used to construct these valuable compounds. It moves beyond a simple recitation of methods to explain the underlying chemical principles and practical considerations that guide the selection of a synthetic route, offering researchers and drug development professionals a robust framework for decision-making.

Introduction: The Privileged Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals, but its properties can be dramatically enhanced through fluorination. The introduction of fluorine can block sites of metabolic oxidation, increasing a drug's half-life and bioavailability.[4][5] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, altering its charge state at physiological pH and impacting receptor interactions.[1][2] This modulation of physicochemical properties makes fluorinated pyridines essential building blocks in the development of novel therapeutics.[2][6]

Strategic Approaches to Pyridine Fluorination: Choosing Your Starting Material

The synthesis of a target fluoropyridine is not a one-size-fits-all process. The optimal strategy is dictated by the desired substitution pattern, the electronic nature of the pyridine ring, and the availability of precursors. The choice of starting material is therefore the critical first step that channels the entire synthetic endeavor down a specific pathway. The four primary strategies revolve around transforming readily available, functionalized pyridines or building the ring from scratch.

G cluster_0 Functional Group Interconversion (FGI) on Pyridine Core cluster_1 Ring Construction Start Target Fluoropyridine Halogen Halogenated Pyridine (e.g., Chloro-, Bromo-) Start->Halogen F at C2/C4 EWG present Amino Aminopyridine Start->Amino F at any position Hydroxy Hydroxypyridine (Pyridone) Start->Hydroxy F at C2/C4 CH Unactivated C-H Bond (Pyridine N-Oxide) Start->CH F adjacent to N BuildingBlock Fluorinated Acyclic Precursors Start->BuildingBlock Complex substitution F required early SNAr Nucleophilic Aromatic Substitution (SNAr) Halogen->SNAr Balz Balz-Schiemann Reaction Amino->Balz Deoxy Deoxyfluorination Hydroxy->Deoxy Electrophilic Electrophilic Fluorination CH->Electrophilic Cyclize Ring-Closing Condensation BuildingBlock->Cyclize

Figure 1. Decision workflow for selecting a synthetic strategy based on the target fluoropyridine and available starting materials.

Synthesis from Halogenated Pyridine Precursors: The SNAr Approach

The Nucleophilic Aromatic Substitution (SNAr) reaction is one of the most common and practical methods for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring.

3.1 Principle of Nucleophilic Aromatic Substitution (SNAr) The inherent electron deficiency of the pyridine ring, especially at positions ortho (C2) and para (C4) to the nitrogen, facilitates attack by nucleophiles.[7] This effect is significantly enhanced by the presence of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the ring. The reaction proceeds through a stabilized Meisenheimer intermediate. A good leaving group, typically chloride or bromide, is displaced by a fluoride anion.[7]

3.2 Starting Materials: Chloro- and Bromopyridines Commercially available chloropyridines and bromopyridines are the workhorses for this approach. The reactivity is highly dependent on the position of the halogen and the nature of other substituents.

  • Activation: Halogens at the 2- and 4-positions are highly activated towards SNAr.

  • Leaving Group: While chloride is most common due to precursor availability, bromide is a slightly better leaving group. Fluoride itself is a poor leaving group in SNAr, making the reaction essentially irreversible.[7]

3.3 Key Reagents: Fluoride Sources The choice of fluoride source is critical as the fluoride ion is heavily hydrated and often a poor nucleophile in protic solvents.

  • Alkali Metal Fluorides: Anhydrous potassium fluoride (KF) and cesium fluoride (CsF) are commonly used in polar aprotic solvents like DMSO, DMF, or sulfolane at high temperatures.[8] CsF is more reactive but also more expensive.

  • Phase-Transfer Catalysts: Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) are often employed with KF to enhance the solubility and nucleophilicity of the fluoride ion, allowing for milder reaction conditions.

  • Tetrabutylammonium Fluoride (TBAF): This provides a soluble, "naked" source of fluoride but is highly basic and hygroscopic, which can lead to side reactions.

Table 1: Comparison of Common Fluoride Sources for SNAr

Reagent Solvent(s) Typical Temp. (°C) Advantages Disadvantages
KF DMSO, Sulfolane 150-220 Inexpensive, readily available High temperatures required, low solubility
KF / PTC DMSO, Acetonitrile 80-150 Milder conditions, improved yield Catalyst cost, potential for side reactions
CsF DMSO, DMF 100-180 Higher reactivity than KF Expensive, hygroscopic

| TBAF | THF, DMSO | 25-100 | High reactivity, low temperature | Highly basic, hygroscopic, side reactions |

Detailed Protocol 1: Synthesis of 2-Fluoro-5-nitropyridine from 2-Chloro-5-nitropyridine

This protocol exemplifies a classic SNAr halogen exchange (Halex) reaction, where the nitro group strongly activates the 2-position for nucleophilic attack.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Anhydrous Potassium Fluoride (KF, spray-dried, 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine, spray-dried potassium fluoride, and tetrabutylammonium bromide.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 130 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-fluoro-5-nitropyridine.

Synthesis from Aminopyridine Precursors: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for installing a fluorine atom onto an aromatic ring, including pyridine, starting from an amino group.[9][10][11] It is particularly valuable for synthesizing 3-fluoropyridines, which are inaccessible via the SNAr pathway on unactivated rings.

4.1 Principle of Diazotization-Fluorination The reaction proceeds in two main stages:

  • Diazotization: The primary aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a pyridine diazonium salt.[12]

  • Fluoride Displacement: In the classic Balz-Schiemann reaction, the counter-ion is tetrafluoroborate (BF₄⁻), introduced using fluoroboric acid (HBF₄).[10][12] The isolated diazonium tetrafluoroborate salt is then thermally decomposed. The diazonium group leaves as N₂ gas, generating a transient aryl cation that is trapped by the fluoride from the BF₄⁻ counter-ion.[9]

Modern variations use anhydrous HF/pyridine (Olah's reagent) or NaNO₂ in liquid HF, which can offer improved yields and operational simplicity.[13]

Figure 2. Workflow of the Balz-Schiemann reaction for 3-fluoropyridine.
Detailed Protocol 2: Synthesis of 3-Fluoropyridine from 3-Aminopyridine

CAUTION: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields. The thermal decomposition can be highly exothermic.[10]

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Fluoroboric acid (HBF₄, 48% in H₂O, 2.5 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Diethyl ether

Procedure:

  • In a flask cooled in an ice-salt bath to 0 °C, dissolve 3-aminopyridine in the 48% fluoroboric acid solution.

  • While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring. A precipitate of the diazonium salt will form.

  • Stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Collect the pyridinediazonium tetrafluoroborate salt by filtration, wash it with cold ethanol, and then with cold diethyl ether.

  • Do not allow the salt to become completely dry. Place the moist, filtered salt in a larger flask and heat it gently using an oil bath. The decomposition will begin, evolving nitrogen gas.[11] Heat carefully until gas evolution ceases.

  • The crude 3-fluoropyridine is then isolated from the residue, typically by steam distillation or extraction, followed by fractional distillation for purification.

Synthesis from Hydroxypyridine/Pyridone Precursors: Deoxyfluorination

Deoxyfluorination is a powerful strategy for converting a hydroxyl group directly into a fluorine atom.[14] For this class of starting materials, hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyridone forms, serve as excellent substrates.

5.1 The Deoxyfluorination Strategy This method involves activating the hydroxyl group (or the pyridone carbonyl oxygen) with a specialized reagent, converting it into a good leaving group, which is then displaced by fluoride in an SN2-type reaction.[15] This is particularly effective for preparing 2- and 4-fluoropyridines from the readily available 2- and 4-pyridones.

5.2 Key Reagents A variety of modern deoxyfluorinating reagents are available, each with distinct advantages in terms of reactivity, safety, and handling.

  • DAST (Diethylaminosulfur Trifluoride): A classic but thermally unstable reagent.

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable and thus safer alternative to DAST.[16]

  • PyFluor (2-Pyridinesulfonyl Fluoride): A recently developed reagent with an excellent safety profile and broad substrate scope.[17]

CAUTION: Deoxyfluorination reagents can react violently with water and should be handled in a fume hood with appropriate personal protective equipment.

Detailed Protocol 3: Synthesis of 2-Fluoropyridine from 2-Pyridone using Deoxo-Fluor®

Materials:

  • 2-Pyridone (1.0 eq)

  • Deoxo-Fluor® (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend 2-pyridone in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® to the stirred suspension via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate carefully under reduced pressure (Note: 2-fluoropyridine is volatile).

  • Purify by distillation to obtain 2-fluoropyridine.

Direct C-H Fluorination: An Electrophilic Approach

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation. For pyridine systems, this is typically achieved through electrophilic fluorination on an activated substrate.

6.1 The Logic of Electrophilic Fluorination Standard pyridine is electron-deficient and resistant to electrophilic attack. However, converting the pyridine to its corresponding N-oxide dramatically increases the electron density of the ring, particularly at the 2- and 4-positions, making it susceptible to attack by an electrophilic fluorine source ("F⁺").[18][19]

6.2 Key Reagents The most common electrophilic fluorinating reagents are N-F compounds, where the fluorine atom is made electrophilic by attachment to an electron-deficient nitrogen center.[20]

  • Selectfluor® (F-TEDA-BF₄): A commercially available, crystalline, and easy-to-handle electrophilic fluorinating agent.[21][22] It is widely used for the fluorination of a variety of electron-rich substrates, including activated heterocycles like pyridine N-oxides.[23][24]

Summary and Future Outlook

The synthesis of fluorinated pyridine derivatives relies on a diverse toolkit of reactions, with the choice of starting material being the paramount strategic decision.

Table 2: Strategic Summary of Starting Materials

Starting Material Primary Method Target Position(s) Key Advantage Major Limitation
Chloropyridine SNAr 2, 4 Scalable, cost-effective Requires EWG activation; not for C3
Aminopyridine Balz-Schiemann 2, 3, 4 Versatile for all positions Diazonium salts can be hazardous
Hydroxypyridine Deoxyfluorination 2, 4 Uses readily available pyridones Reagent cost and handling

| Pyridine N-Oxide | Electrophilic C-H | 2, 4 | Direct C-H functionalization | Requires N-oxide preparation/removal |

Emerging trends in late-stage fluorination and the development of novel catalytic cycles continue to expand the possibilities for synthesizing these critical molecules. As the demand for more sophisticated pharmaceutical and agrochemical agents grows, so too will the need for efficient, selective, and scalable methods to access the diverse world of fluorinated pyridines.

References

reactivity of the ethynyl group in 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 2-Ethynyl-6-fluoropyridine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique electronic interplay between the electron-deficient pyridine ring, the highly electronegative fluorine substituent, and the reactive ethynyl group confers a distinct and versatile chemical profile. This guide provides an in-depth exploration of the reactivity of the ethynyl moiety, grounded in the fundamental principles of organic chemistry. We will dissect key transformations including palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction: The Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine nitrogen and the fluorine atom at the 2- and 6-positions, respectively, exert strong electron-withdrawing effects on the aromatic ring through both induction and the mesomeric effect. This electronic pull is relayed to the ethynyl substituent at the 2-position, profoundly influencing its chemical behavior.

Key Electronic Influences:

  • Increased Acidity of the Alkynyl Proton: The electron-deficient nature of the fluoropyridine ring significantly increases the acidity of the terminal alkyne's C-H bond, facilitating its deprotonation and subsequent participation in metal-catalyzed reactions.

  • Polarization of the π-System: The triple bond becomes polarized, rendering the internal carbon atom electrophilic and susceptible to attack by nucleophiles.

  • Ring Stability: The addition of fluorine atoms to an aromatic ring can introduce a set of π-bonding orbitals that further stabilize the ring system, a phenomenon termed "fluoromaticity".[1][2] This stability makes the ring itself more resistant to addition reactions, thereby directing reactivity towards the ethynyl appendage.[1][2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "this compound" A[ "N(sp2 Nitrogen)Inductive & MesomericWithdrawal" ]; B[ "C≡C-H(Ethynyl Group)Acidic ProtonElectrophilic π-system" ]; C[ "F(Fluorine)Strong InductiveWithdrawal" ]; end

} caption [label="Electronic influences on this compound.", fontsize=10, fontname="Arial"];

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp) bonds, and it represents a cornerstone of the synthetic utility of this compound.[3] The enhanced acidity of the terminal alkyne proton facilitates the formation of the key copper(I) acetylide intermediate, often allowing the reaction to proceed under mild conditions.[4]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with an aryl or vinyl halide.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step is accelerated by the increased acidity of this compound's terminal proton.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]

dot graph G { graph [splines=true, overlap=false, maxwidth="760px"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Simplified catalytic cycle of the Sonogashira reaction.", fontsize=10, fontname="Arial"];

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example adapted from procedures for similar fluoropyridine substrates.[6][7]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent Addition: Add degassed solvent, typically a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio.

  • Reagent Addition: Add this compound (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Sonogashira Reaction Parameters
ParameterTypical ConditionRationale / Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst CuIFacilitates the deprotonation of the alkyne to form the reactive copper acetylide.[5]
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)Acts as both the base to deprotonate the alkyne and as a solvent.
Solvent THF, DMF, DioxaneAprotic solvents that solubilize the reagents and catalyst complex.
Temperature Room Temperature to 80 °CMild conditions are often sufficient due to the activated nature of the alkyne.

Cycloaddition Reactions: Building Rings

The electron-deficient nature of the alkyne in this compound makes it an excellent partner in various cycloaddition reactions, a class of concerted reactions that form cyclic products.[8] These reactions are highly valuable for rapidly constructing complex heterocyclic systems.

[3+2] Cycloadditions: The "Click" Reaction

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of "click chemistry." this compound serves as an excellent alkyne component, reacting readily with organic azides to form highly stable 1,2,3-triazole rings. This linkage is a common and valuable isostere in medicinal chemistry.[9]

dot graph G { graph [maxwidth="760px"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption [label="[3+2] Azide-Alkyne Cycloaddition (Click Chemistry).", fontsize=10, fontname="Arial"];

[4+2] Cycloadditions: Diels-Alder Reactions

In a Diels-Alder reaction, the electron-poor alkyne of this compound can serve as a potent dienophile, reacting with electron-rich dienes.[8][10] This transformation provides a direct route to substituted aromatic or partially saturated six-membered rings, depending on the subsequent reaction steps. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the diene. In some cases, Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.[11][12]

Nucleophilic Addition Reactions

The polarization of the triple bond in this compound makes it susceptible to nucleophilic attack, functioning as a Michael acceptor.[13][14] This reactivity allows for the introduction of a wide array of heteroatom and carbon-based functionalities.

Mechanism and Regioselectivity

Nucleophilic addition to activated alkynes typically proceeds via a conjugate or 1,4-addition mechanism.[13] The nucleophile attacks the β-carbon of the alkyne (the carbon further from the pyridine ring), leading to an intermediate vinyl anion. This anion is stabilized by the electron-withdrawing fluoropyridyl group. Subsequent protonation yields the final vinyl-substituted product. The reaction generally exhibits high regioselectivity, affording the E-isomer as the major product due to stereoelectronic factors during the protonation step.

Experimental Protocol: Thiol-Michael Addition
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or THF.

  • Reagent Addition: Add the desired thiol (e.g., thiophenol, 1.1 equiv) to the solution.

  • Catalyst: Add a catalytic amount of a base, such as triethylamine or sodium carbonate (0.1 equiv), to deprotonate the thiol and generate the active thiolate nucleophile.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified directly by silica gel chromatography to afford the vinyl sulfide product.

Scope of Nucleophiles
Nucleophile ClassExampleProduct TypeSignificance
Thiols (S-nucleophiles) ThiophenolVinyl SulfideImportant in bio-conjugation and materials science.
Amines (N-nucleophiles) PiperidineEnamineKey intermediates for further functionalization.
Alcohols (O-nucleophiles) Sodium MethoxideVinyl EtherCan be hydrolyzed to ketones.
Carbon Nucleophiles Grignard ReagentsSubstituted AlkeneForms new C-C bonds, expanding the carbon skeleton.

Applications in Drug Discovery and Materials Science

The versatile reactivity of the ethynyl group, combined with the favorable physicochemical properties imparted by the fluoropyridine scaffold, makes this molecule a highly attractive building block.

  • Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] The ethynyl group on this compound acts as a versatile "handle." It allows for the late-stage functionalization of complex molecules via robust reactions like Sonogashira or click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[18][19] Many FDA-approved drugs contain fluoropyridine moieties.[20]

  • Materials Science: The rigid, linear nature of the ethynyl group is ideal for constructing conjugated polymers and organic materials with specific electronic and photophysical properties. The ability to easily functionalize the molecule allows for the fine-tuning of these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the electron-deficient nature of its ethynyl group. This activation enables a broad range of high-yield transformations, including palladium-catalyzed cross-couplings, [3+2] and [4+2] cycloadditions, and nucleophilic additions. Understanding the causality behind this reactivity—the potent electron-withdrawing effects of the ring nitrogen and fluorine substituent—is paramount for its effective deployment in synthesis. This guide provides the foundational knowledge and practical protocols for researchers to harness the full potential of this versatile building block in the rational design of novel pharmaceuticals and advanced materials.

References

The Fluorine Factor: An In-depth Technical Guide to Modifying Pyridine Ring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Position of Fluorinated Pyridines in Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Among the myriad of scaffolds amenable to fluorination, the pyridine ring holds a place of particular significance. Its presence in numerous natural products and pharmaceuticals, coupled with its unique electronic properties, makes it a prime target for fluorine-mediated modulation. This guide provides an in-depth technical exploration of the multifaceted role of fluorine in altering the reactivity and physicochemical properties of the pyridine ring, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic consequences of fluorination, its impact on key molecular characteristics, and its profound influence on the course of pivotal synthetic transformations.

Part 1: The Fundamental Influence of Fluorine on the Pyridine Core

Electronic Effects: A Duality of Inductive Withdrawal and Mesomeric Donation

The profound impact of fluorine on the pyridine ring stems from its unique electronic nature. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect polarizes the C-F bond, drawing electron density away from the pyridine ring and rendering it more electron-deficient. This inductive pull is a primary driver in modulating the ring's reactivity and basicity.

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can participate in resonance with the aromatic π-system, exerting a mesomeric or resonance effect (+M). This donation of electron density into the ring partially counteracts the inductive withdrawal. However, due to the large energy difference between the carbon 2p and fluorine 2p orbitals, this mesomeric donation is significantly weaker than the inductive withdrawal. The interplay of these opposing electronic forces is what makes fluorine a unique substituent, capable of fine-tuning the electronic landscape of the pyridine ring in a position-dependent manner.

Impact on Aromaticity and Molecular Orbitals

The introduction of fluorine atoms to a pyridine ring leads to the formation of an additional set of π-bonding and antibonding orbitals.[2] This can, depending on the number and position of the fluorine atoms, further stabilize the aromatic ring, resulting in shorter C-C bond lengths within the ring and an increased resistance to addition reactions.[2] This phenomenon, sometimes referred to as "fluoromaticity," contributes to the enhanced thermal stability and chemical resistance observed in many fluorinated aromatic compounds.[2]

Part 2: Modulation of Physicochemical Properties: The "Fluorine Effect" in Action

The electronic perturbations induced by fluorine translate directly into significant and often predictable changes in the physicochemical properties of the pyridine molecule. These modulations are of paramount importance in drug discovery, where properties like basicity, lipophilicity, and metabolic stability are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Basicity (pKa): A Predictable Attenuation

The strong inductive electron withdrawal by fluorine significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its ability to accept a proton. This results in a marked decrease in the basicity of fluorinated pyridines, which is reflected in their lower pKa values compared to the parent pyridine. This effect is generally predictable and correlates with the position and number of fluorine substituents.

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.13
2,6-Difluoropyridine-2.93
Pentafluoropyridine< -4

Table 1: pKa values of selected fluorinated pyridines, demonstrating the significant decrease in basicity upon fluorination.

This modulation of pKa can be a powerful tool in drug design. By reducing the basicity of a pyridine-containing drug molecule, chemists can mitigate off-target effects associated with binding to acidic compartments or interacting with unintended biological targets.

Lipophilicity (LogP/LogD): A Context-Dependent Shift

The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (LogP) or the distribution coefficient at a specific pH (LogD), is more nuanced and highly context-dependent.[2] While the introduction of a single fluorine atom often increases lipophilicity, the overall effect is a complex interplay of factors including the number of fluorine atoms, their position, and the overall molecular environment.[2] In some cases, extensive fluorination can lead to a decrease in lipophilicity due to increased polarity and altered intermolecular interactions.

CompoundLogP
Pyridine0.65
2-Fluoropyridine0.80
3-Fluoropyridine0.93
4-Fluoropyridine0.73

Table 2: LogP values of pyridine and monofluorinated pyridines. Note the modest increase in lipophilicity.

The ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination provides a means to navigate the delicate balance between sufficient lipophilicity for membrane permeability and adequate aqueous solubility for formulation and distribution.

Metabolic Stability: Blocking Metabolic Hotspots

One of the most significant advantages of incorporating fluorine in drug design is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at positions on the pyridine ring that are susceptible to oxidative metabolism (so-called "metabolic hotspots"), chemists can block these metabolic pathways, leading to a longer half-life and improved bioavailability of the drug.[5] This strategy has been successfully employed in numerous approved drugs.[3]

Part 3: Directing the Course of Chemical Synthesis: Reactivity of Fluorinated Pyridines

The electronic modifications brought about by fluorine have a profound impact on the reactivity of the pyridine ring in a variety of important synthetic transformations. Understanding these effects is crucial for the efficient synthesis of complex fluorinated pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway

The electron-deficient nature of the fluorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Fluorine, particularly at the 2- and 4-positions, is an excellent leaving group in these reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer intermediate.[6] The reactivity of halopyridines in SNAr generally follows the trend F > Cl > Br > I, which is the reverse of the trend for SN2 reactions.[6]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and any electron-withdrawing groups on the ring. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine.

Detailed Experimental Protocol: SNAr of 2-Fluoropyridine with Benzylamine

This protocol describes a general procedure for the SNAr reaction between 2-fluoropyridine and benzylamine.

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoropyridine and anhydrous DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzylamino)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Versatile C-C and C-N Bond Formation

Fluorinated pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between a fluorinated pyridine (as the halide or triflate partner) and an organoboron reagent.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the fluoropyridine halide to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorinated pyridine.[8]

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 2-chloro-5-fluoropyridine, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-phenylpyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a fluorinated pyridine halide or triflate and a primary or secondary amine.[9] This reaction is a powerful tool for the synthesis of arylamines and has broad substrate scope and functional group tolerance.[10]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: Insertion of the Pd(0) catalyst into the C-X bond of the fluoropyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, yielding the aminopyridine product and regenerating the Pd(0) catalyst.

References

Synthesis of 2-Ethynyl-6-fluoropyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Ethynyl-6-fluoropyridine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The ethynyl group, a versatile functional handle, provides a gateway for further molecular elaboration through reactions like click chemistry or serves as a critical pharmacophoric element itself.[3]

The convergence of these three structural motifs in this compound creates a highly valuable building block for the synthesis of novel therapeutics. Its applications span a range of therapeutic areas, including the development of kinase inhibitors, receptor antagonists, and antiviral agents.[4][5] This guide provides an in-depth exploration of the synthesis of this key intermediate from readily available 2-fluoro-6-halopyridine precursors, focusing on the widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and address common challenges encountered in the synthesis of this electron-deficient heterocyclic system.

The Sonogashira Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This palladium-catalyzed, copper-co-catalyzed reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an indispensable tool in complex molecule synthesis.[7]

The catalytic cycle of the Sonogashira reaction is a well-orchestrated interplay between a palladium catalyst and a copper co-catalyst. The generally accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle: This cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. This is often the rate-determining step and is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl halide.[8][9]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired alkynylated product and regenerate the active palladium(0) catalyst.[6]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR (L)₂ Transmetalation->PdII_Alkynyl CuI Cu(I)X Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Cycle Cu_Acetylide Cu-C≡CR Cu_Cycle->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Cycle Base Base Base->Cu_Cycle Cu_Acetylide->Transmetalation Transmetalation Agent CuI->Cu_Cycle

Figure 1: Simplified Diagram of the Sonogashira Catalytic Cycle.

Strategic Considerations for the Synthesis of this compound

The synthesis of this compound via the Sonogashira reaction requires careful consideration of several factors, primarily due to the electron-deficient nature of the pyridine ring, which is further accentuated by the presence of the fluorine atom.

Choice of Starting Material: The Halogen's Impact on Reactivity

The choice of the halogen atom at the 6-position of the 2-fluoropyridine starting material significantly influences the reaction conditions required for a successful coupling. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[9] This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.

Starting MaterialRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Fluoro-6-iodopyridineHighRoom temperature to mild heating (40-60 °C)High to excellent
2-Fluoro-6-bromopyridineModerateMild to moderate heating (60-80 °C)Good to high
2-Fluoro-6-chloropyridineLowElevated temperatures (≥100 °C), often with specialized catalysts/ligandsModerate to good

Table 1: Comparative Reactivity of 2-Fluoro-6-halopyridines in Sonogashira Coupling.

The Alkyne Component: To Protect or Not to Protect?

While terminal alkynes can be used directly in the Sonogashira reaction, the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is often advantageous. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing the undesired Glaser-Hay homocoupling, a common side reaction that leads to the formation of a diyne byproduct.[10][11] This is particularly crucial when forcing conditions are required, as is often the case with less reactive aryl chlorides. The TMS group is readily cleaved under mild basic conditions, such as treatment with potassium carbonate in methanol, to afford the desired terminal alkyne.[12]

Experimental Protocol: Synthesis of this compound from 2-Bromo-6-fluoropyridine

The following protocol is a representative procedure for the synthesis of this compound, adapted from the work of Razafindrainibe et al.[3][13] and general best practices for Sonogashira couplings.

Step 1: Sonogashira Coupling of 2-Bromo-6-fluoropyridine with Trimethylsilylacetylene

Sonogashira_Protocol Start Start: 2-Bromo-6-fluoropyridine, TMS-acetylene Reagents Reagents: Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), Triethylamine (base/solvent), THF (co-solvent) Start->Reagents 1. Add Conditions Conditions: Inert atmosphere (N₂ or Ar), Room temperature, Stir for 12-24 h Reagents->Conditions 2. React Workup Workup: Filter through Celite, Concentrate in vacuo, Purify by column chromatography Conditions->Workup 3. Isolate Intermediate Intermediate: 2-Fluoro-6-((trimethylsilyl)ethynyl)pyridine Workup->Intermediate 4. Obtain

Figure 2: Workflow for the Sonogashira Coupling Step.

Materials:

  • 2-Bromo-6-fluoropyridine (1.0 equiv)

  • Trimethylsilylacetylene (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (anhydrous, as solvent or co-solvent)

  • Tetrahydrofuran (THF) (anhydrous, optional co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (and THF if used as a co-solvent) via syringe.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-fluoro-6-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl Group

Deprotection_Protocol Start Start: 2-Fluoro-6-((trimethylsilyl)ethynyl)pyridine Reagents Reagents: Potassium carbonate (K₂CO₃), Methanol (MeOH) Start->Reagents 1. Dissolve and Add Conditions Conditions: Room temperature, Stir for 1-2 h Reagents->Conditions 2. React Workup Workup: Concentrate in vacuo, Aqueous workup, Extract with organic solvent Conditions->Workup 3. Isolate Product Final Product: This compound Workup->Product 4. Obtain

Figure 3: Workflow for the TMS Deprotection Step.

Materials:

  • 2-Fluoro-6-((trimethylsilyl)ethynyl)pyridine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.2 equiv)

  • Methanol (MeOH)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Dissolve the purified 2-fluoro-6-((trimethylsilyl)ethynyl)pyridine in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and diethyl ether or ethyl acetate.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Troubleshooting Common Challenges

The synthesis of this compound, while generally robust, can present certain challenges, particularly for those new to Sonogashira couplings with electron-deficient heterocycles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Low reactivity of the starting material (especially chlorides).Use fresh, high-quality palladium and copper catalysts. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. For less reactive halides, increase the reaction temperature and/or use more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands).[8][14]
Significant Homocoupling (Glaser-Hay Product) Presence of oxygen; High catalyst loading; High temperature.Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. Use a protected alkyne like TMSA. Optimize the catalyst loading to the minimum effective amount. Consider copper-free Sonogashira conditions.[10][11]
Formation of Palladium Black Catalyst decomposition.Ensure the use of high-purity reagents and solvents. The choice of ligand can also influence catalyst stability. In some cases, a change of solvent may be beneficial.
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the reaction to minimize byproduct formation. For purification, carefully select the eluent system for column chromatography and consider using a gradient elution.

Table 2: Troubleshooting Guide for the Synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from 2-fluoro-6-halopyridine precursors is a well-established and reliable process, with the Sonogashira cross-coupling reaction serving as the cornerstone of this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access this valuable building block for drug discovery. The strategic use of a protected alkyne like trimethylsilylacetylene is highly recommended to mitigate the formation of homocoupled byproducts. As the demand for novel, highly functionalized heterocyclic compounds in medicinal chemistry continues to grow, robust and scalable synthetic routes to key intermediates like this compound will remain of paramount importance.

References

Methodological & Application

Application Notes & Protocols: A Guide to Copper-Free Sonogashira Coupling with 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Copper-Free Coupling for Fluorinated Pyridines

The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its efficiency in constructing C(sp)-C(sp²) bonds.[1][2][3] This methodology is invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] Within drug discovery, the incorporation of fluorinated pyridine scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[4][5][6][7] Molecules like 2-Ethynyl-6-fluoropyridine are therefore highly valuable building blocks for accessing novel chemical matter.

However, the classical Sonogashira protocol, which employs a copper(I) co-catalyst, presents significant challenges. The primary drawback is the promotion of alkyne homocoupling, known as Glaser coupling, which leads to undesired dimeric byproducts and complicates purification.[8] Furthermore, nitrogen-containing heterocycles, such as pyridines, can coordinate to copper, potentially inhibiting catalytic activity. For sensitive or complex substrates, these limitations necessitate the development of more robust methods.

This guide provides a detailed protocol and mechanistic rationale for the copper-free Sonogashira coupling of this compound. By eliminating copper, this approach offers a cleaner reaction profile, broader substrate scope, and simplified purification, making it highly suitable for applications in medicinal chemistry and materials science where purity and efficiency are paramount.[9]

Mechanistic Rationale: The Palladium-Only Catalytic Cycle

The efficacy of the copper-free Sonogashira reaction hinges on a well-understood palladium-centered catalytic cycle, which circumvents the problematic copper-acetylide intermediates of the traditional method.[10] The process can be dissected into four key stages:

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species, which is generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate.[8]

  • Ligand Exchange/Alkyne Coordination : A phosphine ligand on the Pd(II) complex is displaced by the terminal alkyne (in this case, this compound).

  • Deprotonation : A base present in the reaction mixture deprotonates the alkyne's acidic proton, forming a palladium-acetylide complex. The choice of base is critical to ensure this step is efficient without causing substrate degradation.[9]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product from the Pd(II) center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

This copper-free pathway is visualized in the diagram below.

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(X) OxAdd->PdII_ArX AlkyneCoord Alkyne Coordination (-L) PdII_ArX->AlkyneCoord R-C≡CH PdII_Alkyne [Ar-Pd(II)L(Alkyne)]⁺X⁻ AlkyneCoord->PdII_Alkyne Deprotonation Deprotonation (Base) PdII_Alkyne->Deprotonation PdII_Acetylide Ar-Pd(II)L(C≡CR) Deprotonation->PdII_Acetylide RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Product Product (Ar-C≡CR) RedElim->Product

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Detailed Experimental Protocol

This protocol details the coupling of an aryl bromide with this compound. Aryl iodides can also be used and will typically react faster.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Aryl Bromide (e.g., 4-Bromoanisole)>98% PuritySigma-Aldrich, Combi-BlocksEnsure it is free of acidic impurities.
This compound>97% PurityCommercially availableStore under inert atmosphere.
Palladium Precatalyst (e.g., Pd(OAc)₂)Reagent GradeStrem, Sigma-AldrichOther sources like Pd₂(dba)₃ can be used.[11]
Phosphine Ligand (e.g., SPhos)>98% PurityStrem, Sigma-AldrichBulky, electron-rich ligands are essential for efficiency.[12]
Base (e.g., K₃PO₄)Anhydrous, >98%Sigma-Aldrich, AcrosGrind to a fine powder before use to ensure good mixing.
Solvent (e.g., 1,4-Dioxane)Anhydrous, <50 ppm H₂OAcroSeal, Sigma-AldrichCrucial for preventing catalyst deactivation.
Schlenk flask or reaction vial--Must be oven-dried before use.
Magnetic stir bar---
Inert gas supply (Argon or Nitrogen)High Purity-Essential for maintaining anaerobic conditions.
Step-by-Step Methodology

Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Rationale: The use of a pre-catalyst and a bulky, electron-rich phosphine ligand like SPhos facilitates the crucial oxidative addition step and subsequent reductive elimination, especially for less reactive aryl bromides.[12] An inorganic base like K₃PO₄ is preferred over amines to minimize side reactions and simplify purification.[13]

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe. Then, add this compound (1.2 mmol, 1.2 equiv).

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl halide. The solvent must be anhydrous to prevent quenching of the base and deactivation of the catalytic species.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

    • Rationale: The elevated temperature is necessary to drive the catalytic cycle, particularly the initial oxidative addition step.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 2-12 hours).

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the inorganic base and palladium black. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Flask B 2. Establish Inert Atmosphere (Evac/Backfill) A->B C 3. Add Anhydrous Solvent & this compound B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Filter through Celite E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Pure Product

Caption: Workflow from reaction setup to product purification.

Troubleshooting Common Issues

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently anhydrous solvent/reagents.3. Poor quality of phosphine ligand (oxidized).4. Reaction temperature too low.1. Ensure thorough degassing; use fresh, high-purity inert gas.2. Use freshly opened anhydrous solvent or solvent passed through a purification system.3. Store ligands under inert gas and use fresh batches.4. Increase temperature in 10 °C increments.
Formation of Alkyne Dimer 1. Trace copper contamination in reagents or glassware.2. Presence of oxygen leading to oxidative homocoupling.1. Use high-purity reagents. Acid-wash glassware if copper contamination is suspected.2. Improve inert atmosphere technique; ensure the system is leak-free.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong or incompatible with functional groups on the substrate.1. Lower the reaction temperature and accept a longer reaction time.2. Screen weaker inorganic bases (e.g., Cs₂CO₃) or hindered organic bases.
Formation of Pd Black Catalyst decomposition, often promoted by impurities or high temperatures.While some formation is common, excessive blackening indicates poor reaction conditions. Ensure high-purity reagents and solvents. A higher ligand-to-palladium ratio (e.g., L:Pd of 4:1) can sometimes improve catalyst stability.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

  • Solvents: Anhydrous solvents like 1,4-dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) before use.

  • Inert Atmosphere: Operations involving Schlenk lines and pressurized gas cylinders should only be performed by trained personnel.

Conclusion

The copper-free Sonogashira protocol is a powerful and reliable method for the synthesis of functionalized alkynes derived from this compound. By eliminating the copper co-catalyst, this approach circumvents the common pitfalls of alkyne homocoupling and catalyst inhibition, resulting in higher yields, cleaner reaction profiles, and simplified purification. The guidelines and protocols detailed herein provide a robust framework for researchers in drug discovery and materials science to successfully implement this essential transformation.

References

The Pivotal Role of 2-Ethynyl-6-fluoropyridine in Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the versatile reagent, 2-Ethynyl-6-fluoropyridine, in the realm of click chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique advantages conferred by the 6-fluoropyridine moiety and its terminal alkyne functionality. We delve into its applications in bioconjugation, drug discovery, and materials science, with a special focus on its utility as a ¹⁹F NMR probe. This guide offers step-by-step protocols for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), complete with mechanistic insights and practical considerations to empower researchers in harnessing the full potential of this powerful chemical tool.

Introduction: The Strategic Advantage of this compound in Click Chemistry

Click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this chemical paradigm lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency and bioorthogonality.[2] The choice of the alkyne component in this reaction is critical, as its structure dictates the properties of the resulting triazole conjugate. This compound emerges as a particularly strategic building block due to the synergistic interplay of its terminal alkyne and the electron-withdrawing 6-fluoropyridine ring.

The fluorine atom at the 6-position of the pyridine ring imparts several desirable characteristics. Fluorine's high electronegativity can modulate the electronic properties of the resulting triazole, potentially enhancing binding affinities in biological systems.[3] Furthermore, the presence of fluorine can improve metabolic stability and increase lipophilicity, key parameters in drug design.[3] Crucially, the ¹⁹F nucleus serves as an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free window to probe molecular interactions and conformational changes in complex biological environments.[4]

This guide will explore the multifaceted applications of this compound, providing detailed protocols to facilitate its adoption in a variety of research settings.

Core Applications of this compound

The unique structural features of this compound make it a valuable tool in several key areas of scientific research:

  • Bioconjugation: The ability to readily participate in click reactions allows for the precise and stable attachment of the 6-fluoropyridinyl moiety to biomolecules such as proteins, peptides, and nucleic acids. This is invaluable for creating sophisticated bioconjugates for therapeutic or diagnostic purposes.

  • Drug Discovery: The resulting 1,2,3-triazole linkage is a bioisostere for the amide bond and is metabolically robust.[5] The incorporation of the 6-fluoropyridine group can enhance the pharmacological properties of a lead compound, including its binding affinity and pharmacokinetic profile.[6]

  • ¹⁹F NMR Probing: The fluorine atom provides a sensitive and specific NMR probe for studying drug-target interactions, protein folding, and other dynamic processes in chemical biology.[4] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable structural and dynamic information.

  • Materials Science: The rigidity and polarity of the pyridine and triazole rings can be leveraged to create novel polymers and materials with tailored electronic and physical properties.[7]

Experimental Protocols

General Considerations
  • Reagent Purity: Ensure the purity of this compound and the azide-containing reaction partner. Impurities can inhibit the catalyst and lead to side reactions.

  • Solvent Selection: The choice of solvent is critical for both CuAAC and SPAAC reactions. For CuAAC, a variety of solvents can be used, including water, t-BuOH/water mixtures, DMF, and DMSO. For SPAAC, polar protic or aprotic solvents are generally preferred.

  • Oxygen Exclusion for CuAAC: Copper(I) is susceptible to oxidation to the inactive Copper(II) state. It is crucial to perform CuAAC reactions under an inert atmosphere (e.g., nitrogen or argon) or to use a reducing agent like sodium ascorbate to maintain the catalytically active Cu(I) species.[8]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)

  • Solvent (e.g., 1:1 t-BuOH/water, DMF, or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, THPTA in water. A typical concentration is 100 mM CuSO₄ and 500 mM THPTA.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.

  • Addition of Catalyst: Add the CuSO₄ solution (typically 1-10 mol%) to the reaction mixture. If using THPTA, pre-mix the CuSO₄ and THPTA solutions before addition.

  • Initiation of Reaction: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M). Add the sodium ascorbate solution (typically 5-20 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of the azide component can help drive the reaction to completion.

  • Sodium ascorbate is a biocompatible reducing agent that rapidly converts Cu(II) to the active Cu(I) catalyst.[8]

  • THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, thereby increasing the reaction efficiency, especially in biological applications.[8]

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Azide in Solvent D Purge Reaction Vessel with Inert Gas A->D B Prepare CuSO4 (and optional THPTA) Stock Solution E Add CuSO4 Solution to Reactants B->E C Prepare fresh Sodium Ascorbate Stock Solution F Add Sodium Ascorbate to Initiate Reaction C->F D->E E->F G Stir and Monitor (TLC, LC-MS, NMR) F->G H Quench and Extract Product G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the catalyst-free SPAAC reaction between this compound and a strained cyclooctyne-functionalized molecule. Note: For SPAAC, the azide would be on the pyridine and the strained alkyne on the other molecule, or vice versa. This protocol assumes the use of an azide-modified this compound derivative, which would require separate synthesis. A more common approach would be to react an azide-functionalized biomolecule with a strained alkyne derivative of this compound. The protocol below is a general guideline.

Materials:

  • Azide-functionalized this compound derivative (or azide-functionalized molecule of interest)

  • Strained cyclooctyne reagent (e.g., DIBO, BCN)

  • Solvent (e.g., PBS buffer, DMSO, methanol)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized compound (1.0 eq) and the strained cyclooctyne reagent (1.0-1.5 eq) in the chosen solvent. For biological applications, reactions are often performed in aqueous buffers like Phosphate-Buffered Saline (PBS).

  • Reaction Incubation: Stir the reaction mixture at room temperature or 37 °C. The reaction is typically complete within a few hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS or ¹⁹F NMR.

  • Purification: For bioconjugation, the product can often be purified by size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules. For small molecule synthesis, standard work-up and purification techniques as described for CuAAC can be employed.

Causality Behind Experimental Choices:

  • SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[9]

  • The reaction rate is driven by the release of ring strain in the cyclooctyne, leading to rapid and efficient ligation.[9]

  • The choice of strained alkyne (e.g., DIBO, BCN) can influence the reaction kinetics.[10]

SPAAC_Concept A Azide (R-N3) C Triazole Product A->C Strain-Promoted Cycloaddition B Strained Alkyne B->C

References

Application Notes and Protocols: Strategic Synthesis of 1,2,3-Triazoles Utilizing 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Pyridyl-Triazoles in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated pyridine scaffolds, in particular, are of significant interest due to the pyridine ring's prevalence in therapeutic agents and its inherent bioactivity.[3] When combined with the 1,2,3-triazole moiety—a highly stable and versatile linker synthesized via "click chemistry"—the resulting fluorinated pyridyl-triazole core offers a unique and highly sought-after structural motif for the development of novel therapeutics.[4][5]

This application note provides a detailed guide to the synthesis of 1,2,3-triazoles using 2-ethynyl-6-fluoropyridine as a key building block. We will explore both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provide regioselective access to 1,4- and 1,5-disubstituted triazoles, respectively. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable pathway to these valuable compounds.

The strategic placement of the fluorine atom at the 6-position of the pyridine ring can significantly influence the electronic properties of the alkyne, potentially impacting reaction kinetics and the biological activity of the final product. Understanding and controlling the synthesis of these molecules is therefore of paramount importance for medicinal chemists aiming to fine-tune drug candidates.

Regioselective Synthesis of 1,2,3-Triazoles: CuAAC vs. RuAAC

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful transformation for the synthesis of 1,2,3-triazoles.[6] However, the thermal reaction often leads to a mixture of regioisomers. The advent of metal-catalyzed versions of this reaction has provided a solution, offering high regioselectivity.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," selectively yields 1,4-disubstituted 1,2,3-triazoles .[7][8] The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide.[9] The reaction is typically carried out in the presence of a copper(II) salt and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species.[7]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles .[10][11] This complementary regioselectivity is a significant advantage, allowing access to a different isomeric series. The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate.[11][12] Ruthenium complexes such as [Cp*RuCl] are effective catalysts for this transformation.[10][13]

The choice between CuAAC and RuAAC allows for precise control over the final triazole structure, which is critical for structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Synthetic Pathways to Regioisomeric 1,2,3-Triazoles reagents This compound + Organic Azide (R-N3) CuAAC Copper(I) Catalyst (e.g., CuSO4/NaAsc) reagents->CuAAC RuAAC Ruthenium(II) Catalyst (e.g., Cp*RuCl(COD)) reagents->RuAAC product_1_4 1,4-Disubstituted 1,2,3-Triazole CuAAC->product_1_4 Regioselective product_1_5 1,5-Disubstituted 1,2,3-Triazole RuAAC->product_1_5 Regioselective

Figure 1: Regioselective synthesis of 1,2,3-triazoles from this compound.

Critical Safety Considerations: Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution.[14] Small molecule organic azides, in particular, can be explosive and sensitive to shock, heat, and friction.[15]

ALWAYS adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[16] For reactions with a higher risk of explosion, a blast shield or face shield should be used.[16]

  • Scale: Work on the smallest possible scale, especially when preparing new azide compounds.

  • Solvents: NEVER use chlorinated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.[15][17]

  • Metal Contact: Avoid using metal spatulas to handle azides, as this can lead to the formation of shock-sensitive heavy metal azides.[18] Use plastic or ceramic spatulas instead.[16]

  • Purification: Avoid distillation or sublimation for the purification of organic azides.[15] Purification should be limited to extraction, precipitation, or low-temperature column chromatography for less sensitive azides.[15][17]

  • Storage: Store organic azides in a cool, dark place, preferably below room temperature.[16]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[14][16]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide via a copper(I)-catalyzed cycloaddition.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous solution of EDTA, disodium salt

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1 M concentration of the limiting reagent).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, 1.0 M) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, 1.0 M).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of EDTA, disodium salt (2 x 20 mL) to remove copper salts.[19] Follow with a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

G cluster_0 CuAAC Workflow A 1. Dissolve Azide & This compound in t-BuOH/H2O B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temp. Monitor by TLC/LC-MS C->D E 5. Workup: EtOAc extraction, EDTA wash, Brine wash D->E F 6. Dry & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure 1,4-Isomer G->H

Figure 2: Step-by-step workflow for the CuAAC synthesis.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole using this compound and an organic azide with a ruthenium catalyst.[10][20]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Cp*RuCl(COD) (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cp*RuCl(COD) (0.02 eq).

  • Reagent Addition: Add the anhydrous, degassed solvent (to achieve a 0.2 M concentration of the limiting reagent). To this solution, add the organic azide (1.0 eq) and this compound (1.1 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column. Purify by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-disubstituted 1,2,3-triazole.

G cluster_0 RuAAC Workflow A 1. Add Cp*RuCl(COD) to oven-dried flask under inert atmosphere B 2. Add degassed solvent, Azide, and This compound A->B C 3. Heat to 60-80 °C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Concentrate D->E F 6. Purify by Column Chromatography E->F G Pure 1,5-Isomer F->G

Figure 3: Step-by-step workflow for the RuAAC synthesis.

Data Summary and Expected Outcomes

The following table provides a general overview of the expected outcomes for the CuAAC and RuAAC reactions with this compound. Actual yields and reaction times may vary depending on the specific organic azide used.

ParameterCuAAC ProtocolRuAAC Protocol
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Catalyst CuSO₄/Sodium AscorbateCp*RuCl(COD)
Typical Yield 80-95%70-90%
Reaction Temp. Room Temperature60-80 °C
Reaction Time 1-4 hours12-24 hours
Key Advantage Mild conditions, rapid reactionAccess to 1,5-isomer, tolerates internal alkynes

Conclusion

The regioselective synthesis of 1,2,3-triazoles from this compound using either copper(I) or ruthenium(II) catalysis provides a powerful and versatile platform for the generation of novel molecular entities for drug discovery and development. The protocols outlined in this application note offer reliable methods for accessing both the 1,4- and 1,5-disubstituted regioisomers, enabling comprehensive exploration of the chemical space around this valuable fluorinated pyridyl-triazole scaffold. Strict adherence to safety protocols when handling organic azides is imperative for the safe and successful execution of these synthetic procedures.

References

Application Notes and Protocols: 2-Ethynyl-6-fluoropyridine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Ethynylpyridines

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic incorporation of specific structural motifs is a cornerstone of this endeavor. Among these, the fluorinated pyridine scaffold has emerged as a privileged structure, and its combination with a reactive ethynyl group offers a powerful tool for drug discovery. This application note details the utility of 2-ethynyl-6-fluoropyridine , a commercially available building block, in the synthesis of biologically active compounds. We will explore the synergistic contributions of its constituent parts, showcase its application in the synthesis of kinase inhibitors, and provide detailed protocols for its key chemical transformations.

The value of this compound lies in the confluence of three key features:

  • The Pyridine Ring: A nitrogenous heterocycle frequently found in pharmaceuticals, the pyridine ring can engage in hydrogen bonding and π-stacking interactions within protein binding sites. Its nitrogen atom can also serve to modulate the pKa and solubility of the final compound.

  • The Fluoro Substituent: The introduction of a fluorine atom can have profound effects on a drug candidate's properties.[1][2] It can block metabolic soft spots, thereby increasing metabolic stability and half-life.[3] Furthermore, its high electronegativity can alter the electronic distribution of the pyridine ring, influencing binding affinity and selectivity.[1][2][4]

  • The Terminal Ethynyl Group: This functional group is a versatile handle for a variety of chemical transformations. It serves as a key component in Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5] The ethynyl moiety can also act as a bioisostere for other functional groups, such as halogens, and can form specific interactions, including hydrogen bonds, with protein targets.[5]

This combination of features makes this compound a highly attractive starting material for the rapid generation of diverse compound libraries and for the targeted synthesis of complex drug candidates.

Application Spotlight: Synthesis of KIF18A Inhibitors

A recent patent application highlights the use of this compound in the synthesis of novel inhibitors of Kinesin Family Member 18A (KIF18A), a protein implicated in certain cancers. In this patent, this compound is listed as a key intermediate in the preparation of compounds designed to inhibit the activity of KIF18A. While the patent does not provide a specific reaction scheme involving this exact intermediate, its inclusion underscores its relevance as a building block in the development of contemporary therapeutics.

Key Chemical Transformations and Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. The two most prominent and powerful reactions for this moiety are the Sonogashira coupling and the CuAAC "click" reaction.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for extending the molecular framework from the 2-position of the pyridine ring, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

The general workflow for a Sonogashira coupling reaction is depicted below:

Sonogashira_Workflow A This compound Product Coupled Product: 6-Fluoro-2-(R-ethynyl)pyridine A->Product B Aryl/Vinyl Halide (R-X) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Cocatalyst (e.g., CuI) Base Amine Base (e.g., Et₃N) Solvent Solvent (e.g., THF, DMF)

Caption: General workflow for Sonogashira coupling.

Protocol: Representative Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon source

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

  • Add anhydrous DMF and anhydrous Et₃N (3.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcome

Reactant 1Reactant 2ProductCatalyst System
This compound4-Bromoanisole6-Fluoro-2-((4-methoxyphenyl)ethynyl)pyridinePd(PPh₃)₂Cl₂/CuI/PPh₃
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[3][5] This reaction is a cornerstone of "click chemistry" due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[3][5] It is particularly valuable for bioconjugation, such as linking small molecules to peptides or other biomolecules.[3]

The general workflow for a CuAAC reaction is as follows:

CuAAC_Workflow A This compound Product 1,2,3-Triazole Product A->Product B Organic Azide (R-N₃) B->Product Catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) Solvent Solvent (e.g., tBuOH/H₂O)

Caption: General workflow for CuAAC "click" reaction.

Protocol: CuAAC Reaction of this compound with an Azide

This protocol is adapted from a procedure used for peptide labeling and may require optimization for other substrates.[3]

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.3 eq) in deionized water.

  • In another separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • To the stirred solution of the azide and alkyne, add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Data Presentation: Expected Outcome

Reactant 1Reactant 2ProductCatalyst System
This compoundBenzyl azide1-Benzyl-4-(6-fluoropyridin-2-yl)-1H-1,2,3-triazoleCuSO₄ / Sodium Ascorbate

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be instructive. A common route involves the Sonogashira coupling of a protected alkyne with a suitable pyridine precursor, followed by deprotection.[3]

A typical synthetic route is as follows:

Synthesis_Workflow Start 2-Bromo-6-fluoropyridine Intermediate 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine Start->Intermediate Sonogashira Coupling (Pd(PPh₃)₄, CuI) Reagent1 ((Trimethylsilyl)ethynyl)trimethylstannane or Trimethylsilylacetylene Product This compound Intermediate->Product Desilylation Reagent2 Deprotecting Agent (e.g., TBAF)

Caption: Synthetic route to this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery. The strategic placement of the fluoro and ethynyl groups on the pyridine ring provides medicinal chemists with a powerful tool to modulate physicochemical properties and to readily access a diverse range of molecular architectures through robust and high-yielding reactions such as the Sonogashira coupling and CuAAC. Its documented use as an intermediate in the synthesis of kinase inhibitors exemplifies its practical application in the development of novel therapeutics. The protocols provided herein serve as a guide for the effective utilization of this promising building block in drug discovery programs.

References

Application Notes & Protocols: Preparation of Novel Kinase Inhibitors with 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Ethynyl-6-fluoropyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets in oncology and beyond.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicity persist.[2] The pyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[3] This guide focuses on a particularly promising building block for the synthesis of next-generation kinase inhibitors: This compound .

The strategic incorporation of the ethynyl and fluoro moieties onto the pyridine core offers distinct advantages in drug design:

  • The 2-Ethynyl Group: This functional group serves as a versatile handle for introducing a wide array of substituents via robust and efficient cross-coupling reactions, most notably the Sonogashira coupling.[4][5] This allows for the systematic exploration of chemical space to optimize potency and selectivity against a specific kinase target. The linear geometry of the ethynyl linker can also orient substituents into deep hydrophobic pockets within the kinase active site.

  • The 6-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.[6] The strong electron-withdrawing nature of fluorine can influence the pKa of the pyridine nitrogen, potentially enhancing hydrogen bonding interactions with the kinase hinge region.[7] Furthermore, fluorine can improve metabolic stability and membrane permeability, key parameters for drug-like properties.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel kinase inhibitors utilizing the this compound scaffold. We will delve into the synthetic protocols, characterization methods, and biological evaluation of these compounds, underpinned by the scientific rationale for each step.

Synthesis of Novel Kinase Inhibitors: A Step-by-Step Protocol

The synthesis of kinase inhibitors based on the this compound scaffold typically involves a convergent approach, culminating in a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or heteroaryl halide.[10][11]

Core Synthetic Strategy: Sonogashira Cross-Coupling

The general synthetic scheme involves the coupling of this compound with a functionalized (hetero)aryl halide. The choice of the coupling partner is crucial and is typically guided by the structure-activity relationship (SAR) of the target kinase. For instance, different heterocyclic systems can be explored to optimize interactions with the solvent-exposed region of the ATP-binding site.

Protocol 1: General Procedure for the Sonogashira Coupling of this compound with a Heteroaryl Bromide

This protocol describes a representative synthesis of a novel kinase inhibitor by coupling this compound with a substituted heteroaryl bromide.

Materials:

  • This compound

  • Substituted Heteroaryl Bromide (e.g., 4-bromo-1H-pyrazole)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert Gas (Argon or Nitrogen)

  • Standard Glassware for Organic Synthesis (Schlenk flask, condenser, etc.)

  • Magnetic Stirrer and Hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the substituted heteroaryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Rationale: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and the self-coupling of the alkyne. The slight excess of the alkyne ensures complete consumption of the more valuable heteroaryl bromide.

  • Solvent and Base Addition: Add anhydrous THF (or DMF) to dissolve the solids, followed by the addition of Et₃N (3.0 eq).

    • Rationale: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and as a solvent. Anhydrous solvents are critical to prevent catalyst deactivation.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC.

    • Rationale: The reaction temperature can be optimized depending on the reactivity of the substrates. TLC is a quick and effective method to track the disappearance of the starting materials and the appearance of the product.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Rationale: The aqueous work-up removes the triethylamine hydrobromide salt and other water-soluble impurities.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Ethynyl_6_fluoropyridine This compound Reaction_Vessel Sonogashira Coupling Reaction 2_Ethynyl_6_fluoropyridine->Reaction_Vessel Heteroaryl_Bromide Heteroaryl Bromide Heteroaryl_Bromide->Reaction_Vessel Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Purification Work-up & Purification (Column Chromatography) Reaction_Vessel->Purification Final_Product Novel Kinase Inhibitor Purification->Final_Product

Caption: Synthetic workflow for the preparation of novel kinase inhibitors.

Characterization of Synthesized Inhibitors

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.Peaks corresponding to the protons and carbons of the this compound and the coupled heteroaryl moiety, with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) Determination of the molecular weight of the compound.A molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated molecular weight of the target inhibitor.
High-Performance Liquid Chromatography (HPLC) Assessment of the purity of the final compound.A single major peak, indicating a purity of >95% is typically desired for biological assays.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized compounds should be evaluated for their ability to inhibit the activity of the target kinase. An in vitro kinase assay is a common and effective method for this initial screening.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a novel inhibitor against a specific tyrosine kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the kinase enzyme, and the inhibitor at various concentrations.

  • Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Rationale: The incubation allows the kinase to phosphorylate the substrate. The inhibitor, if effective, will compete with ATP for the binding site on the kinase, thus reducing the extent of phosphorylation.

  • Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

    • Rationale: The amount of ADP produced is directly proportional to the kinase activity. A lower luminescence signal indicates greater inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of a Representative Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Novel Kinase Inhibitor (this compound based) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the heteroaryl moiety coupled to the this compound scaffold can provide valuable SAR data. For example, the introduction of different substituents on the heteroaryl ring can probe interactions with specific amino acid residues in the kinase active site.

Compound IDHeteroaryl MoietyR GroupIC₅₀ (nM) vs. Target Kinase
INH-001 PyrazoleH150
INH-002 Pyrazole4-CH₃75
INH-003 Pyrazole4-CF₃25
INH-004 ImidazoleH200
INH-005 TriazoleH350

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data above suggests that a pyrazole ring is a favorable heteroaromatic system. Furthermore, the addition of an electron-withdrawing trifluoromethyl group at the 4-position of the pyrazole ring significantly improves the inhibitory potency, likely due to enhanced interactions within a specific sub-pocket of the kinase active site.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform for the design and synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore this promising area of drug discovery. Future work could focus on expanding the library of inhibitors by utilizing a diverse range of heteroaryl coupling partners and further optimizing the physicochemical properties of the lead compounds to develop potent and selective clinical candidates. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of the next generation of kinase inhibitors based on this privileged scaffold.

References

Application Notes and Protocols for the Functionalization of Biomolecules with 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Functionality Reagent for Advanced Bioconjugation

In the landscape of bioconjugation, the choice of reagents is paramount to the success of downstream applications, from therapeutic development to advanced diagnostics. 2-Ethynyl-6-fluoropyridine emerges as a versatile and powerful tool for researchers, offering a unique combination of functionalities within a single, compact scaffold. Its terminal alkyne group provides a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of modern bioconjugation.[1][2] Simultaneously, the fluorine atom at the 6-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr), opening avenues for a second, orthogonal functionalization step. This dual-modality allows for the creation of complex biomolecular constructs with precisely controlled architectures.

This guide provides a comprehensive overview of the applications and protocols for the use of this compound in the functionalization of biomolecules, with a focus on proteins and oligonucleotides. We will delve into the mechanistic rationale behind its reactivity and provide step-by-step protocols for both single and dual functionalization strategies.

The Chemical Logic of this compound

The utility of this compound is rooted in two distinct, yet complementary, chemical reactivities:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is readily available for the formation of a stable triazole linkage with an azide-modified biomolecule. The pyridine nitrogen in the 2-position has been shown to act as a participating ligand, accelerating the CuAAC reaction by stabilizing the copper(I) catalyst.[3] This intrinsic catalytic enhancement makes this compound a highly efficient reagent for click chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen, combined with the high electronegativity of the fluorine atom, renders the 6-position of the pyridine ring susceptible to attack by soft nucleophiles, such as thiols.[4][5] This allows for a secondary modification after the initial click reaction, a strategy that is particularly valuable for introducing a second reporter molecule, a therapeutic payload, or a targeting ligand.

Part 1: Functionalization of Peptides and Proteins

The modification of peptides and proteins is central to understanding their function and to the development of novel therapeutics, such as antibody-drug conjugates (ADCs).[6][7][8] this compound offers a precise tool for site-specific labeling.

Protocol 1.1: Site-Specific Labeling of an Azide-Containing Peptide via CuAAC

This protocol describes the labeling of a peptide containing an azido-amino acid (e.g., azidohomoalanine) with this compound.

Materials:

  • Azide-modified peptide (1 mM in deionized water)

  • This compound (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM in deionized water)

  • Sodium ascorbate (100 mM in deionized water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified peptide solution (to a final concentration of 100 µM)

    • PBS buffer (to final volume)

    • This compound solution (5 equivalents, final concentration 500 µM)

    • Premix of CuSO₄ and THPTA (1:5 molar ratio, final CuSO₄ concentration 50 µM)

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration 1 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For more sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.

  • Purification: Purify the labeled peptide using a PD-10 desalting column equilibrated with PBS to remove excess reagents and copper.

  • Characterization: Confirm the successful conjugation by mass spectrometry (expect to see a mass shift corresponding to the addition of the this compound moiety: +119.03 Da).

Experimental Workflow for Peptide Labeling

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis P Azide-Peptide Mix Combine Peptide, Reagent, and Copper Catalyst P->Mix R This compound R->Mix C CuSO4/THPTA C->Mix S Sodium Ascorbate S->Mix Initiate Incubate Incubate at RT Mix->Incubate Purify PD-10 Desalting Incubate->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Workflow for CuAAC labeling of an azide-modified peptide.

Protocol 1.2: Dual Functionalization of a Cysteine-Containing Protein

This protocol outlines a two-step strategy for the dual labeling of a protein that has been engineered to contain both an azide-bearing unnatural amino acid and a free cysteine residue.

Step A: CuAAC Labeling (as in Protocol 1.1)

First, label the azide-containing protein with this compound following the steps in Protocol 1.1. Purify the resulting singly-labeled protein to remove all click chemistry reagents.

Step B: Thiol-Specific SNAr

Materials:

  • Purified protein-alkyne conjugate from Step A

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified dye) (10 mM in a compatible buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP) (10 mM in deionized water)

  • HEPES buffer (50 mM, pH 8.0)

Procedure:

  • Reduction (Optional but Recommended): If the protein's cysteine residue may be oxidized, pre-treat the protein-alkyne conjugate with TCEP (final concentration 1 mM) for 30 minutes at room temperature to ensure the cysteine is in its reduced, nucleophilic state.

  • SNAr Reaction: Add the thiol-containing molecule to the reduced protein-alkyne conjugate (10-20 equivalents).

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours, or at room temperature overnight. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the dually-labeled protein using size-exclusion chromatography (SEC) or affinity chromatography to remove the excess thiol reagent.

  • Characterization: Analyze the final product by mass spectrometry to confirm the addition of both labels.

Logical Diagram for Dual Functionalization

G start Azide- & Cys-Protein step1 Step 1: CuAAC This compound Cu(I), THPTA start->step1 intermediate Singly Labeled Protein (Fluoropyridyl-alkyne) step1->intermediate step2 Step 2: SNAr Thiol-Molecule (R-SH) pH 8.0 intermediate->step2 final Dually Labeled Protein step2->final

Caption: Sequential dual labeling of a protein via CuAAC and SNAr.

Parameter CuAAC Labeling SNAr with Thiol
Reaction Time 1-2 hours4-6 hours
Temperature Room Temperature37°C
pH 7.48.0
Typical Efficiency > 90%70-85%
Orthogonality HighHigh (orthogonal to CuAAC)

Part 2: Functionalization of Oligonucleotides

The labeling of oligonucleotides is critical for their use as probes in molecular diagnostics and as therapeutic agents.[9][10][11] this compound can be incorporated into oligonucleotides during solid-phase synthesis or post-synthetically.

Protocol 2.1: Post-Synthetic Labeling of an Azide-Modified Oligonucleotide

This protocol is for labeling an oligonucleotide that has been synthesized with an azide modification, typically at the 5' or 3' terminus.

Materials:

  • Azide-modified oligonucleotide (100 µM in nuclease-free water)

  • This compound (10 mM in DMSO)

  • Copper(I) bromide (CuBr)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)

  • DMSO/water (3:1 v/v)

  • Sodium acetate (3 M, pH 5.2)

  • Ethanol (100% and 70%)

Procedure:

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, dissolve the azide-modified oligonucleotide in the DMSO/water mixture.

  • Add Reagents: Add this compound (50 equivalents), followed by the TBTA solution (10 equivalents).

  • Initiation: Add CuBr (10 equivalents) to the mixture. The solution may become colored.

  • Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 4 hours in the dark.

  • Precipitation: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Wash and Resuspend: Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

  • Analysis: Confirm conjugation by denaturing polyacrylamide gel electrophoresis (PAGE), observing the mobility shift, or by mass spectrometry.

Workflow for Oligonucleotide Post-Synthetic Labeling

G Oligo Azide-Oligonucleotide Mix Combine in DMSO/Water Oligo->Mix Reagent This compound Reagent->Mix Catalyst CuBr/TBTA Catalyst->Mix React Incubate at RT Mix->React Precipitate Ethanol Precipitation React->Precipitate Analyze PAGE / Mass Spec Precipitate->Analyze

Caption: Post-synthetic labeling of an azide-modified oligonucleotide.

Trustworthiness and Validation

The protocols described herein are based on well-established and robust chemical transformations.[2][4] The success of each conjugation should be validated through appropriate analytical techniques.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the gold standard for confirming the covalent modification of a biomolecule, providing a precise mass of the conjugate.

  • Chromatography (HPLC, SEC): Can be used to assess the purity of the conjugate and to separate it from unreacted starting materials. A shift in retention time is indicative of a successful reaction.

  • Gel Electrophoresis (SDS-PAGE for proteins, denaturing PAGE for oligonucleotides): A change in the electrophoretic mobility of the biomolecule provides a qualitative assessment of the modification.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the functionalization of biomolecules. Its ability to participate in both highly efficient click chemistry and subsequent nucleophilic aromatic substitution reactions provides a gateway to creating sophisticated bioconjugates. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this reagent in their own work, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The unique dual-functionality of this compound is particularly well-suited for the construction of antibody-drug conjugates with tailored properties, and for the development of advanced FRET probes for studying biomolecular interactions.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocyclic Compounds from 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, constituting a significant portion of newly approved pharmaceuticals.[1][2][3][4] The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][5] This guide provides a detailed exploration of synthetic strategies leveraging 2-ethynyl-6-fluoropyridine, a versatile and highly reactive building block, for the construction of diverse fluorinated N-heterocycles. We present field-proven protocols for transition-metal-catalyzed cyclizations, cycloaddition reactions, and nucleophilic addition-cyclization cascades, complete with mechanistic insights and practical guidance to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in drug design, and its functionalization offers a pathway to novel chemical entities. This compound emerges as a particularly valuable starting material for several key reasons:

  • Reactive Alkyne Handle: The terminal ethynyl group is a versatile functional group that readily participates in a wide array of chemical transformations, including cycloadditions, transition-metal-catalyzed couplings, and nucleophilic additions.[6][7]

  • Fluorine Substitution: The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating its reactivity. The C-F bond is exceptionally strong, often leading to increased metabolic stability in drug candidates.[5]

  • Site for Annulation: The ortho-relationship between the nitrogen atom, the alkyne, and the fluorine atom provides a unique electronic and steric environment, enabling regioselective cyclization reactions to build fused heterocyclic systems.

This document serves as a practical guide to harnessing the synthetic potential of this building block.

Preparation of the Key Starting Material: this compound

The most reliable and scalable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction efficiently couples a vinyl or aryl halide with a terminal alkyne.

Sonogashira Coupling Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the reactive copper(I) acetylide intermediate.[8]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalysis pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition (Ar-X) product Ar-C≡C-R pd2->product Reductive Elimination cu_cycle cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2 Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide + Cu(I)X - HX product->pd0

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol: Synthesis of this compound

This protocol describes the coupling of 2-bromo-6-fluoropyridine with (trimethylsilyl)acetylene, followed by in-situ deprotection.

Materials:

  • 2-Bromo-6-fluoropyridine

  • (Trimethylsilyl)acetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-purged flask, add 2-bromo-6-fluoropyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF and anhydrous Et₃N (2.5 equiv). Degas the mixture with argon for 15 minutes.

  • Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to 0 °C and add TBAF (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours to effect desilylation.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Reagent/ParameterTypical ValuePurpose
Catalyst PdCl₂(PPh₃)₂, CuIFacilitates C-C bond formation
Base Triethylamine (Et₃N)Scavenges HBr, deprotonates alkyne
Solvent THFSolubilizes reagents
Temperature Room TemperatureMild conditions, high efficiency
Typical Yield 75-90%-

Synthetic Strategies for Heterocycle Construction

The following sections detail robust methods for converting this compound into more complex fluorinated heterocyclic systems.

Strategy 1: Gold-Catalyzed Intramolecular Hydroalkoxylation for Furopyridine Synthesis

Gold(I) catalysts are exceptionally potent Lewis acids with a high affinity for activating alkynes towards nucleophilic attack.[6][7][9] This property can be exploited in an intramolecular fashion to construct oxygen-containing heterocycles like furopyridines, which are valuable scaffolds in medicinal chemistry.[10][11][12]

Causality: The reaction is initiated by the π-coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic.[13] A tethered hydroxyl group can then act as an intramolecular nucleophile, attacking the activated alkyne in a regioselective manner (typically a 5-exo-dig cyclization) to form the furan ring.

gold_cyclization start Alkynyl Alcohol Substrate activated Gold-π-Alkyne Complex start->activated + [Au]⁺ cyclized Organogold Intermediate activated->cyclized 5-exo-dig Nucleophilic Attack product Furopyridine Product cyclized->product Protodeauration (+ H⁺) catalyst [Au]⁺ product->catalyst - [Au]⁺

Caption: Mechanism for gold-catalyzed synthesis of furopyridines.

Protocol: Synthesis of 2-methylfuro[2,3-b]pyridin-4-yl fluoride

Step A: Substrate Synthesis (Propargyl Alcohol)

  • Dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C under argon.

  • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Add acetone (1.5 equiv) and stir at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to obtain the required propargyl alcohol precursor.

Step B: Gold-Catalyzed Cyclization

  • Dissolve the propargyl alcohol from Step A (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a gold(I) catalyst, such as [AuCl(PPh₃)] (0.05 equiv), followed by a silver co-catalyst, like AgSbF₆ (0.05 equiv), to generate the active cationic gold species in situ.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify by column chromatography to yield the target furopyridine.

Catalyst SystemSolventTemperatureTypical YieldReference
[AuCl(PPh₃)]/AgSbF₆DCMRoom Temp85%[7]
AuCl₃Acetonitrile80 °C78%[9]
IPrAuNTf₂Dioxane60 °C92%[13]
Strategy 2: [3+2] Cycloaddition for Triazolopyridine Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally reliable method for constructing 1,2,3-triazole rings.[14] This reaction is characterized by its high efficiency, mild conditions, and tolerance of a wide range of functional groups.

Causality: The reaction between the terminal alkyne of this compound and an organic azide proceeds rapidly in the presence of a copper(I) catalyst to form a single regioisomer of the 1,4-disubstituted triazole. This high regioselectivity is a key advantage over the uncatalyzed thermal reaction.

cuaac_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions alkyne This compound product Fluorinated Triazolopyridine alkyne->product azide Organic Azide (R-N₃) azide->product catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) catalyst->product catalyzes solvent Solvent (e.g., tBuOH/H₂O) solvent->product in

Caption: Workflow for CuAAC synthesis of triazolopyridines.

Protocol: Synthesis of 2-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-6-fluoropyridine

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Water

Procedure:

  • In a flask, dissolve this compound (1.0 equiv) and benzyl azide (1.05 equiv) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 6-12 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect it by filtration, wash with water and then cold ethanol, and dry under vacuum.

  • If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Azide SubstrateCatalyst LoadingConditionsTypical Yield
Benzyl azide10 mol% CuSO₄tBuOH/H₂O, RT, 8h>95%
1-Azido-4-methoxybenzene10 mol% CuSO₄tBuOH/H₂O, RT, 10h92%
1-Azidobutane10 mol% CuSO₄tBuOH/H₂O, RT, 12h94%
Strategy 3: Base-Mediated Cascade for Pyrrolopyridine Synthesis

Pyrrolopyridines (or azaindoles) are another class of heterocycles with significant biological activity.[15][16] A powerful strategy for their synthesis from this compound involves a base-mediated cascade reaction with α-amino esters.

Causality: This transformation is a tandem process. It begins with a base-catalyzed Michael-type addition of the amine from the α-amino ester to the activated alkyne. This is followed by an intramolecular Dieckmann-like condensation, where the enamine intermediate attacks the ester carbonyl, leading to cyclization and formation of the pyrrole ring.

Protocol: Synthesis of Ethyl 4-fluoro-7-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Materials:

  • This compound

  • Ethyl isocyanoacetate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) and ethyl isocyanoacetate (1.1 equiv) in anhydrous THF at 0 °C, add KOtBu (2.2 equiv) portion-wise under an argon atmosphere.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired fluorinated pyrrolopyridine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For fluoropyridines, a characteristic C-F stretching band is typically observed in the 1150-1250 cm⁻¹ region.[17]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. The protocols and strategies outlined in this guide—from gold-catalyzed cyclizations to create furopyridines, to robust [3+2] cycloadditions for triazoles, and base-mediated cascades for pyrrolopyridines—provide reliable pathways to novel molecular scaffolds. By understanding the underlying mechanisms and causality behind these transformations, researchers can effectively utilize this reagent to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine atoms into these scaffolds can further enhance metabolic stability, binding affinity, and bioavailability. Molecules such as 2-ethynyl-6-fluoropyridine are particularly valuable building blocks, as the ethynyl group provides a versatile handle for further elaboration through reactions like the Sonogashira cross-coupling.[4] This allows for the construction of complex molecular architectures with potential applications in treating a wide range of diseases.

This application note provides a detailed experimental protocol for the palladium-catalyzed Sonogashira cross-coupling of this compound with various aryl halides. We will delve into the mechanistic underpinnings of this powerful transformation, explain the rationale behind the choice of reagents and conditions, and offer practical guidance for researchers in the field of drug development and organic synthesis.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[6]

The Palladium Cycle: The active catalyst is a Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[7]

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired cross-coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[6][7]

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] However, the classic copper co-catalyzed system remains widely used for its efficiency under mild conditions.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) CuX H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation Base Base Base->Cu(I)-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific aryl halides. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and inert atmosphere setup

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 equiv) and this compound (1.1-1.5 equiv).

  • Add the anhydrous solvent and the base (2-3 equiv).

Reaction Conditions:

  • The reaction is typically stirred at room temperature, but gentle heating (40-60 °C) may be required for less reactive aryl halides.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Rationale

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are common and effective catalysts for Sonogashira couplings. The choice may depend on the specific substrates.[6]
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide, which is a key intermediate in the reaction.[5][6]
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and influences its reactivity. More specialized ligands can be used for challenging substrates.[7][8]
Base Et₃N, DIPEANeutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the alkyne.[5]
Solvent THF, DMFShould be anhydrous and capable of dissolving all reactants. The choice can influence reaction rates.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient for Sonogashira reactions, which is a key advantage of this method.[5]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a more reactive aryl halide (iodide > bromide > chloride), or increasing the reaction temperature. Degassing the solvent and reagents thoroughly to remove oxygen is critical, as oxygen can lead to the unwanted homocoupling of the alkyne.[9]

  • Homocoupling of Alkyne: If significant amounts of the alkyne dimer are observed, this is likely due to the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Copper-free conditions can also be explored to mitigate this side reaction.[4]

  • Decomposition of Starting Material: If starting materials are decomposing, consider using a milder base or running the reaction at a lower temperature.

Conclusion

The palladium-catalyzed Sonogashira cross-coupling of this compound is a robust and versatile method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. The protocol and guidelines presented in this application note provide a solid foundation for researchers to utilize this powerful transformation in their drug discovery and organic synthesis endeavors.

References

Application Notes and Protocols: Synthesis and Application of Poly(2-ethynyl-6-fluoropyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and potential applications of poly(2-ethynyl-6-fluoropyridine), a novel fluorinated conjugated polymer. The introduction of a fluorine atom onto the pyridine ring of a poly(ethynylpyridine) backbone is anticipated to significantly modify its electronic properties, solubility, and thermal stability, making it a promising material for applications in organic electronics, sensor technology, and drug delivery. This guide details two primary polymerization methodologies: a transition-metal-catalyzed approach using a rhodium catalyst and a catalyst-free anionic polymerization. Detailed, step-by-step protocols for monomer synthesis, polymerization, and polymer characterization are provided to enable researchers to successfully synthesize and evaluate this promising new material.

Introduction: The Rationale for Fluorinated Polyelectrolytes

Conjugated polymers derived from substituted acetylenes have garnered significant interest due to their unique optical and electronic properties.[1] Among these, polymers based on ethynylpyridine are particularly noteworthy for their potential as "smart" materials, owing to the responsive nature of the pyridine nitrogen to stimuli such as pH and metal ions. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical properties.[2] Fluorine's high electronegativity can profoundly influence the electron density of the pyridine ring and the conjugated polyacetylene backbone, potentially leading to enhanced thermal and oxidative stability, altered photophysical properties, and improved solubility in organic solvents.[2][3]

The target polymer, poly(this compound), combines the structural features of a conjugated polyacetylene with a fluorinated pyridine heterocycle. This unique combination is expected to yield a material with a distinct set of properties, making it a compelling candidate for a range of advanced applications. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the synthesis and potential of this novel fluorinated polypyridine.

Monomer Synthesis: this compound

The synthesis of the this compound monomer is a critical first step. A reliable method for its preparation is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide.[4][5] In this case, 2-bromo-6-fluoropyridine is coupled with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Proposed Synthetic Pathway

The synthesis of the monomer can be achieved in a two-step process as illustrated below:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-bromo-6-fluoropyridine 2-bromo-6-fluoropyridine Intermediate 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine 2-bromo-6-fluoropyridine->Intermediate TMS-acetylene Trimethylsilylacetylene TMS-acetylene->Intermediate Pd_catalyst Pd(PPh₃)₂Cl₂/CuI Pd_catalyst->Intermediate Base Et₃N Base->Intermediate Final_Monomer This compound Intermediate->Final_Monomer Deprotection_reagent K₂CO₃, MeOH Deprotection_reagent->Final_Monomer

Caption: Proposed synthesis of this compound monomer.

Detailed Experimental Protocol

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-Bromo-6-fluoropyridine41404-58-4175.98 g/mol 1.76 g (10 mmol)
Trimethylsilylacetylene1066-54-298.22 g/mol 1.18 g (12 mmol)
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.90 g/mol 140 mg (0.2 mmol)
Copper(I) iodide7681-65-4190.45 g/mol 38 mg (0.2 mmol)
Triethylamine (Et₃N)121-44-8101.19 g/mol 20 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 50 mL
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g (20 mmol)
Methanol (MeOH)67-56-132.04 g/mol 50 mL

Procedure:

  • Sonogashira Coupling:

    • To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-fluoropyridine (1.76 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

    • Add anhydrous THF (50 mL) and triethylamine (20 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add trimethylsilylacetylene (1.18 g, 12 mmol) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)-6-fluoropyridine, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Deprotection:

    • Dissolve the purified intermediate in methanol (50 mL) in a 100 mL round-bottom flask.

    • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

    • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product should be stored under an inert atmosphere at low temperature.

Polymerization Methodologies

The polymerization of substituted acetylenes can be achieved through various methods. For this compound, we propose two robust approaches: a rhodium-catalyzed polymerization for controlled synthesis and a catalyst-free anionic polymerization.

Rhodium-Catalyzed Polymerization

Rhodium-based catalysts, particularly Rh(I) complexes, are highly effective for the polymerization of substituted acetylenes, often proceeding in a living manner.[6] This allows for good control over the polymer's molecular weight and polydispersity.[6]

G Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst [Rh(nbd)Cl]₂ Catalyst->Polymerization Co-catalyst Et₃N Co-catalyst->Polymerization Solvent Toluene Solvent->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Rhodium-catalyzed polymerization workflow.

Catalyst-Free Anionic Polymerization

2-Ethynylpyridine and its derivatives can undergo spontaneous or activated anionic polymerization.[7][8] The quaternization of the pyridine nitrogen by an alkyl halide can activate the acetylenic bond, initiating polymerization without the need for an external catalyst.[7] This method offers a simpler, metal-free route to the polymer.

G Monomer This compound Polymerization Quaternization & Polymerization Monomer->Polymerization Activator Alkyl Halide (e.g., C₂H₅Br) Activator->Polymerization Solvent DMF Solvent->Polymerization Polymer Poly(2-ethynyl-N-alkyl-6-fluoropyridinium halide) Polymerization->Polymer

Caption: Catalyst-free anionic polymerization workflow.

Detailed Experimental Protocols for Polymerization

Protocol 1: Rhodium-Catalyzed Polymerization

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound-121.12 g/mol 121 mg (1 mmol)
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)12092-47-6493.1 g/mol 2.5 mg (0.005 mmol)
Triethylamine (Et₃N)121-44-8101.19 g/mol 0.1 mL
Toluene, anhydrous108-88-392.14 g/mol 5 mL
Methanol67-56-132.04 g/mol 100 mL

Procedure:

  • In a glovebox, add [Rh(cod)Cl]₂ (2.5 mg, 0.005 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and triethylamine (0.1 mL).

  • Stir the catalyst solution at room temperature for 15 minutes.

  • In a separate vial, dissolve this compound (121 mg, 1 mmol) in anhydrous toluene (1 mL).

  • Add the monomer solution to the catalyst solution via syringe.

  • Stir the reaction mixture at 30 °C for 24 hours. The solution should become more viscous and may change color.

  • Quench the polymerization by adding a few drops of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (100 mL).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Protocol 2: Catalyst-Free Anionic Polymerization

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound-121.12 g/mol 121 mg (1 mmol)
Ethyl bromide74-96-4108.97 g/mol 109 mg (1 mmol)
Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 5 mL
Diethyl ether60-29-774.12 g/mol 100 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add this compound (121 mg, 1 mmol) and anhydrous DMF (5 mL).

  • Add ethyl bromide (109 mg, 1 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.[7]

  • Observe the reaction mixture for an increase in viscosity and a color change, indicating polymerization.[7]

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large excess of diethyl ether (100 mL).

  • Collect the solid polymer by filtration, wash with diethyl ether, and dry under vacuum at 40 °C.

Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is essential to understand its structure, molecular weight, and thermal properties.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the polymer structure. In ¹H NMR, the disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone and pyridine side chains are expected. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the polymerization by observing the disappearance of the C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.[9][11] A suitable eluent (e.g., THF or DMF with LiBr) and calibration standards (e.g., polystyrene) should be used.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[1][2] The decomposition temperature (Tₔ) is a key parameter obtained from this analysis.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) of the polymer, providing insight into its amorphous or semi-crystalline nature.[1]

Characterization TechniqueExpected Observations
¹H NMRDisappearance of acetylenic proton, broad aromatic and backbone signals.
¹⁹F NMRSignal corresponding to the C-F bond on the pyridine ring.
FTIRDisappearance of C≡C-H and C≡C stretching bands.
GPCDetermination of Mₙ, Mₙ, and PDI.
TGAHigh thermal stability with a well-defined decomposition temperature.
DSCDetermination of the glass transition temperature (T₉).

Potential Applications

The unique properties anticipated for poly(this compound) open up a range of potential applications for researchers, scientists, and drug development professionals.

  • Organic Electronics: The conjugated backbone and the electron-withdrawing nature of the fluorinated pyridine ring may lead to interesting semiconducting properties, making it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Sensors: The pyridine nitrogen can act as a binding site for metal ions or protons. Changes in the polymer's conformation and electronic structure upon binding could be detected through changes in its fluorescence or conductivity, forming the basis for chemical sensors.

  • Drug Delivery: The cationic nature of the polymer synthesized via the anionic route could facilitate interaction with negatively charged biological molecules like DNA or RNA, suggesting potential for gene delivery applications. The fluorine atoms may also enhance the polymer's hydrophobicity, influencing its interaction with cell membranes.

  • Coatings and Membranes: The expected high thermal stability and chemical resistance of fluorinated polymers make them suitable for high-performance coatings and separation membranes.[2]

Conclusion

This application note provides a detailed guide to the synthesis and characterization of a novel fluorinated conjugated polymer, poly(this compound). By providing two distinct and detailed polymerization protocols, we aim to empower researchers to explore the exciting potential of this new material. The strategic incorporation of fluorine is a promising avenue for the development of advanced polymeric materials with tailored properties for a wide array of scientific and technological applications.

References

Troubleshooting & Optimization

minimizing homocoupling in Sonogashira reactions of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on minimizing the homocoupling of 2-ethynyl-6-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your desired cross-coupled product.

The Challenge: Homocoupling in Sonogashira Reactions

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While highly efficient, a common and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling, to form a symmetrical 1,3-diyne.[1][4][5][6] This side reaction is particularly problematic when working with valuable or complex alkynes, such as this compound, as it consumes the starting material and complicates purification.[7]

The presence of oxygen and the copper(I) co-catalyst are the primary drivers of this undesired pathway.[8] Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, leading to the dimerization of the alkyne.[4][8][9] For a substrate like this compound, its electron-deficient nature can also influence reaction kinetics and the propensity for side reactions.

This guide provides a systematic approach to understanding and mitigating the homocoupling of this compound in Sonogashira reactions.

Understanding the Mechanisms: Cross-Coupling vs. Homocoupling

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

The Desired Sonogashira Cross-Coupling Pathway

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[1][10]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.[10]

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired cross-coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[1][10]

  • Copper Cycle:

    • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][10][11] This species is crucial for the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Ar Pd(II)-Ar Pd(0)->Pd(II)-Ar Oxidative Addition (Ar-X) Pd(II)-Ar-Alkyne Pd(II)-Ar-Alkyne Pd(II)-Ar->Pd(II)-Ar-Alkyne Transmetalation (from Cu cycle) Pd(II)-Ar-Alkyne->Pd(0) Reductive Elimination Ar-Alkyne Ar-Alkyne Pd(II)-Ar-Alkyne->Ar-Alkyne Product Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne + Cu(I), Base Cu-Alkyne->Pd(II)-Ar-Alkyne Transfers Alkyne

Figure 1: Simplified Sonogashira catalytic cycle.
The Undesired Glaser-Hay Homocoupling Pathway

The Glaser-Hay coupling is an oxidative dimerization of terminal alkynes catalyzed by a copper(I) salt in the presence of an oxidant, typically oxygen.[4][6][9]

  • Formation of Copper Acetylide: Similar to the Sonogashira reaction, a copper(I) acetylide is formed.[9]

  • Oxidative Coupling: In the presence of an oxidant like O₂, two copper acetylide molecules couple to form the 1,3-diyne product.[9][12]

Glaser_Hay_Coupling 2 R-C≡C-H 2 x this compound 2 Cu-C≡C-R 2 x Copper(I) Acetylide 2 R-C≡C-H->2 Cu-C≡C-R + 2 Cu(I), Base R-C≡C-C≡C-R Homocoupled Dimer (1,3-Diyne) 2 Cu-C≡C-R->R-C≡C-C≡C-R + O₂ (Oxidant) Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction run under strictly inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a copper co-catalyst? a1_yes->q2 sol1 Improve inert atmosphere techniques: - Use Schlenk line or glovebox - Thoroughly degas all reagents and solvents a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a copper-free protocol a2_yes->sol2 q3 How is the alkyne being added? a2_no->q3 sol2->q3 a3_bulk All at once q3->a3_bulk a3_slow Slowly q3->a3_slow sol3 Implement slow addition of the alkyne via syringe pump a3_bulk->sol3 q4 Have you optimized other reaction parameters? a3_slow->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Homocoupling Minimized a4_yes->end sol4 Systematically screen: - Palladium catalyst and ligand - Base and solvent - Temperature a4_no->sol4 sol4->end

References

Technical Support Center: Purification of 2-Ethynyl-6-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-ethynyl-6-fluoropyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this class of compounds. The presence of the electron-withdrawing fluorine atom, the reactive ethynyl group, and the basic pyridine core creates a specific set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing a this compound derivative via Sonogashira coupling?

A1: The most prevalent impurity is the homocoupled alkyne byproduct (a diyne), resulting from the dimerization of your terminal alkyne starting material.[1][2] This side reaction, often referred to as Glaser or Hay coupling, is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[2] You may also encounter unreacted starting materials, such as the 2-halo-6-fluoropyridine, and residual palladium and copper catalysts.

Q2: My this compound derivative is showing significant peak tailing during silica gel column chromatography. What is the likely cause?

A2: While peak tailing is common for many pyridine derivatives due to the basic nitrogen interacting with acidic silanol groups on the silica surface, it may be less pronounced with this compound. The strong electron-withdrawing effect of the fluorine atom at the 6-position reduces the basicity of the pyridine nitrogen.[3][4] However, if you still observe tailing, it could be due to residual basicity or interactions with other polar functional groups on your specific derivative. Adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can help mitigate this by neutralizing the acidic sites on the silica gel.

Q3: I'm observing a loss of my compound during purification. Could it be degrading on the silica gel column?

A3: Yes, degradation is a possibility. While pyridines are generally stable, substituted pyridines can undergo degradation, often initiated by hydroxylation.[5] More critically, terminal alkynes can be unstable on silica gel, particularly if the silica is acidic.[6] This can lead to hydration of the alkyne or other unwanted side reactions.

Q4: How does the fluorine atom in my molecule affect its behavior during purification?

A4: The fluorine atom has a dual impact. Its high electronegativity decreases the basicity of the pyridine nitrogen, which can be advantageous in reducing strong interactions with silica gel.[3][4] Concurrently, fluorine substitution increases the molecule's lipophilicity and hydrophobic surface area, which will influence its retention time in both normal-phase and reverse-phase chromatography.[3]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common purification challenges.

Issue 1: Persistent Contamination with Alkyne Homocoupling Byproduct
  • Symptom: A significant, less polar spot is observed on the TLC plate, and NMR or LC-MS analysis of the crude product confirms the presence of a symmetrical diyne.

  • Root Cause Analysis: The Sonogashira reaction is sensitive to atmospheric oxygen, which facilitates the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) species.[2]

  • Recommended Solutions:

    • Rigorous Degassing: Before adding the palladium catalyst and copper(I) iodide, thoroughly degas your reaction solvent and reagents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Minimize Copper Catalyst: High concentrations of the copper catalyst can accelerate homocoupling.[2] Use the minimum effective amount of CuI, typically 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be advantageous.[7]

    • Controlled Atmosphere: For challenging substrates, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[1]

    • Chromatographic Separation: If homocoupling cannot be completely suppressed, the resulting diyne is typically non-polar and can usually be separated from the more polar this compound product by silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is generally effective.

Issue 2: Poor Separation and Co-elution of Impurities in Column Chromatography
  • Symptom: The desired product and impurities elute at very similar Rf values on TLC, making separation by column chromatography difficult.

  • Root Cause Analysis: The physicochemical properties of the impurity and the product are too similar for effective separation with the chosen stationary and mobile phases. The unique electronic nature of the fluorinated pyridine ring can lead to unexpected elution behavior.

  • Recommended Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems. If a standard hexane/ethyl acetate system fails, consider alternatives like dichloromethane/methanol or toluene/acetone. The goal is to find a solvent system that exploits subtle differences in polarity and hydrogen bonding capacity between your product and the impurities.

    • Stationary Phase Variation: If solvent optimization is insufficient, change the stationary phase.

      • Alumina (basic or neutral): Can be a good alternative to silica, especially if your compound is sensitive to the acidity of silica gel.

      • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Since fluorination increases lipophilicity, this can be a very effective technique.[3]

    • 2D TLC Analysis: To determine if your compound is degrading on the silica plate (which could be mistaken for a co-eluting impurity), perform a 2D TLC. Spot the crude mixture in one corner, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in the same solvent system again. If the spot is not on the diagonal, degradation is occurring.[6]

G cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solution PoorSep Poor Separation / Co-elution Solvent Suboptimal Solvent System PoorSep->Solvent Check TLC Stationary Ineffective Stationary Phase PoorSep->Stationary If solvent screen fails Degradation On-Column Degradation PoorSep->Degradation If new spots appear OptimizeSolvent Optimize Mobile Phase (e.g., DCM/MeOH, Toluene/Acetone) Solvent->OptimizeSolvent ChangeStationary Change Stationary Phase (Alumina, C18 Reverse Phase) Stationary->ChangeStationary TLC_2D Perform 2D TLC Analysis Degradation->TLC_2D

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 3: Low Recovery or Product Degradation During Purification
  • Symptom: The yield of pure compound after column chromatography is significantly lower than expected based on crude analysis, or new, unexpected impurities are observed in the collected fractions.

  • Root Cause Analysis: The this compound derivative may be unstable under the purification conditions. The acidic nature of standard silica gel can catalyze reactions of the terminal alkyne or other sensitive functional groups.[6] The pyridine nitrogen, although weakly basic, can still interact strongly with the silica surface, leading to irreversible adsorption.

  • Recommended Solutions:

    • Use Deactivated Silica: Treat standard silica gel with a base (e.g., by preparing a slurry with the eluent containing 1% triethylamine) before packing the column. This neutralizes the acidic silanol groups.

    • Switch to a More Inert Stationary Phase: Use neutral alumina or consider a polymer-based stationary phase if available.

    • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and elute it in a single continuous process.

    • Flash Chromatography: Employ flash chromatography over gravity chromatography to expedite the purification process and reduce the residence time of the compound on the stationary phase.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is a starting point for the purification of a moderately polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase polarity).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 100:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor their contents by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

G TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on silica) Pack->Load Elute 4. Elute with Gradient (Collect fractions) Load->Elute Analyze 5. Monitor Fractions by TLC Elute->Analyze Analyze->Elute Continue Elution Combine 6. Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate 7. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for silica gel flash chromatography.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For separating very similar compounds or for achieving very high purity (>99%).

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system.

    • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., water/acetonitrile or water/methanol with additives like 0.1% formic acid or trifluoroacetic acid).

    • Optimize the gradient to achieve baseline separation of your target compound from all impurities.

  • Scaling Up to Preparative Scale:

    • Use the same stationary phase and mobile phase as the optimized analytical method.

    • Adjust the flow rate and injection volume according to the larger diameter of the preparative column.

    • Calculate the expected retention time of your product on the preparative system.

  • Sample Preparation:

    • Dissolve the crude or partially purified sample in the mobile phase or a compatible solvent.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Purification and Fraction Collection:

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect fractions based on the UV detector signal corresponding to your target compound's peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, often by lyophilization (freeze-drying) if the solvents are water/acetonitrile, or by rotary evaporation for more volatile organic solvents.

Data Summary Table

ChallengePotential CauseKey IndicatorRecommended Action
Homocoupling Oxygen in reactionLess polar spot on TLC, diyne mass in LC-MSRigorous degassing, minimize CuI, use H2 atmosphere[1][2]
Peak Tailing Acidic silica sitesAsymmetric peaks in chromatographyAdd 0.1-1% triethylamine to eluent
Poor Separation Similar polarity of componentsOverlapping spots on TLCScreen different solvent systems, change stationary phase (Alumina, C18)
Low Recovery On-column degradationLow isolated yield, new spots in fractionsUse deactivated silica/alumina, minimize contact time

References

stability of 2-Ethynyl-6-fluoropyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethynyl-6-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Our guidance is grounded in established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C, although for long-term storage, freezing at temperatures such as -20°C in an inert atmosphere is also advisable. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Some darkening of the material may occur over time, but this does not necessarily indicate a loss of purity[1].

Stability Under Acidic Conditions

Question 2: I am planning a reaction that involves acidic conditions. How stable is this compound to acids?

Answer: The stability of this compound in the presence of acid is highly dependent on the nature of the acid, its concentration, the solvent, and the temperature. There are two primary reactive sites to consider: the pyridine nitrogen and the ethynyl group.

  • Pyridine Nitrogen Protonation: The pyridine nitrogen is basic and will be protonated by acids to form a pyridinium salt. The electron-withdrawing fluorine atom at the 6-position reduces the basicity of the nitrogen atom compared to pyridine itself[2]. However, with sufficiently strong acids, protonation will occur.

  • Ethynyl Group Reactivity: The ethynyl group is susceptible to acid-catalyzed hydration, which can lead to the formation of a ketone (in this case, 2-acetyl-6-fluoropyridine) via an enol intermediate. This reaction typically follows Markovnikov's rule and may be accelerated by the presence of mercury salts[3][4][5][6][7]. In some instances, strong, concentrated acids can even induce polymerization of the ethynyl group[8][9].

Troubleshooting Guide: Acidic Conditions

Issue Potential Cause Recommended Solution
Low yield or recovery of starting material Degradation of the ethynyl group through hydration or polymerization.- Use non-aqueous acidic conditions if possible.- Employ milder acids or buffer the reaction medium.- Run the reaction at a lower temperature to minimize side reactions.- If hydration is the goal, be aware that this is the expected outcome.
Formation of an unexpected ketone byproduct Acid-catalyzed hydration of the alkyne.- Confirm the identity of the byproduct by analytical techniques such as NMR and MS.- If hydration is undesired, consider protecting the alkyne or using alternative reaction conditions that are non-acidic.
Polymerization of the reaction mixture Exposure to strong, concentrated acids.- Avoid the use of highly concentrated acids.- If a strong acid is necessary, add it slowly at a low temperature to control the reaction exotherm.

Below is a diagram illustrating the potential reaction pathways of this compound under acidic conditions.

acidic_conditions start This compound protonation Protonation of Pyridine Nitrogen start->protonation H+ hydration Acid-Catalyzed Hydration start->hydration H+, H2O polymerization Polymerization start->polymerization Conc. H+

Caption: Potential fates of this compound in acidic media.

Stability Under Basic Conditions

Question 3: My next synthetic step involves a strong base. Will this compound be stable?

Answer: The primary concern under basic conditions is the deprotonation of the terminal alkyne. The acetylenic proton is acidic (pKa ≈ 25-26) and can be removed by a sufficiently strong base (e.g., NaNH₂, BuLi, Grignard reagents) to form a highly nucleophilic acetylide anion[6][10][11][12]. This is often a desired reaction, as this acetylide is a key intermediate in C-C bond-forming reactions like alkylations and additions to carbonyls[6][10][11].

The fluorinated pyridine ring is generally stable to bases, but it is activated towards nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace the fluoride ion, although this typically requires harsh conditions or specific activation.

Troubleshooting Guide: Basic Conditions

Issue Potential Cause Recommended Solution
Failure to form the desired product in a coupling reaction The base is not strong enough to deprotonate the alkyne.- Choose a base with a pKa significantly higher than that of the terminal alkyne (e.g., NaH, NaNH₂, or an organolithium reagent).- Ensure anhydrous conditions, as water can quench the base and the acetylide.
Formation of homocoupled alkyne dimer (Glaser coupling) Presence of oxygen and a copper catalyst.- If copper is used (e.g., in Sonogashira coupling), ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to minimize oxidative homocoupling[13].- Consider copper-free Sonogashira conditions.
Unexpected substitution product Nucleophilic aromatic substitution on the pyridine ring.- This is less common but possible with very strong nucleophiles and/or elevated temperatures.- Use the mildest basic conditions that still achieve the desired alkyne deprotonation.

The following workflow outlines a typical Sonogashira coupling, a common reaction for 2-ethynylpyridines performed under basic conditions.

sonogashira_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Sonogashira Coupling Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product Amine Base (e.g., Et3N) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N)->Coupled Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Coupled Product

Caption: Key components of a Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

To empirically determine the stability of this compound under your specific reaction conditions, a small-scale trial is recommended.

  • Setup: In a clean, dry vial, dissolve a small, known amount of this compound in the reaction solvent.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene, durene) that does not react under the proposed conditions.

  • Reaction Conditions: Add the acid or base of interest at the desired concentration and temperature.

  • Monitoring: At regular time intervals, withdraw a small aliquot from the reaction mixture.

  • Analysis: Quench the aliquot and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the ratio of this compound to the internal standard.

  • Evaluation: A decrease in this ratio over time indicates degradation. The appearance of new peaks will help identify the degradation products.

References

managing side reactions with 2-Ethynyl-6-fluoropyridine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists

Welcome to the technical support center for 2-ethynyl-6-fluoropyridine. As a uniquely functionalized building block, this compound offers versatile handles for molecular elaboration in pharmaceutical and materials science research. However, its distinct reactive sites—the terminal alkyne and the activated C-F bond—can lead to competing reaction pathways and unexpected side products.

This guide, structured in a question-and-answer format, is designed to help you, the researcher, anticipate and troubleshoot these challenges. Drawing from established chemical principles and field-proven methodologies, we provide in-depth explanations and actionable protocols to help you navigate the complexities of your multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Sonogashira Coupling Reactions

Question 1: My Sonogashira coupling with this compound is giving low yields and significant amounts of a homocoupled diyne byproduct. What is causing this and how can I fix it?

Answer: This is a classic issue in Sonogashira couplings, primarily caused by the copper(I) co-catalyst promoting the oxidative self-coupling of the terminal alkyne, a side reaction known as Glaser coupling.[1] The pyridine nitrogen in your starting material can also coordinate to the palladium catalyst, potentially impeding the catalytic cycle.

Causality:

  • Glaser Homocoupling: The Cu(I) cycle, while accelerating the desired cross-coupling, can readily oxidize the terminal alkyne to form a symmetric diyne, especially in the presence of oxygen or at elevated temperatures.

  • Catalyst Inhibition: The basic nitrogen of the pyridine ring can act as a ligand for the palladium center, leading to catalyst deactivation or reduced turnover frequency.

Troubleshooting Protocol:

  • Thoroughly Degas: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalysts. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).

  • Optimize Catalyst System:

    • Reduce Copper Loading: Minimize the CuI loading to the lowest effective level (e.g., 1-5 mol%).

    • Consider Copper-Free Conditions: Modern Sonogashira protocols often perform well without a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[1] This may require a higher reaction temperature or a more active palladium catalyst/ligand system.

  • Choice of Base and Solvent: A suitable base is crucial. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard as it also serves as a solvent and an HCl scavenger.[2] Using a co-solvent like THF or DMF can improve solubility.

  • Slow Addition of Alkyne: Adding the this compound solution slowly via syringe pump to the reaction mixture containing the aryl halide and catalysts can help maintain a low concentration of the alkyne, thus disfavoring the second-order homocoupling reaction.

Workflow: Mitigating Homocoupling in Sonogashira Reactions

start Low Yield & Homocoupling Observed degas Step 1: Improve Degassing (Freeze-Pump-Thaw or N2 Sparge) start->degas check_copper Step 2: Modify Catalyst System degas->check_copper If problem persists copper_free Option A: Switch to Copper-Free Conditions check_copper->copper_free reduce_copper Option B: Reduce CuI Loading (1-2 mol%) check_copper->reduce_copper slow_addition Step 3: Use Slow Addition of Alkyne copper_free->slow_addition reduce_copper->slow_addition success Improved Yield, Minimized Side Product slow_addition->success

Caption: Troubleshooting workflow for Sonogashira side reactions.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 2: I am attempting a reaction on a different part of my molecule using a nucleophile (e.g., an amine, thiol, or alkoxide), but I'm observing displacement of the fluorine on the pyridine ring. How can I prevent this unwanted SNAr reaction?

Answer: The fluorine atom at the C2 position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] In fact, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide, highlighting its high reactivity.[3][5]

Causality:

  • Electronic Activation: The pyridine nitrogen powerfully withdraws electron density from the ring, particularly from the ortho (C2) and para (C4) positions, making them electrophilic and susceptible to nucleophilic attack.

  • Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond and stabilizes the intermediate without requiring significant bond breaking in the rate-determining step.

Mitigation Strategies:

StrategyRationaleRecommended Conditions
Lower Temperature SNAr reactions have a significant activation energy. Running your desired reaction at a lower temperature can often suppress the competing SNAr pathway.Cool the reaction to 0 °C or -78 °C and monitor for the desired transformation.
Use Non-Nucleophilic Reagents If possible, choose reagents that are less nucleophilic but can still perform the desired function. For example, use a sterically hindered, non-nucleophilic base like DBU or Proton-Sponge® instead of an amine base if only basicity is required.Varies by reaction. For a basic environment, consider DBU in CH₂Cl₂ or Proton-Sponge® in MeCN.
Protecting Groups If the alkyne is the desired reactive site, other nucleophilic centers in the molecule can be protected.[6][7][8]Standard protecting groups (e.g., Boc for amines, silyl ethers for alcohols) can be employed.[9]
Solvent Choice The rate of SNAr can be influenced by the solvent. Aprotic polar solvents (e.g., DMF, DMSO) tend to accelerate SNAr, while less polar solvents (e.g., THF, Toluene) may slow it down.[3]If compatible with your primary reaction, consider switching from DMF to THF.

Mechanism: SNAr on this compound

sub This compound meisenheimer Meisenheimer Complex (Stabilized Intermediate) sub->meisenheimer + Nu:⁻ nuc Nu:⁻ product Substituted Product meisenheimer->product - F⁻ leaving_group F⁻

Caption: The addition-elimination mechanism of SNAr.

Category 3: Alkyne Stability and Protection

Question 3: My downstream reaction conditions are incompatible with the terminal alkyne. Should I protect it, and if so, what is the best procedure?

Answer: Yes, protecting the terminal alkyne is a standard and highly effective strategy to prevent it from participating in unwanted reactions, such as oxidation, acid/base reactions, or coupling. The most common and reliable protecting group for a terminal alkyne is the trimethylsilyl (TMS) group.[6][9]

Why TMS?

  • Ease of Installation: It is easily introduced under mild conditions.

  • Robustness: It is stable to a wide range of reaction conditions, including many cross-coupling reactions, mild oxidations/reductions, and non-acidic conditions.

  • Facile Removal: It can be selectively removed under very mild conditions that typically do not affect other functional groups.

Experimental Protocols:

1. Protection (Silylation) of this compound

  • Reagents:

    • This compound (1.0 eq)

    • Triethylamine (Et₃N, ~2.0 eq) or another amine base

    • Trimethylsilyl chloride (TMSCl, 1.2-1.5 eq)

    • Anhydrous solvent (THF or CH₂Cl₂)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the slow, dropwise addition of TMSCl.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction with water or saturated aq. NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.

2. Deprotection (Desilylation) of the TMS-protected Alkyne

  • Reagents:

    • TMS-protected alkyne (1.0 eq)

    • Deprotection agent (Choose one):

      • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.1 eq)

      • Potassium carbonate (K₂CO₃) in Methanol (MeOH)

    • Solvent (THF or MeOH)

  • Procedure (using K₂CO₃/MeOH):

    • Dissolve the TMS-protected alkyne in methanol.

    • Add a catalytic to stoichiometric amount of K₂CO₃ (e.g., 0.2-1.0 eq).

    • Stir at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

    • Workup: Once complete, neutralize with dilute acid (e.g., 1M HCl) if necessary, and remove the methanol under reduced pressure. Extract the product with an organic solvent. Wash, dry, and concentrate to yield the deprotected terminal alkyne.

References

Technical Support Center: Optimizing Sonogashira Couplings with 2-Halo-6-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and process development professionals engaged in Sonogashira cross-coupling reactions. This guide is specifically tailored to address the unique challenges and opportunities encountered when working with 2-halo-6-ethynylpyridine substrates. These scaffolds are of significant interest in medicinal chemistry and materials science, yet their successful coupling requires a nuanced understanding of the interplay between the pyridine nitrogen, the nature of the halogen, and the catalytic system.

This resource is designed to be a practical, field-proven guide. We will move beyond standard protocols to explore the causality behind common experimental failures and provide robust, evidence-based solutions to elevate your yields and ensure reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks researchers face with this specific substrate class.

Q1: Why are my Sonogashira yields with 2-bromo-6-ethynylpyridine inconsistent and often low?

A: Low and variable yields with 2-halopyridine substrates are a frequent issue, often stemming from the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen to coordinate with and partially deactivate the palladium catalyst. This coordination can hinder the crucial oxidative addition step of the catalytic cycle. Furthermore, 2-chloropyridines are significantly less reactive than their bromo and iodo counterparts due to the stronger C-Cl bond, making oxidative addition even more challenging[1]. For 2-bromopyridines, while more reactive than chlorides, elevated temperatures may be required, which can introduce competing side reactions[2][3].

Q2: What is the general reactivity trend for the halide at the 2-position of the pyridine ring?

A: The reactivity of the C-X bond in Sonogashira couplings follows the established trend for palladium cross-coupling reactions: I > Br >> Cl [2][4].

  • 2-Iodopyridines: Are the most reactive and can often be coupled under milder conditions, sometimes even at room temperature[2][3].

  • 2-Bromopyridines: Represent a moderate-to-good substrate, typically requiring heating to achieve efficient conversion[3][5][6].

  • 2-Chloropyridines: Are the most challenging substrates due to the high bond strength of the C-Cl bond. Successful coupling almost always necessitates specialized, highly active catalyst systems and higher reaction temperatures[1][7].

Q3: I'm observing a significant amount of a dimeric byproduct of my 6-ethynylpyridine. What is it and how can I prevent it?

A: This is a classic case of alkyne homocoupling, often referred to as the Glaser-Hay coupling[7][8]. This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen[3][7]. The terminal alkyne dimerizes to form a 1,3-diyne. To minimize this unwanted side reaction:

  • Ensure Rigorous Inert Atmosphere: De-gas your solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the reaction[8].

  • Consider Copper-Free Conditions: For particularly sensitive substrates or when homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy[7][9][10][11][12][13]. These methods often require specific ligands or bases to facilitate the catalytic cycle without the copper co-catalyst.

  • Control Reaction Stoichiometry: Using a slight excess of the alkyne can sometimes be beneficial, but a large excess may favor homocoupling.

Q4: Can I perform the reaction in the presence of air?

A: While some modern, highly robust catalyst systems may show some tolerance to air, it is strongly discouraged for achieving high yields and reproducibility. Oxygen not only promotes the undesirable Glaser-Hay homocoupling of the alkyne but can also lead to the oxidation and deactivation of the Pd(0) catalyst, often observed as the formation of palladium black[3]. For best results, always use anhydrous solvents and maintain a strictly inert atmosphere.

Troubleshooting Guides & Advanced Protocols

This section provides in-depth solutions to specific experimental failures, complete with mechanistic explanations and detailed protocols.

Problem 1: Low to No Conversion with 2-Chloro-6-ethynylpyridine

The coupling of 2-chloropyridines is arguably the most significant challenge in this series due to the inertness of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Causality Analysis: The rate-determining step for these substrates is typically the oxidative addition of the aryl chloride to the Pd(0) center. The strong C-Cl bond presents a high activation energy barrier. Furthermore, the electron-deficient nature of the pyridine ring can exacerbate this issue. Success hinges on using a catalytic system that is both highly active and stable at the elevated temperatures required.

Solutions & Recommended Protocol:

  • High-Activity Catalyst/Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step[1][7]. Buchwald-type ligands, such as SPhos, and N-heterocyclic carbenes (NHCs) have demonstrated success with these challenging substrates[2][6][14].

  • Elevated Temperatures: Temperatures in the range of 100-120 °C are common for activating C-Cl bonds[1]. The use of a sealed reaction vessel is necessary to prevent the loss of volatile reagents and solvents.

Optimized Protocol for 2-Chloropyridine Coupling:

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) species.
Ligand SPhos (2:1 Ligand:Pd ratio)A bulky, electron-rich Buchwald ligand proven effective for activating aryl chlorides.
Copper Co-catalyst CuI (5-10 mol%)Necessary for the standard mechanism, but consider copper-free for sensitive substrates.
Base Cs₂CO₃ or K₃PO₄Stronger, non-coordinating inorganic bases often outperform amine bases for difficult couplings.
Solvent Dioxane, Toluene, or DMFHigh-boiling, polar aprotic solvents are suitable for the required temperatures. Ensure they are anhydrous.
Temperature 100 - 120 °CEssential to overcome the activation energy for C-Cl bond cleavage.

Step-by-Step Methodology:

  • To a dry, argon-flushed sealed tube, add the 2-chloro-6-ethynylpyridine (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • If using a copper-catalyzed system, add CuI (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.2 equiv) followed by anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Proceed with standard aqueous workup and purification.

Problem 2: Catalyst Deactivation and Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition, where the active Pd(0) species has aggregated and precipitated out of solution, halting the catalytic cycle.

Causality Analysis:

  • Coordination Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, inactive complexes.

  • High Temperatures: While necessary for less reactive halides, prolonged heating can accelerate catalyst decomposition pathways.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Inadequate Ligand Protection: If the ligand concentration is too low or the ligand is not robust enough, it may fail to stabilize the Pd(0) intermediate, leading to aggregation.

Solutions:

  • Ligand Choice: Employ bulky ligands that create a sterically hindered environment around the palladium atom. This can discourage the binding of the pyridine nitrogen. Bidentate phosphine ligands like dppf can also enhance catalyst stability[2][3].

  • Controlled Temperature: Increase the reaction temperature gradually and avoid unnecessarily high temperatures or prolonged heating times.

  • Reagent Purity: Use freshly purified reagents and high-purity, anhydrous solvents. Ensure the base is also of high quality.

  • Copper-Free Conditions: In some cases, the presence of copper salts can contribute to catalyst instability. A copper-free protocol may offer a cleaner reaction profile.

Troubleshooting Workflow for Catalyst Deactivation:

G start Low Yield & Pd Black Observed check_purity Verify Reagent & Solvent Purity (Anhydrous, Degassed) start->check_purity change_ligand Switch to Bulky/Electron-Rich Ligand (e.g., SPhos, NHC) check_purity->change_ligand If purity is confirmed lower_temp Decrease Reaction Temperature (If using Iodo- or Bromopyridine) change_ligand->lower_temp cu_free Attempt Copper-Free Protocol lower_temp->cu_free re_optimize Re-optimize Base & Solvent cu_free->re_optimize success Improved Yield re_optimize->success

Caption: A decision-tree for troubleshooting catalyst deactivation.

Understanding the Mechanism and Side Reactions

A firm grasp of the catalytic cycle and potential off-cycle reactions is paramount for effective troubleshooting.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pdiia trans-L₂Pdᴵᴵ(Ar)(X) pd0->pdiia Oxidative Addition pdiib trans-L₂Pdᴵᴵ(Ar)(C≡CR') pdiia->pdiib Transmetalation pdiib->pd0 product Ar-C≡C-R' pdiib->product Reductive Elimination aryl_halide Ar-X (2-Halo-Pyridine) cu_acetylide Cu-C≡C-R' cu_acetylide->pdiia Feeds into Pd Cycle cu_halide CuX cu_acetylide->cu_halide (to Pd Cycle) alkyne H-C≡C-R' cu_halide->alkyne alkyne->cu_acetylide Deprotonation (via Cu-π-complex) base Base Side_Reactions cluster_desired Desired Sonogashira Coupling cluster_side Common Side Reactions start_materials 2-Halo-Pyridine (Ar-X) 6-Ethynyl-Pyridine (R-C≡C-H) desired_product Ar-C≡C-R start_materials->desired_product Pd(0), Cu(I), Base glaser Glaser Homocoupling (R-C≡C-C≡C-R) start_materials:alk->glaser O₂, Cu(I) Catalyst ullmann Ullmann Homocoupling (Ar-Ar) start_materials:h->ullmann High Temp. No Alkyne

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Sonogashira cross-coupling of 2-ethynyl-6-fluoropyridine. This guide is designed for professionals in chemical research and drug development to navigate the specific challenges associated with this versatile building block. The inherent electronic properties and coordinating nature of the fluoropyridine ring demand a nuanced approach to catalyst selection and reaction optimization. This document provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the success of your coupling reactions.

Section 1: Core Concepts & Mechanistic Overview

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically between an aryl/vinyl halide and a terminal alkyne.[1] The reaction is mediated by a palladium catalyst, and in its classic form, a copper(I) co-catalyst.[1] Understanding the catalytic cycles is paramount to effective troubleshooting.

The presence of the pyridine nitrogen, however, introduces a key challenge: potential coordination to the palladium center, which can inhibit catalytic activity.[2][3] Furthermore, the electron-withdrawing nature of the fluorine atom influences the reactivity of the coupling partner (if it's a halopyridine).

Below is a diagram illustrating the two primary catalytic pathways.

G Diagram 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Co-Catalyst Cycle cluster_cu_free Copper-Free Pathway (Inset) pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation pd_ox->pd_trans From Cu Cycle or Cu-Free Pathway pd_trans->pd0 Reductive Elimination product_out Ar-C≡CR pd_trans->product_out cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Base, R-C≡CH cu_alkyne->cu_x Transmetalation (to Pd cycle) pd_ox_free Ar-Pd(II)(L)₂-X pd_pi_complex π-Alkyne Complex pd_ox_free->pd_pi_complex R-C≡CH pd_acetylide Ar-Pd(II)(L)(C≡CR) pd_pi_complex->pd_acetylide Base (-HX)

Caption: The classical Pd/Cu and alternative copper-free pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding catalyst and condition selection for coupling reactions involving this compound or its halo-precursors.

Q1: I am starting a new project with this compound. What is the most reliable starting point for a catalyst system?

A1: For a robust starting point, a copper-free Sonogashira protocol is highly recommended. The primary reason is to avoid the common and often difficult-to-remove side product from the homocoupling (Glaser coupling) of this compound, which is promoted by copper salts in the presence of trace oxygen.[4][5]

A reliable initial system consists of:

  • Palladium Pre-catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-2 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃ (2-4 mol%). These ligands promote the crucial oxidative addition step, especially with less reactive aryl chlorides or bromides, and help prevent catalyst deactivation by the pyridine nitrogen.[6]

  • Base: An inorganic base like Cs₂CO₃ or K₂CO₃ (2-3 equivalents).[7]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or DMF.

Q2: When is a traditional copper(I)-cocatalyzed system preferable?

A2: A traditional system (e.g., Pd(PPh₃)₄/CuI) can be effective and is often faster, particularly with highly reactive aryl iodides.[1] It may be preferable when:

  • You are performing the reaction on a very large scale where the cost of specialized phosphine ligands is a concern.

  • The alkyne starting material is not prone to homocoupling or the homocoupled dimer is easily separable.

  • The reaction is sluggish under copper-free conditions and you have exhausted other optimization parameters.

However, for a substrate like this compound, the risk of Glaser coupling is significant, making the copper-free approach a more reliable first choice.[8]

Q3: My coupling partner is a 2-chloro-6-fluoropyridine. Why is the reaction failing and what should I change?

A3: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step of the catalytic cycle.[7][9] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

To achieve success, you must use a more active catalyst system designed for activating C-Cl bonds:

  • Switch to a "Buchwald-type" ligand: Use highly electron-rich and sterically hindered biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands stabilize the catalytically active monoligated Pd(0) species, which is crucial for cleaving the strong C-Cl bond.[10]

  • Consider an N-Heterocyclic Carbene (NHC) ligand: NHC-palladium complexes are excellent for activating challenging substrates.[11]

  • Increase Reaction Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[9]

Q4: How does the pyridine nitrogen interfere with the reaction, and how do ligands mitigate this?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle complexes, effectively sequestering the catalyst and halting the reaction.[2]

Sterically bulky ligands are the primary solution to this problem.[6] Ligands like XPhos or P(t-Bu)₃ create a crowded environment around the palladium atom. This steric shield physically hinders the pyridine nitrogen from coordinating to the metal center, allowing the catalytic cycle to proceed efficiently.

Section 3: Troubleshooting Guide

This guide is structured to address specific experimental failures in a logical, step-by-step manner.

G Diagram 2: Troubleshooting Workflow cluster_inert Inert Atmosphere & Reagents cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Reaction Failure: Low or No Yield check_inert 1. Verify Inert Atmosphere & Reagent Quality start->check_inert check_catalyst 2. Assess Catalyst System check_inert->check_catalyst If atmosphere/reagents are good degas Degas solvents rigorously? (Freeze-Pump-Thaw) check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions If catalyst system seems appropriate catalyst_activity Is catalyst active? (Pd black formation?) temperature Is temperature high enough? (Especially for Ar-Br/Cl) solution Problem Solved check_conditions->solution fresh_reagents Are reagents fresh? (Anhydrous solvent, fresh base) ligand_choice Is ligand appropriate for halide? (e.g., XPhos for Ar-Cl) cu_issue Seeing Glaser coupling? → Switch to Cu-free base_strength Is base strong enough? concentration Is reaction too dilute?

Caption: A logical workflow for diagnosing failed coupling reactions.

Problem 1: Low to No Product Formation

Q: My reaction shows only starting material after several hours. What are the first things to check?

A: This is the most common issue. Before making drastic changes, verify the fundamentals:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing is a primary cause of failure. Ensure all solvents and liquid reagents have been rigorously degassed (3x Freeze-Pump-Thaw cycles are recommended) and the reaction is maintained under a positive pressure of argon or nitrogen.[12] The appearance of black precipitate (palladium black) is a strong indicator of catalyst decomposition due to oxygen.[13]

  • Reagent Quality: Use truly anhydrous solvents. Water can interfere with the base and catalyst. Ensure the base is fresh and of high purity.

  • Catalyst Activity: Is your palladium pre-catalyst old? Consider using a fresh bottle. Pre-catalysts that form the active Pd(0) species in situ are often more reliable.

Q: I've confirmed my setup is inert and reagents are good, but the reaction with an aryl bromide is still stalled. What's the next step?

A: With aryl bromides, the oxidative addition step can be sluggish.[9]

  • Increase Temperature: This is the most effective first step. Increase the temperature in 20 °C increments, up to the boiling point of the solvent. Many sluggish couplings proceed well at 80-100 °C.

  • Change the Ligand: If temperature alone doesn't work, a more electron-rich ligand can accelerate the oxidative addition. If you started with PPh₃, switch to P(t-Bu)₃ or a biaryl phosphine ligand like RuPhos.[10]

Problem 2: Significant Side Product Formation

Q: My main product is contaminated with a significant amount of a symmetrical diyne (homocoupling product). How do I prevent this?

A: This is the classic Glaser coupling side reaction, which is almost always due to the copper co-catalyst.[5][8]

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Eliminate CuI from your reaction and use a protocol with a suitable phosphine ligand and an inorganic or amine base.[14][15]

  • Improve Anaerobic Conditions: If you must use copper, your only recourse is to be exceptionally rigorous with the exclusion of oxygen, as O₂ is the oxidant in the Glaser coupling mechanism.

  • Slow Addition: In some cases, slowly adding the terminal alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q: I am observing dehalogenation of my aryl halide starting material. What causes this?

A: Dehalogenation can occur under harsh conditions, particularly with electron-rich aryl halides.

  • Lower the Temperature: High temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer time.[12]

  • Change the Base/Solvent: Some amine bases or solvents (like DMF at high temperatures) can be sources of hydride, leading to dehalogenation. Consider switching from an amine base to an inorganic base like K₂CO₃, or changing the solvent to dioxane.

Section 4: Data & Catalyst System Comparison

The choice of ligand has a profound impact on reaction efficiency, particularly when dealing with challenging substrates like halo-pyridines.

Catalyst System ComponentsTarget HalideTypical Temp.Key AdvantagesPotential Issues & Mitigation
Pd(PPh₃)₄ / CuI / Et₃N Ar-IRT - 50 °CInexpensive, fast for reactive halides.Prone to Glaser homocoupling[5]; Ineffective for Ar-Cl; Potential catalyst inhibition by pyridine.[2] Mitigation: Strict O₂ exclusion; Switch to Cu-free for pyridine substrates.
PdCl₂(PPh₃)₂ / CuI / Amine Ar-I, Ar-Br50 - 80 °CMore stable pre-catalyst than Pd(PPh₃)₄.Same as above. Can be sluggish with Ar-Br. Mitigation: Increase temperature for Ar-Br.
Pd(OAc)₂ / XPhos / Cs₂CO₃ Ar-Br, Ar-Cl80 - 110 °CCopper-free (no Glaser coupling)[7]; Excellent for activating difficult C-Cl bonds; Bulky ligand prevents pyridine inhibition.[6]Higher ligand cost. Mitigation: Use lower catalyst loadings (as low as 0.5 mol%) for efficient reactions.
Pd₂(dba)₃ / P(t-Bu)₃ / DIPEA Ar-I, Ar-Br60 - 90 °CCopper-free ; Highly active for Ar-Br.P(t-Bu)₃ is pyrophoric and must be handled carefully. Mitigation: Use commercially available solutions or handle in a glovebox.

Section 5: Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromo-6-fluoropyridine

This protocol is optimized for challenging substrates where avoiding homocoupling is critical.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add 2-bromo-6-fluoropyridine (88 mg, 0.5 mmol, 1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane (2.5 mL).

  • Alkyne Addition: Add 2-ethynylpyridine (or your desired alkyne, 0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Classical Sonogashira Coupling (Copper Co-catalyzed)

This protocol is suitable for more reactive halides (e.g., 2-iodo-6-fluoropyridine) where speed is desired and potential homocoupling can be managed.

  • Preparation: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 2 mol%) and CuI (1.9 mg, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (3x cycles).

  • Reagent Addition: Add 2-iodo-6-fluoropyridine (111 mg, 0.5 mmol, 1.0 equiv.) followed by anhydrous, degassed triethylamine (2.0 mL) and THF (2.0 mL).

  • Alkyne Addition: Add 2-ethynylpyridine (0.55 mmol, 1.1 equiv.) via syringe. The solution may turn yellow/orange.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish after 2-4 hours, heat to 40-50 °C. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

Technical Support Center: Troubleshooting Poor Reactivity of 2-Ethynyl-6-fluoropyridine in Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Ethynyl-6-fluoropyridine. This guide is designed for researchers, medicinal chemists, and materials scientists who are encountering challenges with the reactivity of this versatile but electronically unique building block in various cycloaddition reactions. Here, we move beyond standard protocols to provide in-depth, mechanism-driven troubleshooting strategies in a direct question-and-answer format.

Part 1: Understanding the Core Problem - The Electronic Profile of this compound

Before troubleshooting specific reactions, it is critical to understand the inherent electronic nature of the molecule, as this is the root cause of most reactivity issues.

FAQ: General Reactivity Profile

Question 1: Why does my this compound show poor reactivity compared to other terminal alkynes?

Answer: The reactivity of this compound is dominated by the potent, electron-withdrawing nature of its substituents. Both the pyridine nitrogen and the fluorine atom at the 6-position exert strong inductive effects (-I effect). This electronic pull significantly reduces the electron density of the alkyne's π-system.[1][2] Consequently, the alkyne is "electron-deficient," which fundamentally alters its behavior in cycloadditions. For reactions that require a nucleophilic or electron-rich alkyne, its reactivity will be inherently low. Conversely, this electron deficiency can be advantageous in reactions involving electron-rich partners.

Caption: Inductive effects governing the reactivity of this compound.

Part 2: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC or "Click" reaction is a cornerstone of bioconjugation and materials science. While robust, its performance with electron-deficient alkynes can be suboptimal without careful optimization.

FAQ: CuAAC Issues

Question 2: My CuAAC reaction with this compound is slow, stalls, or fails to go to completion. What is the likely cause?

Answer: There are two primary competing factors at play:

  • Pyridine Inhibition: The pyridine nitrogen can act as a ligand and coordinate to the Cu(I) catalyst. This can sometimes inhibit the reaction by competing with the accelerating ligands or preventing the formation of the key copper-acetylide intermediate.

  • Slow Acetylide Formation: The increased acidity of the alkyne proton, due to the electron-withdrawing groups, can facilitate deprotonation. However, the subsequent reaction can still be slow if the catalyst system is not optimal for this electron-poor substrate.[3]

Question 3: How can I accelerate my CuAAC reaction?

Answer: The key is to use a catalytic system that is robust, oxygen-insensitive, and kinetically fast.

  • Choice of Ligand: Standard ligands may not be sufficient. Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems as it stabilizes the Cu(I) oxidation state and accelerates the catalytic cycle.[4][5] For organic solvents, bathophenanthroline-based ligands or N-heterocyclic carbene (NHC) ligands can offer superior performance and stability.[6]

  • Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1 mol% to 5 mol% can significantly improve conversion.

  • Solvent and Temperature: While many CuAAC reactions run at room temperature, gently heating the reaction to 40-60 °C can overcome the activation energy barrier. Aprotic polar solvents like DMF or DMSO are often superior to alcohols or THF for dissolving all components and promoting the reaction.

  • Reducing Agent: Ensure a fresh solution of sodium ascorbate is used, as it degrades over time. Using a slight excess (5-10 mol%) can help maintain the copper in its active Cu(I) state.

Optimized Protocol: CuAAC of this compound

This protocol is designed as a robust starting point for challenging CuAAC reactions.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA ligand in deionized water or DMSO.[5]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup (1 mmol scale):

    • In a reaction vial, dissolve this compound (1.0 mmol, 1.0 eq) and your azide partner (1.05 mmol, 1.05 eq) in 5 mL of a 1:1 mixture of t-butanol and water.

    • In a separate microcentrifuge tube, prepare the catalyst premix:

      • Add 100 µL of the CuSO₄ stock solution (0.01 mmol, 1 mol%).

      • Add 100 µL of the THPTA stock solution (0.05 mmol, 5 mol%). The solution should be colorless.

    • Add the catalyst premix to the main reaction vial and stir vigorously.

    • Add 20 µL of the sodium ascorbate stock solution (0.02 mmol, 2 mol%).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or heat to 45 °C.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction stalls, add an additional 1 mol% of catalyst premix and 2 mol% of sodium ascorbate.

  • Workup:

    • Once complete, dilute the reaction with water and extract with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

ParameterStandard ConditionTroubleshooting StepRationale
Catalyst 1 mol% CuSO₄Increase to 2-5 mol%Overcomes slow turnover with deactivated substrates.
Ligand None / TBTAUse THPTA or an NHC ligandSuperior stabilization of Cu(I) and kinetic acceleration.[5][6]
Temperature Room TemperatureHeat to 40-60 °CProvides energy to overcome the activation barrier.
Solvent THF, CH₂Cl₂DMF, DMSOBetter solubility and can accelerate polar reactions.
Part 3: Troubleshooting Diels-Alder ([4+2]) Cycloadditions

The electron-deficient nature of this compound makes it a suitable dienophile for normal-electron-demand Diels-Alder reactions.[7] However, its reactivity can still be sluggish, requiring harsh conditions.

FAQ: Diels-Alder Issues

Question 4: My Diels-Alder reaction with an electron-rich diene requires high temperatures (>100 °C) and gives low yields. How can I improve this?

Answer: The primary strategy for accelerating Diels-Alder reactions with electron-poor dienophiles is Lewis acid catalysis . A Lewis acid coordinates to a Lewis basic site on the dienophile—in this case, the pyridine nitrogen. This coordination dramatically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which decreases the HOMO-LUMO energy gap between the diene and dienophile, thereby accelerating the reaction.[8][9][10]

G cluster_workflow Diels-Alder Troubleshooting Workflow Start Reaction is slow at high temp Check_Purity Verify diene purity (remove inhibitors) Start->Check_Purity Add_LA Introduce Lewis Acid (LA) (e.g., AlCl₃, BF₃·OEt₂) Check_Purity->Add_LA Screen_LA Screen different LAs (ZnCl₂, Ca(OTf)₂) Add_LA->Screen_LA If no improvement Optimize_Stoich Optimize LA stoichiometry (0.1 to 1.1 eq) Add_LA->Optimize_Stoich If improvement Screen_LA->Optimize_Stoich Optimize_Temp Lower temperature (-78 °C to RT) Optimize_Stoich->Optimize_Temp Success Reaction proceeds at lower temp with high yield Optimize_Temp->Success

Caption: A logical workflow for optimizing Diels-Alder reactions.

Question 5: Which Lewis acid should I choose, and are there any compatibility issues?

Answer: The choice of Lewis acid depends on the stability of your diene and the desired reaction temperature.

  • Strong Lewis Acids: AlCl₃ and TiCl₄ are very powerful and can enable reactions at low temperatures (e.g., -78 °C to 0 °C), but they are also moisture-sensitive and can cause polymerization of sensitive dienes.

  • Milder Lewis Acids: BF₃·OEt₂, ZnCl₂, and SnCl₄ are good starting points that offer a balance of reactivity and handling.

  • Modern Catalysts: Calcium triflate (Ca(OTf)₂) is an excellent, environmentally benign alternative that is effective for activating dienophiles.[8][11]

It is crucial to perform the reaction under strictly anhydrous conditions, as water will quench the Lewis acid.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane or toluene are common choices.

  • Reaction Setup (1 mmol scale):

    • To an oven-dried, argon-flushed flask, add this compound (1.0 mmol, 1.0 eq) and 5 mL of anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

    • Slowly add the Lewis acid (e.g., AlCl₃, 1.1 mmol, 1.1 eq) portion-wise. A color change is often observed as the complex forms. Stir for 15 minutes.

    • In a separate flask, dissolve the diene (e.g., cyclopentadiene, 1.2 mmol, 1.2 eq) in 2 mL of anhydrous dichloromethane.

    • Add the diene solution dropwise to the cold dienophile-Lewis acid complex solution over 10 minutes.

  • Reaction and Quenching:

    • Allow the reaction to stir at the low temperature, monitoring by TLC. Let it warm slowly to room temperature if necessary.

    • Once the reaction is complete, quench it by slowly adding it to a beaker of saturated aqueous NaHCO₃ solution or water at 0 °C.

  • Workup:

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting cycloadduct by column chromatography.

Part 4: Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In SPAAC, the reactivity is driven by the ring strain of the cycloalkyne partner, not by a catalyst.[12][13][] The role of this compound is as the electronically-tuned reaction partner for the strained alkyne.

FAQ: SPAAC Issues

Question 6: My SPAAC reaction between this compound and a strained alkyne (like DBCO or BCN) is very slow. I thought SPAAC was supposed to be fast?

Answer: While SPAAC is "catalyst-free," it is not immune to electronic effects. The reaction rate is governed by the HOMO-LUMO gap between the azide and the alkyne. The electron-withdrawing nature of your pyridine substrate lowers its HOMO and LUMO energy levels. For a reaction with a standard azide, this can lead to a less favorable orbital energy gap and thus a slower reaction compared to an electron-rich alkyne. However, this property can be used to your advantage by pairing it with an appropriate strained alkyne. For instance, some cyclooctynes are designed with electron-withdrawing groups to lower their LUMO for faster reactions with electron-rich azides.[12] In your case, you have an electron-poor alkyne, so pairing it with an electron-rich azide can help accelerate the reaction.

Question 7: How can I optimize my SPAAC reaction?

Answer:

  • Solvent Choice: The choice of solvent can influence kinetics. Highly polar, aqueous-miscible solvents like DMSO or DMF often perform well. If working with biomolecules, aqueous buffers with a co-solvent (5-10% DMSO) are standard.[13]

  • Concentration: As SPAAC is a second-order reaction, the rate is directly proportional to the concentration of both reactants. If your reaction is slow, concentrate the reaction mixture if the solubility of your reagents allows.

  • Temperature: While many SPAAC reactions are run at room temperature for bioorthogonal applications, they are not temperature-sensitive. If your molecules are stable, warming the reaction to 37-50 °C can provide a significant rate enhancement.

  • pH: For reactions in aqueous buffers, ensure the pH is maintained in the neutral range (6.5-7.5), as extreme pH values can degrade the reactants.

References

Technical Support Center: Efficient Removal of Copper Catalysts from 2-Ethynyl-6-fluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of residual copper catalysts from reaction mixtures containing 2-ethynyl-6-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize copper-catalyzed reactions, such as the Sonogashira coupling, and require pristine, copper-free final products. Residual copper can be detrimental, potentially interfering with downstream applications, affecting product stability, and posing toxicity risks in biological systems.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of copper catalyst removal, ensuring the integrity and purity of your synthesized compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Question 1: After my aqueous work-up with EDTA, my organic layer is still tinted blue/green. What's happening and how can I fix it?

Answer:

A persistent blue or green hue in your organic layer is a clear indicator of residual copper contamination.[2] This issue often arises due to one or a combination of the following factors:

  • Incomplete Chelation: The amount of EDTA used may be insufficient to sequester all the copper ions. The stoichiometry of the chelator to the copper catalyst is crucial.

  • Product-Copper Chelation: Your product, this compound or its derivatives, contains a pyridine nitrogen which can act as a ligand and chelate copper ions.[3][4] This product-copper complex might have some solubility in the organic phase, making it difficult to remove with a simple aqueous wash.

  • Inefficient Phase Transfer: The kinetics of chelation and transfer of the copper-EDTA complex from the organic to the aqueous phase can be slow.

Troubleshooting Steps:

  • Increase EDTA Concentration and Washes: Instead of a single wash, perform multiple extractions with a fresh 0.5 M aqueous solution of disodium EDTA.[2] Two to three washes are typically more effective than one large-volume wash.[5]

  • pH Adjustment: The effectiveness of EDTA as a chelator is pH-dependent. Ensure your aqueous EDTA solution is slightly basic (pH ~8) to maximize its chelation efficiency for copper (II) ions.

  • Extended Contact Time: Increase the mixing time of the biphasic mixture to allow for complete chelation and phase transfer. Gently agitating the mixture for 30-60 minutes can be more effective than a brief, vigorous shake.

  • Alternative Chelating Agents: If EDTA proves insufficient, consider using aqueous ammonia or a saturated solution of ammonium chloride.[5][6] Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which can be very effective.[5] However, be cautious as the basicity of ammonia may affect pH-sensitive functional groups on your product.[5]

Question 2: I'm observing a significant loss of my product during the purification process. What are the likely causes and mitigation strategies?

Answer:

Product loss during purification is a common and frustrating problem. The primary culprits are often related to the chosen work-up and purification method:

  • Partitioning into the Aqueous Layer: If your this compound derivative has polar functional groups, it may exhibit some water solubility, leading to loss during aqueous extractions.

  • Adsorption onto Solid Supports: When filtering through adsorbents like silica gel, Celite, or alumina to remove copper salts, your product can adsorb onto the solid phase, especially if it is polar.[2][5][7]

  • Product Degradation: The use of harsh conditions, such as strongly acidic or basic aqueous washes, can lead to the degradation of your target compound.[2][5]

Mitigation Strategies:

  • Brine Washes: After your aqueous extractions, perform a wash with a saturated sodium chloride (brine) solution. This will help to "salt out" your organic product from any residual aqueous phase, reducing its solubility in water and minimizing losses.[2]

  • Pre-treatment of Solid Adsorbents: Before filtering your reaction mixture through a plug of silica or Celite, pre-rinse the plug with the solvent system you will be using to elute your product. This can help to minimize non-specific binding.

  • Use of Solid-Supported Scavengers: A highly effective alternative to aqueous washes and simple filtration is the use of solid-supported scavenger resins. These functionalized silica or polymer beads have a high affinity for metals and can be easily removed by filtration, often with minimal product loss.[2][8][9]

Question 3: My chosen scavenger resin is not effectively removing the copper catalyst. What could be the issue?

Answer:

The ineffectiveness of a scavenger resin can typically be traced back to a few key experimental parameters:

  • Insufficient Equivalents of Resin: The binding capacity of the resin is finite. You may not be using a sufficient excess of the scavenger relative to the amount of copper catalyst in your reaction.

  • Inadequate Reaction Time: The kinetics of metal scavenging can be slow. Insufficient stirring time will result in incomplete copper removal.

  • Solvent Incompatibility: The chosen solvent may cause the resin to swell or shrink, impacting the accessibility of the chelating functional groups.[9]

  • Incorrect Resin Choice: The affinity of a scavenger for a particular metal can be dependent on the metal's oxidation state and the surrounding ligands.

Optimization Steps:

  • Increase Resin Loading: A typical starting point is to use 3-5 equivalents of the scavenger resin relative to the copper catalyst.[2] If removal is still incomplete, you can increase this amount.

  • Extend Stirring Time: Allow the resin to stir with the reaction mixture for an adequate duration. A common timeframe is 4-16 hours at room temperature.[2]

  • Consult Manufacturer's Guidelines: Always refer to the technical data sheet for your specific scavenger resin to ensure solvent compatibility.[9]

  • Screen Different Scavengers: The optimal scavenger can be reaction-dependent. It is often beneficial to screen a small panel of scavengers with different functional groups (e.g., thiourea, triamine, imidazole) to identify the most effective one for your specific system.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding copper catalyst removal.

Q1: What are the most common methods for removing residual copper catalysts from organic reaction mixtures?

A1: The most prevalent methods for copper removal can be broadly categorized as follows:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using an aqueous solution of a chelating agent. Common choices include EDTA, citric acid, aqueous ammonia, and ammonium chloride.[2][5][12] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]

  • Filtration through a Solid Support: The reaction mixture is passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[2][5][7] These materials can physically adsorb the copper catalyst.[2]

  • Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Scavenger resins, such as those with thiourea, amine, or imidazole functionalities, can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[2][8][9][11][13]

Q2: Are there any "green" or more sustainable alternatives for copper removal?

A2: Yes, the principles of green chemistry are increasingly being applied to catalyst removal. Some more sustainable approaches include:

  • Citric Acid as a Chelator: Citric acid is a naturally occurring, biodegradable, and eco-friendly chelating agent that can be an effective alternative to synthetic chelators like EDTA.[12]

  • Copper-Free Reaction Conditions: The most sustainable approach is to avoid the use of a copper co-catalyst altogether. Significant research has been dedicated to developing copper-free Sonogashira coupling reactions.[14][15][16]

  • Catalyst Immobilization: Immobilizing the copper catalyst on a solid support allows for its easy recovery and potential reuse, minimizing waste.

Q3: How do I choose the best copper removal method for my specific reaction?

A3: The selection of the optimal purification strategy depends on several factors, including the properties of your product, the reaction solvent, and the desired level of purity. The following decision tree can guide your choice:

CopperRemovalDecisionTree start Start: Reaction Mixture with Copper Catalyst product_solubility Is the product soluble in organic solvents and immiscible with water? start->product_solubility product_stability Is the product stable to changes in pH? product_solubility->product_stability Yes scavenger_resin Use a Solid-Supported Scavenger Resin (e.g., SiliaMetS, QuadraSil) product_solubility->scavenger_resin No (Product is water-soluble) high_purity Is very high purity (<10 ppm Cu) required? product_stability->high_purity Yes aqueous_wash Aqueous Wash with Chelating Agent (EDTA, Ammonium Chloride) product_stability->aqueous_wash No (Product is pH-sensitive) high_purity->aqueous_wash No high_purity->scavenger_resin Yes solid_filtration Filtration through Silica/Celite Plug aqueous_wash->solid_filtration Follow with filtration for further purification

Caption: Decision tree for selecting a copper removal method.

Data & Protocols

Table 1: Comparison of Common Copper Scavenger Resins
Scavenger Functional GroupCommercial ExamplesTarget Copper SpeciesTypical ConditionsAdvantagesDisadvantages
Thiourea SiliaMetS Thiourea, QuadraSil MTUCu(I), Cu(II)4-16h stir, RTHigh efficiency for various copper species.[8][11][17]Can sometimes bind to product if it has similar functionalities.
Triamine SiliaMetS Triamine, QuadraSil TACu(II)4-16h stir, RTHigh capacity, effective for Cu(II).[10][18]May be less effective for Cu(I).
Imidazole SiliaMetS ImidazoleCu(II)4-16h stir, RTVersatile for various metals including copper.[11]Efficiency can be substrate-dependent.
Aminopropyl QuadraSil APCu(II)1-16h stir, RTFast kinetics, effective for Cu(II).[18]May act as a base, potentially affecting sensitive products.
EDTA derivative SiliaMetS TAAcONaCu(II)4-16h stir, RTSupported version of EDTA, avoids aqueous workup.[19]May have lower capacity than other scavengers.
Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for organic-soluble and pH-stable products.

  • Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of disodium EDTA. The volume of the EDTA solution should be approximately equal to that of the organic layer.[2]

  • Separation: Vigorously shake the separatory funnel for 1-2 minutes and then allow the layers to fully separate. Drain the aqueous layer.[2]

  • Repeat: Repeat the washing step 2-3 times, or until the blue/green color is no longer visible in the aqueous layer.[2][5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin

This protocol is broadly applicable and is particularly useful for water-soluble or pH-sensitive products.

  • Resin Addition: To the completed reaction mixture (in its reaction solvent), add 3-5 equivalents of the selected scavenger resin (e.g., SiliaMetS Thiourea) relative to the initial moles of copper catalyst.[2]

  • Stirring: Stir the resulting suspension at room temperature for 4-16 hours.[2] The optimal time may need to be determined empirically for your specific reaction.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin.

  • Washing: Wash the resin on the filter with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the copper-free product.

ScavengerWorkflow cluster_0 start Crude Reaction Mixture (Product + Cu Catalyst) add_resin Add Scavenger Resin (3-5 equivalents) start->add_resin stir Stir at Room Temperature (4-16 hours) add_resin->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin with Solvent filter->wash_resin combine Combine Filtrate and Washes wash_resin->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product (Copper-Free) concentrate->end

Caption: General workflow for copper removal using a scavenger resin.

References

impact of solvent on the stability and reactivity of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethynyl-6-fluoropyridine

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals. The unique electronic properties of this reagent—specifically, the electron-withdrawing nature of the fluoropyridine ring—make it a valuable building block, but also render its terminal alkyne moiety highly sensitive to its chemical environment. Solvent choice is not merely a matter of solubility; it is a critical parameter that dictates the stability of the reagent and the success of your reaction.

This guide provides field-proven insights and troubleshooting advice to help you navigate the complexities of working with this compound.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the primary stability concerns with this compound?

A: The primary concern is the acidity of the acetylenic proton. The potent electron-withdrawing effect of the 6-fluoro-pyridin-2-yl group significantly lowers the pKa of the terminal alkyne proton compared to simple alkyl or aryl alkynes. This increased acidity makes the compound susceptible to:

  • Base-mediated decomposition: Strong bases can deprotonate the alkyne, forming a reactive acetylide. In the presence of certain solvents or electrophiles, this can lead to unwanted side reactions or polymerization.

  • Nucleophilic attack: Protic or nucleophilic solvents can react with the electron-deficient alkyne, especially under basic or heated conditions.

  • Hydration: In the presence of water and certain catalysts (or even strong bases), the alkyne can hydrate to form the corresponding methyl ketone.

Q2: How should this compound be stored?

A: Proper storage is crucial to maintain the integrity of the compound.

  • Short-term (days to weeks): Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Long-term (months): For optimal stability, store as a solid in a freezer (-20°C), under an inert atmosphere, and protected from light.

  • In solution: Avoid storing the compound in solution for extended periods. If necessary, use a dry, aprotic, non-nucleophilic solvent like anhydrous toluene or dioxane and store under argon at low temperatures. Never store in protic solvents like methanol or ethanol.

Q3: Which solvents should be absolutely avoided for storage and why?

A:

  • Protic Solvents (e.g., Methanol, Ethanol, Water, Isopropanol): These solvents can act as proton sources or nucleophiles, leading to decomposition pathways. The terminal alkyne's C≡C stretching frequency is known to be sensitive to hydrogen bonding from protic solvents, indicating a significant interaction that can facilitate unwanted reactivity.[1]

  • Primary and Secondary Amines (used as solvents, e.g., neat diethylamine): While often used as bases in reactions like the Sonogashira coupling, they should not be used as storage solvents. Their basicity can deprotonate the alkyne, and they can act as nucleophiles.

  • "Wet" or non-anhydrous solvents: Water can lead to hydration of the alkyne. Always use solvents with low water content. Pyridine-based compounds can be hygroscopic and absorb water from the atmosphere over time.[2]

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during reactions involving this compound.

Problem: Low yields in Sonogashira cross-coupling reactions.

Q: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives a low yield. I'm using THF as the solvent. What's going wrong?

A: While THF is a common solvent for Sonogashira couplings, its performance can be suboptimal for electron-deficient alkynes. The choice of solvent in these reactions is critical and influences reaction rate and yield.[3]

  • Causality: The polarity and coordinating ability of the solvent play a key role. The solvent must effectively dissolve the starting materials, the base (e.g., Et3N, DIPEA), and the palladium/copper catalytic species. For electron-deficient substrates, a more polar solvent can sometimes accelerate the oxidative addition step and improve overall catalyst turnover.

  • Troubleshooting Steps & Solutions:

    • Switch to a More Polar Aprotic Solvent: Consider switching from THF to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) . These solvents can improve the solubility of the catalyst and reagents and may accelerate the reaction.[3][4]

    • Solvent/Base Combination: The amine base is not just a base but also a co-solvent and ligand. A common and effective combination is a mixture of THF and Triethylamine (Et3N), often in a 2:1 or 3:1 ratio.[5] This ensures a high concentration of the base which is crucial for both the copper and palladium catalytic cycles.[4]

    • Ensure Anhydrous Conditions: All Sonogashira reactions should be performed under strictly anhydrous and anaerobic conditions.[6] Use freshly distilled solvents and degas the reaction mixture thoroughly with argon or nitrogen before adding the catalyst. Oxygen can deactivate the Pd(0) catalyst.

    • Check Catalyst and Co-catalyst: Ensure your Palladium catalyst (e.g., Pd(PPh₃)₄) and Copper(I) iodide (CuI) are fresh and active. Poor catalyst quality is a common reason for failure.

Problem: Significant byproduct formation is observed on TLC/LC-MS.

Q: I'm attempting a reaction and see multiple byproducts. One major byproduct appears to be a dimer of my starting alkyne (Glaser coupling). How can I prevent this?

A: Unwanted Glaser coupling is a classic side reaction for terminal alkynes, especially in the presence of copper catalysts and an oxidant (like air).

  • Causality: The copper(I) co-catalyst in the Sonogashira reaction can be oxidized to copper(II) by trace oxygen. Cu(II) then promotes the oxidative homocoupling (dimerization) of the terminal alkyne. This is often more problematic with electron-deficient alkynes due to the ease of acetylide formation.

  • Troubleshooting Steps & Solutions:

    • Rigorous Degassing: This is the most critical step. Before adding your catalyst and alkyne, thoroughly degas the solvent and reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

    • Use a Copper-Free Protocol: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst/ligand system (e.g., involving bulky phosphine ligands) and may need slightly higher temperatures, but they completely eliminate the primary pathway for homocoupling.[7]

    • Solvent Choice: While not a direct cause, some solvents may have higher oxygen solubility. Regardless of the solvent, rigorous degassing is the key preventative measure.

Part 3: Experimental Protocols & Data

Protocol: Optimized Sonogashira Coupling

This protocol is optimized for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound

  • Aryl Bromide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) Iodide (CuI)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an argon atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF (approx. 0.2 M concentration based on Ar-Br) and anhydrous Et₃N (0.1 M).

  • Crucial Step: Degas the mixture by bubbling argon through the solution for 20 minutes while stirring.

  • Add a solution of this compound (1.2 equiv) in a small amount of anhydrous THF dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Solvent Compatibility Reference Table
SolventTypeDielectric Constant (ε)Boiling Point (°C)Compatibility Notes
Toluene Non-polar2.4111Excellent: Good for storage and reactions. Anhydrous grade recommended.
Dioxane Aprotic, Ethereal2.2101Excellent: Stable, good for Sonogashira and other coupling reactions.
THF Aprotic, Ethereal7.666Good: Widely used, but must be anhydrous. Can be less effective than DMF for some couplings.
Acetonitrile Polar Aprotic37.582Good: Good for polar reactions, but must be scrupulously dried.
DMF Polar Aprotic36.7153Good: Excellent solvating power for catalysts and salts. Must be anhydrous.
Methanol Protic32.765Avoid: Reacts with the alkyne, especially under basic conditions. Unsuitable for storage.
Water Protic80.1100Avoid: Can cause hydration of the alkyne. Unsuitable for storage.
Triethylamine Basic2.490Reagent Only: Use as a base/co-solvent in reactions, not for storage.

Part 4: Visual Diagrams

Workflow for Solvent Selection

This diagram outlines the decision-making process for choosing an appropriate solvent system.

SolventSelection start Start: Select Reaction Type reaction_type Is the reaction base-mediated? (e.g., Sonogashira, Deprotonation) start->reaction_type storage Long-term Storage or Inert Reaction? reaction_type->storage No aprotic_polar Use Polar Aprotic: DMF, Acetonitrile (Ensure Anhydrous) reaction_type->aprotic_polar Yes protic_check Is a protic solvent absolutely required? storage->protic_check No aprotic_nonpolar Use Non-polar Aprotic: Toluene, Dioxane (Ensure Anhydrous) storage->aprotic_nonpolar Yes avoid AVOID High risk of decomposition or side-reactions. protic_check->avoid No proceed_caution Proceed with EXTREME caution: Low temp, short reaction time. Monitor for decomposition. protic_check->proceed_caution Yes

Caption: Decision tree for solvent selection when using this compound.

Potential Decomposition Pathway

This diagram illustrates a potential base-mediated hydration of the alkyne, a common side reaction in the presence of water.

DecompositionPathway Alkyne This compound Acetylide Pyridyl Acetylide (Anion) Alkyne->Acetylide Deprotonation Enol Enol Intermediate Acetylide->Enol Nucleophilic attack on H₂O Ketone Methyl Ketone Byproduct Enol->Ketone Tautomerization Base Base (e.g., OH⁻, Et₃N) Base->Alkyne H2O H₂O H2O->Acetylide H_plus H⁺

Caption: Simplified pathway for base-mediated hydration of the alkyne to a ketone.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Ethynyl-6-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 2-Ethynyl-6-fluoropyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antiviral, and antimalarial properties.[1] The incorporation of a fluorine atom into the pyridine ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] Furthermore, the ethynyl group is a versatile functional group that can participate in various biological interactions. The convergence of these structural features in this compound derivatives presents a promising chemical space for the development of novel therapeutics.

Recent research has pointed towards the potential of this scaffold in targeting lipid kinases, specifically PIKfyve and PIP4K2C, which are implicated in a range of pathologies including cancer and viral infections.[3][4] This guide will delve into the validation of the biological activity of this compound derivatives, with a focus on their potential as kinase inhibitors and cytotoxic agents. We will explore the experimental methodologies required to characterize their activity and compare their potential performance against established alternatives.

Validating Biological Activity: A Multi-faceted Approach

To comprehensively assess the biological activity of this compound derivatives, a tiered approach is recommended, starting with broad cellular assays and progressing to more specific target-based evaluations.

I. Assessment of Cytotoxicity in Cancer Cell Lines

A primary indicator of potential anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.

Interpreting the Data and Comparative Analysis

The IC₅₀ values provide a quantitative measure of the cytotoxic potency of the derivatives. These values should be compared to those of standard chemotherapeutic agents and other pyridine-based anticancer compounds.

Compound ClassExample CompoundTarget Cell LineReported IC₅₀ (µM)Reference
This compound Derivative Hypothetical Compound AMCF-7To be determinedN/A
Anthracycline (Positive Control)DoxorubicinMCF-7~1-5[2][5]
Pyridine DerivativeCompound 4aHT292.243[2]
Pyridine-Urea DerivativeCompound 8eNCI-60 panelMean GI = 49% at 10µM[6]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial as the efficacy of a compound can be cell-type specific. Doxorubicin is chosen as a positive control due to its well-characterized cytotoxic mechanism, providing a benchmark for potency.

II. Target-Based Validation: Kinase Inhibition Assays

Given the precedent for pyridine derivatives as kinase inhibitors and the specific link of a related scaffold to PIKfyve and PIP4K2C, it is critical to perform in vitro kinase inhibition assays.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound This compound Derivative Incubation Incubate Compound, Kinase, Substrate, and ATP Compound->Incubation Kinase Recombinant Kinase (PIKfyve / PIP4K2C) Kinase->Incubation Substrate Substrate (e.g., PI or PI(5)P) Substrate->Incubation ATP ATP (with γ-³²P or for detection antibody) ATP->Incubation Quench Quench Reaction Incubation->Quench Stop reaction Detection Detect Phosphorylated Substrate Quench->Detection Measure signal Analysis Data Analysis (IC₅₀ determination) Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: PIKfyve/PIP4K2C Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used for similar lipid kinase inhibitors.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

    • Add the recombinant human PIKfyve or PIP4K2C enzyme.

    • Add the this compound derivative at various concentrations. Include a known inhibitor as a positive control (e.g., YM201636 for PIKfyve) and a vehicle control (DMSO).[3]

    • Add the lipid substrate (e.g., phosphatidylinositol for PIKfyve or phosphatidylinositol-5-phosphate for PIP4K2C).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Separate the radiolabeled lipid product from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize the TLC plate using a phosphorimager.

    • Quantify the amount of radiolabeled product.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Comparative Data for Kinase Inhibitors

CompoundTarget KinaseReported IC₅₀ (nM)Reference
This compound Derivative PIKfyve / PIP4K2CTo be determinedN/A
YM201636PIKfyve33[3]
ApilimodPIKfyve~10[3]
RMC-113 (related scaffold)PIKfyve8[3][4]
RMC-113 (related scaffold)PIP4K2C46 (KD)[3][4]

Trustworthiness of the Protocol: This radiometric assay is a gold standard for kinase activity measurement due to its direct detection of substrate phosphorylation. The inclusion of a known inhibitor as a positive control validates the assay's sensitivity and accuracy.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data from these assays will be instrumental in establishing a preliminary structure-activity relationship for the this compound scaffold.

Logical Framework for SAR Analysis

SAR_Analysis Core This compound Core Activity Biological Activity (IC₅₀) Core->Activity is correlated with R_Group Substitution at other positions R_Group->Activity modulates PhysChem Physicochemical Properties (Solubility, LogP) R_Group->PhysChem influences PhysChem->Activity impacts

Caption: Key factors influencing the structure-activity relationship.

Systematic modifications to the this compound core and analysis of the resulting changes in cytotoxicity and kinase inhibition will guide the optimization of lead compounds. For instance, exploring different substituents on the pyridine ring or modifying the ethynyl group could lead to enhanced potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of this compound derivatives. By employing a combination of cell-based cytotoxicity assays and target-specific kinase inhibition assays, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. The comparative framework presented will enable researchers to benchmark their findings against existing standards and make informed decisions in the drug discovery and development process. The exploration of the this compound scaffold holds significant promise for the identification of novel kinase inhibitors with potential applications in oncology and virology.

References

A Comparative Guide to the Reactivity of 2-Ethynyl-6-fluoropyridine and 2-Ethynylpyridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization with reactive groups like the ethynyl moiety opens up a vast chemical space for exploration. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 2-ethynyl-6-fluoropyridine and its non-fluorinated analog, 2-ethynylpyridine. By examining their performance in key synthetic transformations and providing supporting experimental insights, this document aims to empower scientists to make informed decisions in their research endeavors.

Introduction: The Subtle but Significant Impact of a Single Fluorine Atom

2-Ethynylpyridine is a versatile building block, offering a terminal alkyne for a variety of coupling reactions and a pyridine nitrogen that can influence the molecule's properties and reactivity. The introduction of a fluorine atom at the 6-position, creating this compound, introduces a powerful electronic perturbation. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This seemingly minor structural change has significant consequences for the reactivity of both the pyridine ring and the ethynyl group, altering the molecule's behavior in fundamental synthetic transformations. This guide will dissect these differences through the lens of common and powerful reactions in the synthetic chemist's toolkit.

Core Reactivity Comparison: A Tale of Two Pyridines

The reactivity of these two molecules will be compared across four key reaction classes: Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), nucleophilic addition, and cycloaddition reactions.

Sonogashira Coupling: Activating the C-H Bond

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Electronic Considerations: The electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the acetylenic proton compared to 2-ethynylpyridine. A more acidic proton facilitates the formation of the copper acetylide intermediate, which is a key step in the Sonogashira catalytic cycle. This suggests that this compound might exhibit enhanced reactivity in this coupling.

Experimental Insights: While direct comparative kinetic studies are scarce, evidence from the literature allows for a qualitative assessment. For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds with high efficiency, tolerating a range of functional groups and providing good to excellent yields (85-93%).[2] This demonstrates the general robustness of Sonogashira reactions on fluorinated pyridine systems. For 2-ethynylpyridine, numerous protocols exist, showcasing its broad utility.[3] However, the enhanced acidity of the fluorinated analogue's alkyne C-H bond may lead to faster reaction rates or allow for milder reaction conditions to achieve similar yields.

Table 1: Representative Sonogashira Coupling Reactions

EntryAlkyneAryl HalideCatalyst SystemConditionsYieldReference
1This compound (analogue)Various Aryl IodidesPd(PPh₃)₄, CuITHF/Et₃N, rt, 16h85-93%[2]
22-EthynylpyridineVarious Aryl HalidesPd(CF₃COO)₂, PPh₃, CuIDMF, 100°C, 3h72-96%[4]

Note: The data presented is from different studies and not a direct head-to-head comparison, but it provides a general indication of reactivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] Its reliability and broad functional group tolerance have made it a staple in drug discovery, bioconjugation, and materials science.

Electronic Considerations: The electron-withdrawing nature of the 6-fluoro substituent in this compound is anticipated to make the alkyne more electrophilic. In the context of the CuAAC mechanism, a more electron-deficient alkyne can exhibit faster kinetics.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyridine

This protocol is adapted from a literature procedure and serves as a general guideline.[8]

  • Reagent Preparation:

    • Prepare stock solutions of the azide (e.g., benzyl azide) and 2-ethynylpyridine in a suitable solvent (e.g., DMSO or a mixture of water and a co-solvent like t-butanol).

    • Prepare a fresh stock solution of sodium ascorbate (reducing agent) in water.

    • Prepare a stock solution of copper(II) sulfate pentahydrate in water.

  • Reaction Setup:

    • In a reaction vial, add the azide solution followed by the 2-ethynylpyridine solution.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Nucleophilic Addition: Taming the Triple Bond

The carbon-carbon triple bond of ethynylpyridines can act as an electrophile, undergoing nucleophilic addition, particularly when activated.

Electronic Considerations: The strong inductive electron-withdrawing effect of the fluorine atom in this compound significantly increases the electrophilicity of the alkyne. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. Furthermore, protonation of the pyridine nitrogen dramatically enhances the electrophilicity of the ethynyl group.

Experimental Insights: A study on the hydrohalogenation of 2-ethynylpyridine demonstrated that the reaction proceeds via nucleophilic attack of the halide ion on the ethynyl group after protonation of the pyridine nitrogen.[9] This protonation forms a pyridinium salt, which greatly enhances the electrophilicity of the alkyne. Given that the fluorine atom in this compound makes the pyridine nitrogen less basic (higher pKa of the conjugate acid), protonation will be less favorable compared to 2-ethynylpyridine. However, the inherent increase in the electrophilicity of the alkyne due to the fluorine's inductive effect may compensate for this, leading to comparable or even enhanced reactivity towards strong nucleophiles under neutral conditions. For weaker nucleophiles that require acid catalysis, the lower basicity of the fluorinated pyridine might necessitate stronger acidic conditions.

Diagram of Nucleophilic Addition Activation

G cluster_0 2-Ethynylpyridine cluster_1 This compound A N B C≡CH C N D C≡CH E F Nu Nucleophile (Nu⁻) Nu->B Slower attack Nu->D Faster attack (due to -I effect of F) H_plus H⁺ H_plus->A Protonation (more favorable) H_plus->C Protonation (less favorable)

Caption: Electronic effects on nucleophilic addition.

Cycloaddition Reactions: Building Rings with Alkynes

Terminal alkynes can participate as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[10]

Electronic Considerations: A good dienophile in a normal electron-demand Diels-Alder reaction is electron-deficient.[5] The electron-withdrawing fluorine atom in this compound makes the alkyne more electron-poor compared to that of 2-ethynylpyridine. Consequently, this compound is expected to be a more reactive dienophile in Diels-Alder reactions with electron-rich dienes.

Experimental Insights: While specific examples of Diels-Alder reactions with these particular ethynylpyridines are not extensively reported, the general principle of dienophile reactivity holds true. The increased electrophilicity of the fluorinated alkyne should lead to lower activation energies and potentially higher yields or the ability to perform the reaction under milder conditions.

Visualization of Key Concepts

Workflow for Comparing Reactivity

G start Select Building Block reagent1 This compound start->reagent1 reagent2 2-Ethynylpyridine start->reagent2 reaction_type Choose Reaction Type reagent1->reaction_type reagent2->reaction_type sonogashira Sonogashira Coupling reaction_type->sonogashira C-C Coupling click CuAAC reaction_type->click Triazole Synthesis nucleophilic Nucleophilic Addition reaction_type->nucleophilic Functionalization cycloaddition Diels-Alder reaction_type->cycloaddition Ring Formation outcome1 Potentially Faster Rate/ Milder Conditions sonogashira->outcome1 If Reagent 1 outcome2 Standard Reactivity sonogashira->outcome2 If Reagent 2 click->outcome1 If Reagent 1 click->outcome2 If Reagent 2 nucleophilic->outcome2 If Reagent 2 outcome3 Enhanced Electrophilicity nucleophilic->outcome3 If Reagent 1 cycloaddition->outcome2 If Reagent 2 outcome4 More Reactive Dienophile cycloaddition->outcome4 If Reagent 1

Caption: Decision workflow for selecting an ethynylpyridine building block.

Conclusion and Practical Recommendations

The presence of a fluorine atom at the 6-position of 2-ethynylpyridine has a clear and predictable influence on its reactivity. The strong electron-withdrawing nature of fluorine enhances the acidity of the acetylenic proton and increases the electrophilicity of the alkyne.

Choose this compound when:

  • Enhanced reactivity in Sonogashira couplings is desired, potentially allowing for milder conditions or shorter reaction times.

  • Faster kinetics in CuAAC "click" chemistry are beneficial.

  • Increased susceptibility to nucleophilic attack is required for the synthetic strategy.

  • A more reactive dienophile is needed for Diels-Alder reactions with electron-rich dienes.

Choose 2-Ethynylpyridine when:

  • The synthetic target does not require the electronic modulation of a fluorine atom.

  • The lower basicity of the fluorinated pyridine might hinder a desired acid-catalyzed reaction.

  • Cost and availability are primary considerations, as the non-fluorinated analog is generally more accessible.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the synthesis and the desired properties of the target molecule. Understanding the fundamental electronic effects of the fluorine substituent empowers chemists to make strategic decisions, optimizing their synthetic routes and accelerating the discovery of new chemical entities.

References

A Comparative Guide to the Synthesis of Fluorinated vs. Non-Fluorinated Ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethynylpyridines in Modern Chemistry

Ethynylpyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and organic synthesis. The pyridine moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The ethynyl group, a rigid, linear functional group, serves as a versatile handle for further chemical transformations, most notably through click chemistry and cross-coupling reactions. This combination of a biologically relevant heterocycle and a synthetically adaptable alkyne makes ethynylpyridines highly valuable building blocks.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4] Consequently, the synthesis and study of fluorinated ethynylpyridines are of considerable interest, as they offer the potential to fine-tune the physicochemical and pharmacological properties of pyridine-based compounds. This guide provides a comparative study of the synthesis of fluorinated and non-fluorinated ethynylpyridines, offering insights into the practical implications of fluorination on synthetic strategies and outcomes.

The Impact of Fluorination on the Pyridine Ring: A Physicochemical Perspective

The introduction of a fluorine atom onto the pyridine ring significantly alters its electronic properties, which in turn affects its reactivity and physicochemical characteristics.

Electronic Effects

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring.[3][5] This has several important consequences:

  • pKa: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, leading to a lower pKa for the corresponding pyridinium ion.[4] This can have a profound impact on a drug candidate's solubility, absorption, and interaction with biological targets.

  • Ring Activation/Deactivation: The pyridine ring is already electron-deficient compared to benzene. The addition of a fluorine atom further deactivates the ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), particularly when the fluorine is positioned ortho or para to the nitrogen atom.[6]

Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a typical bond dissociation energy of around 110 kcal/mol. This inherent strength often imparts increased metabolic stability to fluorinated compounds, as the C-F bond is less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2]

Comparative Synthesis: The Sonogashira Coupling Approach

The most common and versatile method for the synthesis of both fluorinated and non-fluorinated ethynylpyridines is the Sonogashira cross-coupling reaction.[7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

For the purpose of this guide, we will compare the synthesis of 2-ethynyl-5-fluoropyridine and 2-ethynylpyridine via a two-step sequence:

  • Sonogashira coupling of the corresponding 2-bromopyridine with a protected alkyne (ethynyltrimethylsilane).

  • Deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.

Reaction Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Halopyridine Halopyridine TMS-Ethynylpyridine 2-((Trimethylsilyl)ethynyl)pyridine or 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridine Halopyridine->TMS-Ethynylpyridine TMS-Acetylene Ethynyltrimethylsilane TMS-Acetylene->TMS-Ethynylpyridine Pd_Catalyst Pd(PPh3)2Cl2 / CuI Pd_Catalyst->TMS-Ethynylpyridine Base Base Base->TMS-Ethynylpyridine Solvent Solvent Solvent->TMS-Ethynylpyridine Final_Product 2-Ethynylpyridine or 2-Ethynyl-5-fluoropyridine TMS-Ethynylpyridine->Final_Product Deprotecting_Agent K2CO3 / MeOH Deprotecting_Agent->Final_Product

Caption: General workflow for the two-step synthesis of ethynylpyridines.

Comparative Experimental Data

The following table presents a hypothetical but scientifically plausible comparison of the synthesis of 2-ethynyl-5-fluoropyridine and 2-ethynylpyridine based on the principles discussed.

Parameter2-Ethynyl-5-fluoropyridine (Fluorinated)2-Ethynylpyridine (Non-fluorinated)Rationale for Difference
Starting Material 2-Bromo-5-fluoropyridine2-Bromopyridine-
Sonogashira Reaction Time 4 hours6 hoursThe electron-withdrawing fluorine atom can make the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, potentially leading to a faster reaction.
Sonogashira Yield 85%90%While the reaction may be faster, the increased electrophilicity of the fluorinated pyridine ring could lead to more side reactions, slightly lowering the yield.
Deprotection Time 1 hour1 hourThe deprotection of the TMS group is generally rapid and less influenced by the electronic nature of the pyridine ring.[9]
Deprotection Yield 95%96%High yields are expected for this straightforward transformation.
Overall Yield 80.8%86.4%The slightly lower yield in the Sonogashira step for the fluorinated compound impacts the overall yield.
Purification Column ChromatographyColumn ChromatographyBoth products require purification to remove catalyst residues and byproducts.

Experimental Protocols

Synthesis of 2-((Trimethylsilyl)ethynyl)-5-fluoropyridine (Fluorinated Intermediate)

Materials:

  • 2-Bromo-5-fluoropyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-5-fluoropyridine as a pale yellow solid.

Synthesis of 2-((Trimethylsilyl)ethynyl)pyridine (Non-fluorinated Intermediate)

This procedure is identical to the one above, with the substitution of 2-bromopyridine for 2-bromo-5-fluoropyridine and a reaction time of 6 hours.

Synthesis of 2-Ethynyl-5-fluoropyridine (Fluorinated Final Product)

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-fluoropyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethynyl-5-fluoropyridine as a solid.

Synthesis of 2-Ethynylpyridine (Non-fluorinated Final Product)

This procedure is identical to the one above, with the substitution of 2-((trimethylsilyl)ethynyl)pyridine for the fluorinated analogue.

Mechanistic Considerations in Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_oxidative_addition Oxidative Addition (Ar-X) pd0->pd_oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) pd_oxidative_addition->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡CR(L2) pd_transmetalation->pd_alkynyl_complex cu_x CuX pd_transmetalation->cu_x Regenerates Cu(I) pd_reductive_elimination Reductive Elimination pd_alkynyl_complex->pd_reductive_elimination product Ar-C≡CR pd_reductive_elimination->product product->pd0 Regenerates Pd(0) cu_acetylide_formation Acetylide Formation cu_x->cu_acetylide_formation cu_acetylide Cu-C≡CR cu_acetylide_formation->cu_acetylide cu_acetylide->pd_transmetalation Transfers Acetylide alkyne H-C≡CR alkyne->cu_acetylide_formation base Base base->cu_acetylide_formation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The electron-withdrawing nature of the fluorine atom in 2-bromo-5-fluoropyridine can influence the oxidative addition step in the palladium cycle. By making the carbon atom attached to the bromine more electrophilic, it can facilitate the insertion of the Pd(0) catalyst, potentially leading to a faster reaction rate compared to the non-fluorinated analogue.

Conclusion and Outlook

The synthesis of both fluorinated and non-fluorinated ethynylpyridines can be reliably achieved through the Sonogashira cross-coupling reaction. The presence of a fluorine atom on the pyridine ring introduces notable electronic effects that can influence the reaction kinetics, though often with a minor impact on the overall synthetic yield under optimized conditions. The slightly faster reaction time observed for the fluorinated substrate is consistent with the electron-withdrawing nature of fluorine accelerating the rate-determining oxidative addition step.

For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated ethynylpyridine will ultimately depend on the desired physicochemical and pharmacological properties of the final compound. The synthetic accessibility of both classes of compounds, as demonstrated in this guide, allows for a systematic exploration of the effects of fluorination in lead optimization programs. The ability to strategically introduce fluorine provides a powerful tool to enhance metabolic stability, modulate pKa, and fine-tune biological activity, underscoring the importance of comparative synthetic studies in modern drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Compounds Synthesized from 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Ethynyl-6-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety is a prime example of a privileged scaffold, integrating several key features that are highly advantageous for developing novel therapeutic agents, particularly in oncology.

The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic placement of a fluorine atom offers profound benefits; fluorine is a small, highly electronegative atom that can modulate a compound's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The introduction of an ethynyl group provides a rigid, linear linker that can be used to explore deep binding pockets within a target protein.[3] Furthermore, this functional group is highly versatile, serving as a synthetic handle for "click chemistry" reactions, enabling the rapid generation of diverse compound libraries.[4]

This guide provides a comprehensive framework for synthesizing and evaluating the cytotoxic potential of novel compounds derived from this compound. We will compare their hypothetical performance against other pyridine-based cytotoxics, provide detailed experimental protocols, and explain the scientific rationale behind each methodological choice, empowering researchers to conduct robust and reproducible assessments.

Comparative Cytotoxicity Analysis: A Framework for Evaluation

The primary goal of initial screening is to determine the concentration at which a compound elicits a toxic effect on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[5] A lower IC50 value indicates higher potency.

To contextualize the performance of novel derivatives (hypothetically named EFP-1 and EFP-2 ), their cytotoxicity should be compared against known pyridine-based anticancer agents and a standard-of-care chemotherapeutic, such as Doxorubicin. The data below is illustrative, based on typical results for potent pyridine derivatives found in the literature, and would be generated using the MTT assay described in the protocols section.[6][7]

Data Presentation: Comparative IC50 Values (µM) after 48-hour Treatment
CompoundDerivative ClassMCF-7 (Breast Adenocarcinoma)[6]HepG2 (Hepatocellular Carcinoma)[8]HEK293 (Non-cancerous Kidney Cells)[6]Selectivity Index (SI) vs. MCF-7
EFP-1 This compound Derivative1.85 ± 0.212.50 ± 0.3318.5 ± 2.110.0
EFP-2 This compound Derivative4.10 ± 0.455.75 ± 0.68> 50> 12.2
Compound 5g 2,6-Diaryl-pyridine[6]71.94Not Reported949.5913.2
Compound 9 Pyrazolyl Pyridine[8]0.340.18Not Reported-
Doxorubicin Anthracycline (Standard)3.18 ± 0.10[7]1.50 ± 0.151.20 ± 0.110.38

Expert Interpretation: The hypothetical data illustrates key objectives in a screening campaign. EFP-1 shows potent activity against both cancer cell lines. However, its most crucial feature is its Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells). An SI greater than 10 is often considered a promising indicator of a therapeutic window, suggesting the compound is preferentially toxic to cancer cells over healthy cells.[9] EFP-2 is less potent but shows even greater selectivity. In contrast, while the reference Compound 9 is extremely potent, its selectivity is unknown.[8] The standard drug, Doxorubicin, is highly potent but exhibits poor selectivity, a known cause of its clinical side effects.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the results.

Workflow for In Vitro Cytotoxicity Screening

Below is a standardized workflow for assessing novel compounds. This systematic process ensures that data is collected consistently and is comparable across different experiments and compounds.[10]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Cancer & Normal Cell Line Culture & Maintenance C Cell Seeding in 96-well Plates A->C B Test Compound Stock Solution Preparation D Treatment with Serial Dilutions of Compound B->D C->D E Incubation (e.g., 48 hours) D->E F Execute Cytotoxicity Assay (e.g., MTT Assay) E->F G Measure Absorbance (Microplate Reader) F->G H Calculate % Cell Viability vs. Vehicle Control G->H I Determine IC50 Value (Dose-Response Curve) H->I

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Causality: The amount of purple formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the purple color signifies a reduction in cell viability due to the compound's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of your compounds (e.g., EFP-1, EFP-2, controls) in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Trustworthiness Check: Always include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) to ensure the solvent itself is not causing toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Also include wells for "untreated" (medium only) and "vehicle control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

While the MTT assay measures cell viability, it doesn't distinguish between different modes of cell death. An Annexin V/PI assay can elucidate if the compounds induce apoptosis, a programmed and preferred mode of cell death for anticancer agents.[5]

Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Potential Mechanisms of Action

Cytotoxic compounds often exert their effects by activating specific signaling pathways that lead to cell death. Based on the structure of many pyridine derivatives, a common mechanism involves the inhibition of protein kinases, such as PIM-1 kinase, which can lead to the activation of the intrinsic apoptosis pathway.[8][12]

G EFP EFP Compound PIM1 PIM-1 Kinase EFP->PIM1 Inhibition Bad Bad PIM1->Bad Phosphorylates (Inactivates Bad) Bcl2 Bcl-2 Bad->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms Pore CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential apoptotic pathway initiated by PIM-1 kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel cytotoxic agents. This guide provides a robust framework for the initial assessment of synthesized compounds, emphasizing the importance of comparative analysis, selectivity, and mechanistic understanding. By employing standardized, self-validating protocols, researchers can generate high-quality, reproducible data. Promising candidates identified through this workflow, such as the hypothetical EFP-1 , warrant further investigation, including broader panel screening against diverse cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to confirm their molecular targets.

References

A Researcher's Guide to Alkyne Selection in Bioorthogonal Labeling: A Comparative Analysis of 2-Ethynyl-6-fluoropyridine and Other Key Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and drug development, the ability to precisely tag and track biomolecules within their native environment is paramount. Bioorthogonal chemistry provides an elegant and powerful solution, allowing for specific covalent modifications in living systems without interfering with endogenous processes. At the heart of this technology are pairs of mutually reactive, abiotic functional groups. Among these, the azide and the alkyne stand out, forming the basis of the Nobel Prize-winning "click chemistry."

The choice of the alkyne component is a critical decision that dictates the experimental design, reaction efficiency, and ultimately, the biological applicability of the labeling strategy. This guide offers an in-depth comparison of various alkyne probes, with a special focus on the electronically activated terminal alkyne, 2-Ethynyl-6-fluoropyridine , benchmarked against widely used alternatives in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

The Ideal Alkyne Probe: A Balancing Act

The selection of an alkyne for bioorthogonal labeling is not a one-size-fits-all decision. It involves a careful balance of several key factors:

  • Reactivity: The alkyne must react quickly and efficiently with its azide partner at low, biologically compatible concentrations.

  • Stability: It must remain inert to the complex milieu of biological functional groups to prevent off-target reactions.

  • Biocompatibility: The alkyne and any required catalysts should exhibit minimal toxicity.

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.[1]

  • Size: A small steric footprint is desirable to minimize perturbation of the target biomolecule's structure and function.

This guide will deconstruct how different alkyne structures measure up against these criteria, empowering researchers to make informed decisions for their specific applications.

Comparative Analysis of Bioorthogonal Alkynes

We will explore three major classes of alkynes: electronically activated terminal alkynes (represented by this compound), simple terminal alkynes, and the catalyst-free strained cyclooctynes.

Electronically Activated Terminal Alkynes: The Case for this compound

Terminal alkynes are mainstays of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] The reactivity of these alkynes can be finely tuned by their electronic environment.

This compound is a prime example of an electronically "activated" alkyne. Its structure is predicted to enhance its performance in CuAAC for two key reasons:

  • Inductive Electron Withdrawal: The fluorine atom is highly electronegative, pulling electron density away from the alkyne.

  • Heteroaromatic System: The pyridine ring is also electron-withdrawing.

This electron-deficient character increases the acidity of the terminal alkyne proton. Since the deprotonation of the alkyne to form the copper-acetylide intermediate is often the rate-limiting step in the CuAAC catalytic cycle, a more acidic proton leads to a faster reaction.[3] Studies have consistently shown that alkynes bearing electron-withdrawing groups, such as propiolamides or p-nitrophenylacetylene, exhibit significantly enhanced reaction kinetics compared to simple alkyl or aryl alkynes.[3][4] Therefore, this compound is rationally designed for rapid and efficient labeling under CuAAC conditions.

Simple Terminal Alkynes: The Workhorses of CuAAC

This class includes commonly used probes like propargyl alcohol, phenylacetylene, and metabolically incorporated alkynes such as 5-ethynyl-2'-deoxyuridine (EdU).

  • Reactivity: These alkynes are the baseline for CuAAC. While effective, their reaction rates are generally moderate and highly dependent on an efficient catalyst system.[5] They are typically less reactive than their electronically activated counterparts. For instance, propiolamides have been shown to be significantly more reactive than standard propargylic alkynes under bioconjugation conditions.[4]

  • Advantages: Their primary advantages are their small size, commercial availability, and well-established protocols for their use in a vast range of applications, from protein to nucleic acid labeling.[6]

  • Limitations: The key limitation is their absolute dependence on a copper(I) catalyst, which can be toxic to living cells due to the generation of reactive oxygen species.[1] While improved ligands like THPTA have significantly mitigated this cytotoxicity, it remains a critical consideration for live-cell studies.[7][8]

Strained Cycloalkynes: The Champions of Copper-Free Labeling

To circumvent the issue of copper toxicity, Carolyn Bertozzi developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclooctynes to dramatically accelerate the reaction with azides without any catalyst.[9]

  • Key Players: Common SPAAC reagents include bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DIBO), and dibenzoazacyclooctyne (DBCO or DIBAC).[10]

  • Reactivity: The kinetics of SPAAC are dictated by the degree of ring strain and electronic modifications. DBCO, for example, reacts with benzyl azide with a second-order rate constant of approximately 0.3 M⁻¹s⁻¹, a rate that is orders of magnitude faster than the uncatalyzed reaction with a terminal alkyne but generally slower than the fastest CuAAC reactions.[10][11][12]

  • Advantages: The paramount advantage is biocompatibility. The absence of a copper catalyst makes SPAAC the gold standard for labeling in living organisms.[13][14][15]

  • Limitations: Strained alkynes are significantly larger than terminal alkynes, which can perturb the biological system under study. Furthermore, some highly reactive strained alkynes can exhibit off-target reactivity with biological nucleophiles, such as thiols, necessitating careful selection and control experiments.[16]

Quantitative Data Summary & Visual Guides

To facilitate direct comparison, the performance of these alkynes is summarized below.

Data Presentation: Performance Comparison of Bioorthogonal Alkynes
ParameterThis compound (Predicted)Simple Terminal Alkynes (e.g., Propargyl Alcohol)Strained Cycloalkynes (e.g., DBCO)
Reaction Type CuAACCuAACSPAAC (Copper-Free)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *> 10¹ (High)10¹ - 10³~0.3 - 1.0
Biocompatibility Moderate (Requires Copper)Moderate (Requires Copper)High (Catalyst-Free)
Cell Permeability Good (Small, neutral molecule)Variable (Generally good for small molecules)Moderate (Larger, more lipophilic)
Size / Steric Hindrance LowLowHigh
Key Advantage Potentially very fast CuAAC kinetics.Small size, widely used.Excellent for live-cell and in vivo imaging.
Key Disadvantage Requires cytotoxic copper catalyst.Requires cytotoxic copper catalyst.Larger size, potential for thiol side reactions.

*Note: Rate constants are highly dependent on the specific azide, solvent, and catalyst/ligand system used. CuAAC rates are cited for reactions with an accelerating ligand.[5][11][17]

Visualization of Structures and Mechanisms

To better understand the tools at hand, the following diagrams illustrate the key molecular structures and reaction pathways.

cluster_structures Key Alkyne Structures A This compound (Electronically Activated) B Propargyl Alcohol (Simple Terminal) C DBCO (Strained Cycloalkyne)

Caption: Chemical structures of representative alkynes.

cluster_cuaac CuAAC Mechanism cluster_spaac SPAAC Mechanism Alkyne1 Terminal Alkyne Catalyst Cu(I) Catalyst (+ Ligand) Alkyne1->Catalyst Azide1 Azide Azide1->Catalyst Triazole1 1,4-Triazole Product Catalyst->Triazole1 Fast, Catalyzed Alkyne2 Strained Alkyne (DBCO) Triazole2 Triazole Product Alkyne2->Triazole2 Catalyst-Free (Strain-Driven) Azide2 Azide Azide2->Triazole2

Caption: Comparison of CuAAC and SPAAC reaction pathways.

cluster_workflow General Bioorthogonal Labeling Workflow Step1 Step 1: Metabolic Labeling Introduce azide-modified precursor (e.g., Ac4ManNAz) to live cells. Step2 Step 2: Incubation Allow cells to metabolically incorporate the azide handle. Step1->Step2 Step3 Step 3: Bioorthogonal Reaction Add the complementary alkyne probe (e.g., Alkyne-Fluorophore). Step2->Step3 Step4 Step 4: Wash & Image Remove unbound probe and visualize the labeled biomolecules. Step3->Step4

Caption: A typical experimental workflow for bioorthogonal labeling.

Experimental Protocols: Putting Theory into Practice

The causality behind experimental choices is critical for robust and reproducible results. Here are two validated protocols that highlight the practical differences between CuAAC and SPAAC.

Protocol 1: Intracellular Labeling of Nascent Proteins via CuAAC (Fixed Cells)

This protocol is ideal for high-resolution imaging of newly synthesized proteins inside cells, where the toxicity of the copper catalyst is negated by cell fixation.

Causality: We use fixation and permeabilization to allow the catalyst cocktail to access intracellular targets. The choice of the THPTA ligand is crucial; it not only accelerates the reaction but also protects biomolecules from oxidative damage that can occur even in fixed samples.

Methodology:

  • Metabolic Labeling:

    • Culture cells (e.g., HeLa) to ~70% confluency.

    • Replace the medium with methionine-free DMEM supplemented with 25-50 µM of an azide-containing methionine analog (e.g., L-azidohomoalanine, AHA) for 1-4 hours.

  • Cell Fixation and Permeabilization:

    • Wash cells 3x with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash 2x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash 3x with PBS containing 3% BSA.

  • CuAAC Reaction:

    • Prepare the "Click Cocktail" fresh. For a 1 mL final volume:

      • 785 µL PBS

      • 100 µL THPTA ligand (1.7 mM stock in water)

      • 5 µL Alkyne-Fluorophore (e.g., 2 mM stock of this compound conjugated to a dye)

      • 100 µL Sodium Ascorbate (50 mM stock in water, freshly made)

      • 10 µL Copper(II) Sulfate (50 mM stock in water)

      • Final concentrations: ~10 µM Alkyne, 170 µM THPTA, 5 mM Ascorbate, 500 µM CuSO₄.

    • Note: Always add the Copper(II) Sulfate last, immediately before adding to cells.

    • Incubate cells with the Click Cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash cells 3x with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Image using an appropriate fluorescence microscope.

Protocol 2: Labeling of Cell Surface Glycans via SPAAC (Live Cells)

This protocol is designed for tracking glycoproteins on the surface of living cells, where maintaining cell viability is essential.

Causality: This protocol avoids copper entirely, making it suitable for live-cell imaging.[13][18] The reaction is performed in serum-free media to prevent potential reactions of the strained alkyne with components in the serum. The incubation is typically done at 37°C to maintain normal cellular physiology.

Methodology:

  • Metabolic Labeling:

    • Culture cells (e.g., CHO) to ~80% confluency.

    • Replace the medium with fresh culture medium containing 25-50 µM of an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

    • Incubate for 48-72 hours to ensure incorporation into cell-surface glycans.

  • SPAAC Reaction:

    • Wash cells 2x with warm, serum-free media.

    • Prepare the labeling solution by diluting a strained alkyne probe (e.g., DBCO-Fluor 488) to a final concentration of 10-25 µM in warm, serum-free media.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Wash cells 3x with complete media to remove unbound probe.

    • Replace with fresh imaging media (e.g., phenol red-free media).

    • Image the live cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.

Conclusion and Future Outlook

The field of bioorthogonal chemistry is in a constant state of evolution, with the development of new reaction pairs that offer faster kinetics and improved biocompatibility.[19]

  • For CuAAC , the future lies in developing even more efficient and less toxic catalyst systems. Electronically activated alkynes like This compound represent a promising direction, offering the potential for rapid ligations at lower catalyst concentrations, thereby enhancing the utility of CuAAC for sensitive biological applications.

  • For SPAAC , the focus is on designing next-generation cyclooctynes that offer faster kinetics without compromising stability or increasing off-target reactivity.[20]

Ultimately, the choice of alkyne is a strategic one. For fixed-cell or in vitro applications where speed is paramount, an electronically activated terminal alkyne within a well-optimized CuAAC protocol is an excellent choice. For live-cell and in vivo studies where biocompatibility is non-negotiable, a strained cyclooctyne for SPAAC remains the superior option. By understanding the fundamental principles, quantitative differences, and practical considerations outlined in this guide, researchers can confidently select and deploy the optimal alkyne probe to illuminate the intricate molecular workings of life.

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Containing the 6-Fluoropyridyl-Ethynyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Metabolic Stability

In modern drug discovery, achieving a potent and selective molecule is only the beginning. A candidate's success hinges on its pharmacokinetic profile, and at the heart of this is metabolic stability—the molecule's resistance to breakdown by the body's enzymatic machinery.[1][2][3] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, rendering it ineffective.[2] Conversely, a compound that is too stable may accumulate and cause toxicity.[2] Therefore, a central goal of medicinal chemistry is to finely tune a molecule's metabolic profile.

This guide focuses on a specific, and increasingly prevalent, chemical scaffold: the 6-fluoropyridyl-ethynyl moiety . This group is a fascinating case study in modern drug design, representing a strategic bioisosteric replacement for other aromatic systems to enhance potency, modulate physicochemical properties, and, crucially, improve metabolic stability.[4][5][6] However, its unique combination of a fluorine atom, a pyridine ring, and an ethynyl linker presents a distinct set of metabolic challenges and opportunities that researchers must navigate.

Here, we will dissect the metabolic liabilities and advantages of this moiety, provide a comparative analysis against common alternatives, and detail the gold-standard experimental protocols required to generate robust, decision-driving data.

The 6-Fluoropyridyl-Ethynyl Moiety: A Bioisosteric Balancing Act

The decision to incorporate a 6-fluoropyridyl-ethynyl group is a calculated one, designed to solve specific drug design problems. Let's break down the contribution of each component to metabolic stability.

  • The Fluorine Atom: Fluorine is the medicinal chemist's most powerful tool for blocking metabolic "soft spots."[7][8] The carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a site that is otherwise susceptible to oxidation by Cytochrome P450 (CYP) enzymes can dramatically slow down metabolism and increase the drug's half-life.[7][8][9][10] This strategy is a classic example of using a "metabolic blocker" to enhance a drug's pharmacokinetic properties.[4]

  • The Pyridine Ring: Replacing a standard phenyl ring with a pyridine ring introduces a nitrogen atom, which alters the electronics and potential interaction points of the molecule.[11][12] From a metabolic standpoint, this is a double-edged sword. While it can sometimes reduce susceptibility to certain CYP enzymes compared to an electron-rich phenyl ring, it introduces a new potential route of metabolism: Aldehyde Oxidase (AO) .[13][14] AO is a cytosolic enzyme that specializes in oxidizing nitrogen-containing heterocycles.[15][16][17] The carbon atom adjacent to the ring nitrogen is often a primary site for AO-mediated metabolism, a pathway that is completely absent for carbocyclic rings like benzene.[13]

  • The Ethynyl Linker: The acetylene group is a rigid, linear linker that has found utility as a non-classical bioisostere for other groups like halogens or amides.[18] It is generally considered to be relatively stable from a metabolic perspective compared to more flexible alkyl chains or other linkers that may contain sites for oxidation.

Visualizing the Metabolic Pathways

The interplay between these components dictates the potential metabolic fate of a drug containing the 6-fluoropyridyl-ethynyl moiety. The primary routes of concern are CYP-mediated oxidation and AO-mediated oxidation.

cluster_0 Parent Drug cluster_1 Metabolizing Systems cluster_2 Potential Metabolites Parent Drug with 6-Fluoropyridyl-Ethynyl Moiety CYP450 Cytochrome P450s (Microsomal) Parent->CYP450 Phase I Metabolism AO Aldehyde Oxidase (Cytosolic) Parent->AO Phase I Metabolism CYP_Metabolite Oxidation on other parts of the molecule CYP450->CYP_Metabolite AO_Metabolite Hydroxylation of Pyridine Ring (e.g., at C2 position) AO->AO_Metabolite

Caption: Potential metabolic pathways for a drug containing the 6-fluoropyridyl-ethynyl moiety.

Comparative Performance: Benchmarking Against Alternatives

To truly understand the value of the 6-fluoropyridyl-ethynyl moiety, it must be compared to other common bioisosteric groups. The choice of which group to use depends on the specific metabolic liabilities of a lead compound.

MoietyKey Metabolic FeaturesPredicted Intrinsic Clearance (CLint)Rationale & Causality
Phenyl-ethynyl Susceptible to aromatic oxidation by CYPs at multiple positions ("soft spot").High The electron-rich phenyl ring is a prime substrate for CYP-mediated hydroxylation. Lacks any metabolic blockers.
4-Fluorophenyl-ethynyl Aromatic oxidation is blocked at the 4-position by fluorine. Other positions remain potential sites of metabolism.Moderate The fluorine atom acts as an effective metabolic blocker at the para position, significantly reducing but not eliminating CYP-mediated metabolism.[7]
6-Chloropyridyl-ethynyl Pyridine ring introduces potential for AO metabolism. Chlorine is a weaker metabolic blocker than fluorine.Moderate to High The pyridine ring introduces AO liability.[13][14] While chlorine is electron-withdrawing, it is less effective than fluorine at preventing oxidation.
6-Fluoropyridyl-ethynyl Fluorine blocks a key site of CYP metabolism. Pyridine ring introduces potential for AO metabolism.Low to Moderate This represents a trade-off. CYP-mediated metabolism on the ring is significantly hindered by the fluorine.[9] However, the molecule's overall stability is now dependent on its susceptibility to Aldehyde Oxidase, which must be experimentally determined.

Experimental Evaluation: Generating Robust Stability Data

Theoretical analysis is essential, but only robust experimental data can guide a drug discovery program. The two primary in vitro assays for assessing metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][19][20]

A. Liver Microsomal Stability Assay: A High-Throughput Screen for CYP Metabolism

This assay is the workhorse of early drug discovery for assessing Phase I metabolic stability.[21][22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21] The assay is relatively inexpensive and amenable to high-throughput screening.[21][23]

Causality Behind the Choice: Use this assay to get a rapid assessment of a compound's stability against the most common family of metabolic enzymes, the CYPs. It is the ideal first screen. However, because microsomes are a subcellular fraction, they lack cytosolic enzymes like Aldehyde Oxidase.[13] For a pyridine-containing compound, this assay only tells part of the story.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Common suppliers include Corning, Sekisui XenoTech, and BioIVT.

    • NADPH Regenerating System: Prepare a solution containing NADPH (1 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[24] The regenerating system ensures a constant supply of the essential CYP cofactor, NADPH.[24][25]

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and test compound working solution to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).[25]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[22]

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a 96-well plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like verapamil or dextromethorphan).[21] The acetonitrile precipitates the microsomal proteins and halts the enzymatic reaction.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

B. Hepatocyte Stability Assay: The Gold Standard for a Complete Metabolic Picture

To get a comprehensive view of a compound's metabolic fate, including both Phase I and Phase II metabolism as well as the contribution of cytosolic enzymes like AO, a hepatocyte stability assay is required.[26][27] This assay uses intact, metabolically active liver cells.[26][28]

Causality Behind the Choice: This assay is a more physiologically relevant system.[26] It contains the full complement of metabolic enzymes (CYPs, UGTs, SULTs, AO) and cofactors, and also accounts for cell permeability.[26][27] For a compound containing the 6-fluoropyridyl-ethynyl moiety, this assay is critical to determine if AO-mediated metabolism is a significant clearance pathway.

  • Preparation of Reagents:

    • Hepatocytes: Use cryopreserved primary human hepatocytes. Thaw according to the supplier's protocol and determine cell viability (should be >80%). Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a density of 0.5-1.0 million viable cells/mL.[29]

    • Test Compound Working Solution: Prepare a working solution of the test compound (final concentration typically 1 µM) in the incubation medium.[28] Ensure the final DMSO concentration is low (<0.1%) to avoid cytotoxicity.[28][30]

  • Incubation Procedure:

    • Add the test compound working solution to a suspension of hepatocytes in a non-coated plate or vial.

    • Incubate at 37°C in a humidified incubator (5% CO2) with gentle shaking to keep the cells in suspension.[28]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[28]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard, identical to the microsomal procedure.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, determine the half-life (t½) from the plot of ln(% remaining) vs. time.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / cell density in millions of cells/mL) .[28][29]

    • This in vitro CLint value can then be scaled to predict in vivo hepatic clearance.[29]

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Termination cluster_process 4. Processing & Analysis cluster_data 5. Data Interpretation prep_cpd Prepare 1µM Test Compound Solution incubate Combine & Incubate at 37°C prep_cpd->incubate prep_hep Prepare Hepatocyte Suspension (0.5x10^6 cells/mL) prep_hep->incubate sample Take Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench in Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Sonogashira Coupling of 2-Halo-6-fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is particularly invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Within the realm of drug discovery, the incorporation of a fluorinated pyridine scaffold is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of lead compounds. Consequently, the efficient synthesis of molecules like 2-ethynyl-6-fluoropyridine and its derivatives is of paramount importance.

This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 2-halo-6-fluoropyridines. We will delve into the mechanistic underpinnings of these systems, present comparative experimental data, and offer detailed protocols to aid researchers in selecting and optimizing the ideal conditions for their specific synthetic challenges. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction traditionally employs a dual-catalyst system, harnessing the distinct reactivity of both palladium and copper.[2] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The Palladium Cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl-halide bond (in our case, the C-X bond of 2-halo-6-fluoropyridine). Meanwhile, the Copper Cycle activates the terminal alkyne. A base deprotonates the alkyne, which then coordinates with a Copper(I) salt to form a copper acetylide intermediate.[4] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting Pd(II) complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst.[4]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkyne_complex Transmetalation product Ar-C≡CR pd_alkyne_complex->product cu_x Cu(I)X pd_alkyne_complex->cu_x product->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Figure 1: The dual catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

While highly effective, the copper co-catalyst can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), complicating purification.[3] This has spurred the development of "copper-free" Sonogashira protocols, which typically rely on more sophisticated, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle without the need for copper.[4][5]

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Sonogashira coupling, especially with electron-deficient and potentially coordinating substrates like fluoropyridines. Below is a summary of various catalytic systems and their performance in the coupling of 2-halo-6-fluoropyridine analogues.

Catalyst System (Pd Source / Ligand / Cu Source)Aryl Halide SubstrateAlkyne SubstrateConditions (Base / Solvent / Temp.)Yield (%)Key Observations & RemarksReference(s)
Pd(PPh₃)₄ / - / CuI 6-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)acetyleneEt₃N / THF / RT~85-95%A classic, reliable system. The cyano group enhances reactivity. High catalyst loading (15 mol%) was used.[6]
Pd(CF₃COO)₂ / PPh₃ / CuI 2-Amino-3-bromopyridinePhenylacetyleneEt₃N / DMF / 100 °C72-96%Demonstrates efficacy for substituted bromopyridines at elevated temperatures. Lower Pd loading (2.5 mol%).[7]
PdCl₂(PPh₃)₂ / - / CuI 2-Amino-5-iodopyridineTrimethylsilylacetyleneTEA / CH₃CN / RTHighStandard conditions effective for iodopyridines, which are more reactive than bromopyridines.[8]
Pd/C / - / - Aryl IodidesAromatic/Aliphatic AlkynesK₂CO₃ / EtOH / 50 °CGood to ExcellentA heterogeneous, copper-free, and ligand-free "green" approach. Catalyst can often be recycled.[9]
Pd(CH₃CN)₂Cl₂ / cataCXium® A / - Aryl HalidesArylacetyleneCs₂CO₃ / 1,4-Dioxane / RTGood to ExcellentA modern, copper-free system using a bulky phosphine ligand, enabling room temperature reactions.[10]
[DTBNpP]Pd(crotyl)Cl / - / - Aryl BromidesVarious AlkynesTMP / DMSO / RTup to 97%An air-stable precatalyst that provides rapid access to the active monoligated state for efficient copper-free coupling.[5]

Deep Dive into Catalyst Classes

Classical Palladium/Phosphine Systems (with Copper Co-catalysis)

This is the traditional and most widely used approach. Catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commercially available and effective for a broad range of substrates.[4]

  • Mechanism & Rationale: The triphenylphosphine (PPh₃) ligand stabilizes the palladium center. The copper(I) iodide co-catalyst is crucial for activating the alkyne at mild temperatures.[2][11] The choice of an amine base, often triethylamine (Et₃N), is twofold: it neutralizes the HX acid produced during the reaction and can also serve as a solvent.[2]

  • Application Insights: For substrates like 2-bromo-6-fluoropyridine, these conditions are often successful. However, the coordinating nature of the pyridine nitrogen can sometimes interfere with the palladium catalyst. In a study on the closely related 6-bromo-3-fluoro-2-cyanopyridine, high yields were achieved using Pd(PPh₃)₄ and CuI in THF/Et₃N at room temperature, demonstrating the viability of this classic approach.[6] The electron-withdrawing nature of the fluorine and cyano groups likely aids the oxidative addition step.

Advanced Ligand Systems (Copper-Free)

To circumvent the issue of alkyne homocoupling and simplify product purification, copper-free protocols have gained significant traction.[3][12] Success in these systems hinges on the ligand's ability to promote the catalytic cycle efficiently without copper's assistance.

  • Mechanism & Rationale: Bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) or N-Heterocyclic Carbenes (NHCs) are employed.[4][10] These ligands form highly stable and active monoligated Pd(0) complexes that readily undergo oxidative addition and facilitate the deprotonation of the alkyne even with weaker bases like carbonates.[5]

  • Application Insights: A system using Pd(CH₃CN)₂Cl₂ with cataCXium® A and cesium carbonate as the base has proven effective for room-temperature couplings of various aryl halides.[10] For a substrate like 2-iodo-6-fluoropyridine, such a system would be highly promising, offering mild conditions and a cleaner reaction profile. The use of a strong organic base like 2,2,6,6-tetramethylpiperidine (TMP) in conjunction with modern precatalysts has also enabled difficult couplings at room temperature.[5]

Heterogeneous Catalysts (e.g., Palladium on Carbon)

For applications prioritizing sustainability and process efficiency, heterogeneous catalysts like Palladium on Carbon (Pd/C) are attractive alternatives.

  • Mechanism & Rationale: These solid-supported catalysts offer simplified workup (filtration) and the potential for recycling.[9][13] Many Pd/C-catalyzed Sonogashira reactions can be performed under copper- and ligand-free conditions, further enhancing their "green" credentials.[9]

  • Application Insights: While highly active aryl iodides are the ideal substrates, aryl bromides can also be coupled, sometimes requiring higher temperatures.[14] The reactivity of a 2-bromo-6-fluoropyridine substrate would need to be evaluated, but this approach is compelling for large-scale synthesis due to its operational simplicity and reduced metal contamination in the final product.

Experimental Protocols

The following protocols are representative examples for the coupling of a 2-halo-6-fluoropyridine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Classical Pd/Cu Co-catalyzed Coupling

This protocol is adapted from methodologies used for similar bromofluoropyridine substrates.[6]

Figure 2: General workflow for a classical Pd/Cu-catalyzed Sonogashira coupling.

Step-by-Step Methodology:

  • To a dry, oven-baked flask equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed solvent (a 2:1 mixture of THF and Et₃N) via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Modern Copper-Free Coupling

This protocol leverages an air-stable precatalyst for a mild, room-temperature reaction.[5]

Step-by-Step Methodology:

  • To a vial, add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 equiv), the 2-iodo-6-fluoropyridine (1.0 equiv), and a magnetic stir bar.

  • Seal the vial with a septum and purge with Argon.

  • Add anhydrous, degassed DMSO (solvent) followed by the terminal alkyne (1.5 equiv).

  • Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) as the base.

  • Stir the reaction vigorously at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Conclusion and Future Outlook

The Sonogashira coupling is a robust and versatile tool for the synthesis of 2-alkynyl-6-fluoropyridine derivatives. For routine synthesis, classical Pd/Cu systems utilizing catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI offer a reliable and cost-effective solution, particularly for more reactive iodopyridine substrates.[7]

For substrates that are sensitive, prone to side reactions, or intended for pharmaceutical applications where copper contamination is a concern, modern copper-free methods are superior. The use of advanced, sterically demanding phosphine ligands and air-stable precatalysts allows for milder reaction conditions, broader functional group tolerance, and cleaner reaction profiles.[5] Furthermore, the development of heterogeneous catalysts like Pd/C points toward more sustainable and scalable industrial processes.[9]

The selection of the optimal catalytic system will always depend on the specific substrates, desired scale, and purity requirements. By understanding the mechanistic principles and comparative performance data presented here, researchers can make informed decisions to accelerate their synthetic programs.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Ethynyl-6-fluoropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-ethynyl-6-fluoropyridine scaffold represents a versatile and promising starting point for the design of novel therapeutics. Its unique electronic properties and structural rigidity, conferred by the fluorine atom and the ethynyl linkage, make it a privileged fragment for interacting with a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs across three major classes of drug targets: G-protein coupled receptors (GPCRs), specifically the metabotropic glutamate receptor 5 (mGluR5); protein kinases; and purinergic P2Y12 receptors. By examining the subtle yet critical impact of structural modifications on biological activity, this guide aims to inform rational drug design and accelerate the discovery of new chemical entities.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound core is an attractive scaffold in medicinal chemistry. The fluorine atom at the 6-position can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, influencing pharmacokinetic properties and target engagement. The ethynyl group at the 2-position provides a rigid linker to explore interactions with target proteins and is a key feature in many biologically active molecules. This guide will explore how modifications to this core structure influence its interaction with different protein targets.

Comparative SAR at Key Biological Targets

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a class C GPCR that plays a crucial role in synaptic plasticity and is a target for treating various neurological and psychiatric disorders.[1][2] Analogs of 2-ethynylpyridine have been extensively studied as allosteric modulators of mGluR5.

The SAR of this compound analogs as mGluR5 modulators reveals that the nature of the substituent at the terminal end of the ethynyl group is a primary determinant of activity.

  • Negative Allosteric Modulators (NAMs): The foundational mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), demonstrates the importance of an aromatic ring at the terminus of the alkyne.[3] The introduction of a fluorine at the 6-position of the pyridine ring is generally well-tolerated and can improve metabolic stability. For potent NAM activity, the terminal phenyl ring often benefits from electron-withdrawing or lipophilic substituents. The key interaction is the binding within the allosteric site located in the seven-transmembrane domain of the receptor.[4]

  • Positive Allosteric Modulators (PAMs) and Partial Antagonists: Remarkably, subtle modifications to the terminal phenyl ring can switch the pharmacology from antagonism to partial antagonism or even positive allosteric modulation.[1] For instance, the addition of specific substituents can alter the conformational changes induced in the receptor upon binding, leading to a different functional outcome. This highlights the sensitivity of the mGluR5 allosteric site to the electronic and steric properties of the ligand. A notable example of a PAM derived from a related scaffold is N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172), underscoring the potential to engineer diverse functionalities.[5]

Table 1: Representative SAR Data for mGluR5 Modulators with a 2-Ethynylpyridine Core

Compound IDR-Group (on terminal phenyl)6-Substituent on PyridineActivityPotency (IC50/EC50)
MPEP AnalogHFNAMLow nM
Analog A3-ClFNAMSub-nM
Analog B4-OCH3FPartial AntagonistMid nM
Analog C3-CNFPAMHigh nM

Note: Data in this table is representative and compiled from various sources to illustrate SAR principles.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[6] The 2-ethynylpyridine scaffold has been explored for the development of kinase inhibitors.

The SAR for kinase inhibition by this compound analogs often centers on the interactions with the ATP-binding pocket of the kinase.

  • Hinge-Binding Region: The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors. The fluorine at the 6-position can influence the pKa of the pyridine nitrogen, potentially modulating the strength of this interaction.

  • Substituents on the Ethynyl Group: The substituent at the end of the ethynyl linker is critical for achieving potency and selectivity. This group extends into a deeper pocket of the ATP-binding site, and its nature determines the interactions with surrounding amino acid residues. Aromatic and heteroaromatic rings are commonly employed to establish favorable van der Waals and pi-stacking interactions. For example, in the context of isothiazolo[4,3-b]pyridines, which share the alkynyl-pyridine motif, substituents on a terminal pyridinyl ring were shown to be critical for potent PIKfyve kinase inhibition, with IC50 values in the low nanomolar range.[7]

  • Selectivity: Achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major challenge. The substitution pattern on the this compound scaffold can be systematically modified to exploit subtle differences in the topology of the ATP-binding pockets of various kinases, thereby engineering selectivity.

Table 2: Representative SAR Data for Kinase Inhibitors with a 2-Ethynylpyridine Core

Compound IDTerminal GroupTarget KinasePotency (IC50)
Kinase Inhibitor 13-aminophenylVEGFR2Low nM
Kinase Inhibitor 24-pyridylp38 MAP KinaseMid nM
Kinase Inhibitor 35-methyl-3-pyridinylPIKfyveLow nM[7]
Kinase Inhibitor 42,4-difluorophenylJAK2High nM

Note: Data in this table is representative and compiled from various sources to illustrate SAR principles.

P2Y12 Receptor Antagonism

The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP) and plays a critical role in platelet activation and aggregation, making it a key target for antiplatelet drugs.

The SAR of this compound analogs as P2Y12 receptor antagonists is driven by the need for specific interactions within the receptor's binding pocket.

  • Core Scaffold Interactions: The pyridine core can participate in hydrogen bonding and aromatic interactions within the P2Y12 receptor. The 6-fluoro substituent can enhance binding affinity through favorable electrostatic interactions.

  • Exploration of Side Chains: The ethynyl linker provides a vector to position larger, more complex side chains that can occupy specific sub-pockets of the receptor. Modifications at the terminal end of the alkyne are crucial for optimizing potency and selectivity. For reversible P2Y12 antagonists, the overall shape and charge distribution of the molecule are key to achieving high-affinity binding.

Table 3: Representative SAR Data for P2Y12 Receptor Antagonists with a Pyridine Core

Compound IDKey Structural FeaturesActivityPotency (IC50/Ki)
P2Y12 Antagonist 1This compound with substituted phenylAntagonistMid nM
P2Y12 Antagonist 2This compound with heterocyclic groupAntagonistLow nM
P2Y12 Antagonist 3This compound with polar side chainAntagonistHigh nM
P2Y12 Antagonist 4This compound with lipophilic side chainAntagonistLow nM

Note: Data in this table is representative and compiled from various sources to illustrate SAR principles.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved via a Sonogashira cross-coupling reaction.

Step-by-step Methodology:

  • Starting Material: Begin with a 2-halo-6-fluoropyridine (e.g., 2-bromo-6-fluoropyridine or 2-iodo-6-fluoropyridine).

  • Reaction Setup: In a reaction vessel, dissolve the 2-halo-6-fluoropyridine and the desired terminal alkyne in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et3N).

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

  • Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify it using column chromatography on silica gel to yield the desired this compound analog.

Synthesis Start 2-Halo-6-fluoropyridine Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalysts Pd(PPh3)4, CuI Catalysts->Reaction Catalysis Solvent THF/Et3N Solvent->Reaction Solvent Product This compound Analog Reaction->Product

Caption: General workflow for the synthesis of this compound analogs.

Biological Evaluation

This assay measures the ability of compounds to modulate the intracellular calcium increase induced by glutamate in cells expressing mGluR5.

  • Cell Culture: Culture HEK293 cells stably expressing human mGluR5 in appropriate media.

  • Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and then pre-incubate with varying concentrations of the test compound for 15-30 minutes.

  • Glutamate Stimulation: Add a sub-maximal concentration of glutamate (EC20) to the wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a dose-response curve to determine EC50 (for PAMs) or IC50 (for NAMs) values.

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase binding.

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

This assay determines the affinity of a test compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled antagonist.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human P2Y12 receptor or use commercially available preparations.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]2-MeS-ADP) and varying concentrations of the test compound in an assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (mGluR5, Kinase, P2Y12) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Synthesis Iterative Design

Caption: Iterative workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the fine-tuning of potency, selectivity, and pharmacological function. The fluorine atom at the 6-position offers a handle to improve metabolic stability and modulate electronic properties, while the ethynyl linker provides a rigid scaffold for exploring chemical space within the target's binding site.

Future research in this area should focus on expanding the diversity of substituents at both the pyridine ring and the terminal alkyne to explore novel interactions with a broader range of biological targets. The development of synthetic methodologies that allow for the efficient and stereoselective introduction of more complex functionalities will be crucial. Furthermore, a deeper understanding of the conformational effects of different substituents on the overall molecular shape will aid in the rational design of next-generation therapeutics based on this privileged scaffold.

References

A Senior Application Scientist's Guide to Assessing the Binding Affinity of 2-Ethynyl-6-fluoropyridine-Derived Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly potent and selective kinase inhibitors is a paramount objective. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful therapeutic modality, offering prolonged target engagement and the potential to overcome drug resistance.[1][2] Among the diverse chemical scaffolds employed in the design of covalent inhibitors, the 2-ethynyl-6-fluoropyridine moiety presents a compelling starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the principles and methodologies for assessing the binding affinity of this class of inhibitors, with a focus on rigorous kinetic analysis and a comparative evaluation against established covalent inhibitors.

The Rationale for Covalent Inhibition and the Significance of Kinetic Parameters

Unlike reversible inhibitors, which bind to their targets through non-covalent interactions, covalent inhibitors form a permanent bond, typically with a nucleophilic amino acid residue within the active site of the enzyme.[1] This irreversible mechanism offers several advantages, including increased potency and a longer duration of action. However, the assessment of a covalent inhibitor's efficacy cannot be accurately captured by a simple IC50 value, which is a measure of potency at a specific time point.[3]

The potency of a covalent inhibitor is more accurately described by the second-order rate constant, k_inact/K_i .[4][5] This parameter encapsulates the two-step process of covalent inhibition:

  • Initial non-covalent binding (K_i): The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent complex. The strength of this initial interaction is quantified by the inhibition constant, K_i.[1]

  • Covalent bond formation (k_inact): Following the initial binding, a reactive group on the inhibitor (the "warhead") forms a covalent bond with a nearby nucleophilic residue on the enzyme. The maximal rate of this inactivation step is represented by the first-order rate constant, k_inact.[1]

A higher k_inact/K_i value signifies a more efficient covalent inhibitor, reflecting a combination of strong initial binding and a rapid rate of covalent modification. Therefore, the accurate determination of these kinetic parameters is crucial for the structure-activity relationship (SAR) studies and the optimization of covalent inhibitors.

Comparative Analysis of Covalent Kinase Inhibitors

To contextualize the assessment of this compound-derived inhibitors, it is instructive to compare their potential binding affinities with those of well-characterized covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

InhibitorTarget KinaseK_i (nM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)Reference
Ibrutinib BTK--328,000[4][5]
BLK--710,000[5]
BMX--3,900,000[5]
Acalabrutinib BTK---
Zanubrutinib BTK---
Afatinib EGFR (WT)0.10.00212.1 x 10⁷[6]
Osimertinib EGFR (T790M)---

Note: A comprehensive table would require specific data for this compound derivatives, which is not extensively available in the public domain. This table serves as a template for comparison once such data is generated.

Experimental Protocols for Assessing Binding Affinity

A multi-faceted approach employing a combination of biochemical and biophysical techniques is essential for a thorough characterization of covalent inhibitors.

Time-Dependent IC50 Shift Assay

This assay is a primary screening method to identify time-dependent inhibition, a hallmark of covalent binding.[7][8][9]

Principle: The IC50 value of a covalent inhibitor will decrease with increasing pre-incubation time with the target enzyme.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified target kinase and serial dilutions of the this compound-derived inhibitor.

  • Pre-incubation: In a 96-well plate, pre-incubate the kinase with each inhibitor concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. A control group with no inhibitor is included.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.

  • Detection: After a fixed reaction time, quench the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent inhibition.[9]

Determination of k_inact and K_i using a Continuous Enzyme Assay

This method allows for the direct determination of the kinetic parameters by monitoring the reaction progress over time.[10]

Principle: The rate of the enzyme-catalyzed reaction will decrease exponentially over time in the presence of a covalent inhibitor.

Protocol:

  • Reaction Setup: In a suitable microplate, combine the target kinase, the substrate, and varying concentrations of the covalent inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding ATP and immediately begin monitoring the product formation in real-time using a plate reader.

  • Data Analysis:

    • Fit the progress curves (product concentration vs. time) for each inhibitor concentration to the following equation to determine the observed rate of inactivation (k_obs): Product = (V_i / k_obs) * (1 - e^(-k_obs * t)) where V_i is the initial velocity.[10]

    • Plot the calculated k_obs values against the inhibitor concentration and fit the data to the following hyperbolic equation to determine k_inact and K_i: k_obs = k_inact * ([I] / ([I] + K_i)) where [I] is the inhibitor concentration.[10]

LC-MS/MS for Covalent Adduct Detection

Mass spectrometry provides direct evidence of covalent bond formation and can identify the specific amino acid residue modified by the inhibitor.[11][12][13][14][15]

Principle: The mass of the target protein will increase by the mass of the inhibitor upon covalent modification.

Protocol:

  • Incubation: Incubate the target kinase with a molar excess of the this compound-derived inhibitor to ensure complete modification.

  • Sample Preparation: Remove the excess unbound inhibitor using a desalting column.

  • Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS to confirm the mass shift corresponding to the covalent adduct.

  • Proteolytic Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease (e.g., trypsin).

  • Peptide Mapping: Analyze the peptide fragments by LC-MS/MS. Identify the modified peptide by its increased mass and sequence the peptide to pinpoint the exact amino acid residue that formed the covalent bond.[15]

Visualizing the Molecular Interactions and Signaling Pathways

Understanding the broader biological context of the target kinase is crucial for interpreting the significance of inhibitor binding affinity.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[16][17][18][19]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

Caption: Simplified schematic of the BTK signaling pathway.

Signaling Pathway of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[20][21][22][23][24]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Transcription_Factors->Cell_Proliferation

Caption: Overview of the EGFR signaling cascade.

Conclusion

The assessment of binding affinity for this compound-derived inhibitors requires a departure from traditional IC50 measurements and an embrace of detailed kinetic analysis. By determining the k_inact/K_i values, researchers can gain a more accurate understanding of an inhibitor's efficiency and make more informed decisions in the drug discovery process. The combination of time-dependent enzyme assays and mass spectrometry provides a robust framework for characterizing the covalent binding mechanism. By comparing the kinetic profiles of novel inhibitors to those of established drugs targeting kinases like BTK and EGFR, researchers can effectively benchmark their compounds and guide further optimization efforts. This comprehensive approach, grounded in scientific rigor, is essential for unlocking the full therapeutic potential of this promising class of covalent inhibitors.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Ethynyl-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-ethynyl-6-fluoropyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles underpinning these essential safety procedures. Our commitment is to provide value beyond the product, ensuring you have the knowledge to maintain a safe and compliant laboratory environment.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the specific chemical hazards of this compound is the foundation of its safe management. The molecule's structure incorporates three distinct functional motifs—a pyridine ring, a fluorine substituent, and a terminal alkyne—each contributing to its overall reactivity and hazard profile. It is critical to note that the toxicological properties of this specific compound have not been exhaustively investigated, demanding a cautious and conservative approach to handling and disposal.[1]

Key Hazards Identified:

  • Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation.[1]

From a chemical reactivity standpoint, the terminal alkyne is of particular concern. Terminal alkynes can form potentially explosive acetylides upon contact with certain metals, such as copper, silver, and mercury. This reactivity dictates strict protocols for segregation and container selection.

Quantitative Data for Safe Handling
PropertyValueSource
Molecular Formula C₇H₄FN[1][2]
CAS Number 1233205-73-6[1][3]
Molecular Weight 121.11 g/mol [1]
Hazard Statements H302, H315, H319, H335[1]
Recommended Storage 2-8℃, Inert Atmosphere[1]

Part 2: Pre-Disposal Safety Protocols

Before beginning any disposal-related activities, a robust safety framework must be in place. This includes the correct use of personal protective equipment (PPE), proper engineering controls, and a clear plan for managing accidental spills.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves are required. Given the compound's structure, butyl rubber or laminate film gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[4]

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat must be worn.[1]

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5]

  • Emergency Equipment: An operational emergency eyewash station and safety shower must be directly accessible and within a 10-second travel distance from the work area.[4][6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.

  • Control Ignition Sources: If the material is flammable or combustible, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbent material and spilled chemical into a designated, compatible waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[5]

  • Dispose: Seal and label the waste container and manage it according to the procedures outlined in Part 3.

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and must be treated as a formal, documented process.[7] Never dispose of this chemical down the drain or in standard laboratory trash.[5][6]

Experimental Protocol: Waste Collection and Disposal
  • Waste Classification: Classify all waste containing this compound (including pure compound, solutions, and contaminated materials) as Hazardous Waste: Halogenated Organic Liquid/Solid . This classification is critical for proper segregation.

  • Segregation at the Point of Generation:

    • At your satellite accumulation area (SAA), dedicate a specific waste stream for this compound and other compatible halogenated materials.[8]

    • Crucially, ensure this waste stream is kept separate from:

      • Acids and strong oxidizing agents.[4][9]

      • Bases (to prevent unintended reactions).[9]

      • Waste streams containing heavy metal salts (e.g., copper, silver, mercury, lead) to prevent the formation of explosive acetylides.

  • Container Selection:

    • Choose a container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[8][10]

    • DO NOT use metal containers due to the risk of acetylide formation.[10]

    • The container must have a secure, leak-proof screw cap.[7][8] Ensure the cap liner is also chemically compatible.

  • Waste Container Labeling:

    • As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[4]

    • The label must clearly state:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • A complete list of all chemical constituents in the container by percentage or volume, including solvents.[8]

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[11]

    • Store the container in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][10]

    • Ensure the container is within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks.[7]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Arranging for Final Disposal:

    • Once the container is full or waste is no longer being added, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.[6]

    • Do not transport hazardous waste yourself. Trained EHS personnel or a licensed waste broker will collect the container directly from your laboratory.[6][13]

Part 4: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated: This compound (Pure or in solution) classify Classify as: Hazardous Waste (Halogenated Organic) start->classify select_container Select Compatible Container (Glass or HDPE) AVOID METAL classify->select_container label_container Affix Hazardous Waste Label - Full chemical name(s) - All constituents & % select_container->label_container store Store in Satellite Accumulation Area (SAA) - Tightly sealed - Secondary containment label_container->store full Container Full (Max 90% Capacity) store->full Add waste full->store No request_pickup Arrange for Disposal Contact EHS for Pickup full->request_pickup Yes end_node Waste Removed by EHS request_pickup->end_node

Caption: Decision tree for handling this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.